2-Bromo-3-chlorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHNMNGOHVILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275016 | |
| Record name | 2-bromo-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-26-3 | |
| Record name | 2-bromo-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid
CAS Number: 56961-26-3
This guide provides a comprehensive technical overview of 2-Bromo-3-chlorobenzoic acid, a halogenated aromatic carboxylic acid. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, potential applications, and analytical methodologies.
Introduction and Core Properties
This compound (C₇H₄BrClO₂) is a substituted benzoic acid derivative featuring both bromine and chlorine atoms on the aromatic ring.[1][2][3] This unique substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis.[1]
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56961-26-3 | [1][4][5] |
| Molecular Formula | C₇H₄BrClO₂ | [1][2][3] |
| Molecular Weight | 235.47 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid (typical) | [6] |
| Purity | Typically available in ≥97% purity | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [1] |
Synthesis and Reaction Pathways
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and logical synthetic route can be devised based on established principles of organic chemistry, particularly electrophilic aromatic substitution on substituted benzoic acids.
A potential synthetic pathway could involve the bromination of 3-chlorobenzoic acid. The directing effects of the chloro and carboxylic acid groups on the aromatic ring are crucial in determining the regioselectivity of the bromination reaction.
Below is a generalized, hypothetical protocol for the synthesis of this compound. Note: This is a representative protocol and would require optimization and validation in a laboratory setting.
Hypothetical Laboratory-Scale Synthesis Protocol
Objective: To synthesize this compound via electrophilic bromination of 3-chlorobenzoic acid.
Materials:
-
3-Chlorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Ice
-
Distilled water
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a fume hood, carefully dissolve 3-chlorobenzoic acid in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (NBS) in small portions to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water to remove residual acid.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.
Causality of Experimental Choices:
-
Sulfuric acid acts as both a solvent and a catalyst, protonating the brominating agent to generate a more potent electrophile.
-
N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.
-
Low-temperature addition of NBS is crucial to control the reaction rate and minimize the formation of undesired side products.
-
Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the desired product and impurities.
Caption: Plausible synthetic route to this compound.
Applications in Research and Development
Halogenated benzoic acids are versatile building blocks in medicinal chemistry and materials science.[7] The presence of bromo and chloro substituents on the aromatic ring of this compound offers multiple avenues for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules.[1]
Pharmaceutical and Agrochemical Intermediate
This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The halogen atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group provides a handle for forming amides, esters, or other derivatives, which is a common strategy in drug design to modulate properties such as solubility and biological activity.[1]
While specific drugs or pesticides derived from this exact molecule are not prominently cited in the available literature, its structural motifs are present in a wide range of biologically active compounds. The unique substitution pattern can influence the conformational preferences and electronic properties of the molecule, potentially leading to novel interactions with biological targets.
Materials Science
This compound can also be employed in the development of specialty polymers and dyes.[1] The bromo and chloro substituents can be used to tune the electronic and physical properties of the resulting materials.[1]
Caption: Potential applications of this compound.
Analytical Methodologies
The purity and identity of this compound are critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method would be the standard approach.
Generalized HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Temperature: Ambient or controlled (e.g., 30 °C).
This method would separate this compound from its starting materials, isomers, and other potential impurities.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, with chemical shifts and coupling patterns determined by the substitution pattern.
-
¹³C NMR would display distinct resonances for each carbon atom in the molecule, including the carboxyl carbon and the halogen-substituted aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and vibrations associated with the substituted aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine and one chlorine atom.
Caption: Analytical workflow for this compound.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.
General Safety Recommendations:
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound, identified by CAS number 56961-26-3, is a valuable halogenated intermediate with significant potential in pharmaceutical and agrochemical research, as well as in materials science. While detailed literature on this specific isomer is limited, its chemical properties and reactivity can be inferred from the principles of organic chemistry. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this compound. As with any chemical synthesis and analysis, proper safety precautions and method validation are essential.
References
- 1. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. Organic Building Blocks | Organic Building Blocks & Acids Supplier [store.apolloscientific.co.uk]
- 6. amadis.lookchem.com [amadis.lookchem.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chlorobenzoic acid, a halogenated aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern on the benzoic acid core provides a versatile scaffold for the development of novel pharmaceutical agents and other high-value chemical entities. The interplay of the bromo, chloro, and carboxylic acid functional groups dictates its reactivity, solubility, and interaction with biological targets. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination, grounded in established scientific principles.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 56961-26-3[1]
-
Molecular Formula: C₇H₄BrClO₂[1]
-
Molecular Weight: 235.46 g/mol [1]
Structure:
Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models.
| Property | Value | Source/Method |
| Melting Point | 143-146 °C | Supplier Data |
| Boiling Point | ~330.4 °C | Predicted |
| pKa | ~2.50 | Predicted |
| Solubility | Soluble in methanol | Qualitative Data |
In-Depth Analysis and Experimental Determination
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range. It is a fundamental property used for identification and as an indicator of purity.
This method relies on heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Purity Assessment: A narrow melting range (typically < 2 °C) is indicative of a high-purity sample. Impurities tend to depress and broaden the melting range.
References
2-Bromo-3-chlorobenzoic acid molecular weight and formula
An In-depth Technical Guide to 2-Bromo-3-chlorobenzoic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a critical building block in various fields of chemical synthesis. Its utility is particularly pronounced in the realms of pharmaceutical drug discovery, agrochemical development, and materials science. The specific arrangement of the bromo, chloro, and carboxylic acid substituents on the benzene ring imparts unique reactivity and steric properties, making it a valuable intermediate for constructing complex molecular architectures. The presence of two distinct halogen atoms provides orthogonal handles for sequential, site-selective cross-coupling reactions, a cornerstone of modern medicinal chemistry.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its fundamental molecular properties, synthetic considerations with a focus on regioselectivity, robust analytical characterization protocols, and key applications.
Core Molecular Profile and Physicochemical Properties
A precise understanding of the fundamental properties of this compound is the foundation for its effective use in research and development. These identifiers and physical characteristics are essential for reaction planning, analytical method development, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClO₂ | [1][2][3][4][5] |
| Molecular Weight | 235.47 g/mol | [1][4] |
| CAS Number | 56961-26-3 | [1][3][4] |
| IUPAC Name | This compound | [5] |
| Density | 1.809 g/cm³ | [2] |
| Boiling Point | 330.4 °C at 760 mmHg | [2] |
| Physical Form | Solid | |
| Storage Conditions | Room temperature, sealed in a dry environment |
The Challenge of Regioselectivity: Synthesis and Isomeric Differentiation
The synthesis of this compound is non-trivial due to the challenge of controlling regioselectivity during the halogenation of the aromatic ring. The existing substituents—the chloro group (ortho-, para-directing) and the carboxylic acid group (meta-directing)—exert competing electronic influences, which can lead to a mixture of isomeric products.
Causality of Experimental Choices: The primary challenge in synthesizing a specific di-halogenated benzoic acid isomer is overcoming the directing effects of the substituents. For instance, direct bromination of 3-chlorobenzoic acid would likely yield a mixture of products, with substitution occurring at positions ortho and para to the chlorine atom. Therefore, multi-step, directed synthesis strategies are often required to achieve the desired 2-bromo-3-chloro substitution pattern.
While a direct, high-yield synthesis for this compound is not widely published, a common strategy for related isomers involves the bromination of a substituted benzoic acid precursor. The following diagram illustrates a general workflow.
Caption: General workflow for the synthesis of bromochlorobenzoic acids.
Importance of Isomeric Purity: In drug development, the specific isomeric form of a molecule is critical, as different isomers can have vastly different pharmacological activities and toxicity profiles. Therefore, it is imperative to distinguish this compound from its common isomers.
| Isomer | CAS Number |
| This compound | 56961-26-3 |
| 3-Bromo-2-chlorobenzoic acid | 56961-27-4[6] |
| 2-Bromo-5-chlorobenzoic acid | 21739-93-5[7] |
| 4-Bromo-2-chlorobenzoic acid | 59748-90-2[8] |
| 5-Bromo-2-chlorobenzoic acid | 21739-92-4 |
Analytical Characterization and Quality Control
To ensure the identity and purity of this compound, a multi-technique analytical approach is required. This constitutes a self-validating system where orthogonal methods confirm the molecular structure and detect potential impurities, particularly isomers.
Caption: Workflow for analytical verification of this compound.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the substitution pattern of the aromatic ring and the presence of the carboxylic acid proton.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[9]
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum. The aromatic region (approx. 7.0-8.5 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets) and coupling constants will be indicative of their relative positions.
-
A broad singlet, typically downfield (>10 ppm), will correspond to the carboxylic acid proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Seven distinct carbon signals are expected.
-
The carbonyl carbon of the carboxylic acid will appear significantly downfield (approx. 165-175 ppm).
-
The carbon atoms bonded to the halogens (C-Br and C-Cl) will have characteristic chemical shifts, which can be confirmed using predictive software or spectral databases.
-
-
Data Interpretation: Compare the observed chemical shifts and coupling constants with predicted values for the 2-bromo-3-chloro isomer to distinguish it from other isomers.
Experimental Protocol: Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition through isotopic patterns.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).[9]
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and characteristic fragments.[9]
-
Data Analysis:
-
Molecular Ion Peak (M⁺): Look for a cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern will be observed.
-
The primary peaks will be at m/z 234 (C₇H₄⁷⁹Br³⁵ClO₂), 236 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and 238 (C₇H₄⁸¹Br³⁷ClO₂). The relative intensities of this M, M+2, M+4 pattern are a definitive signature of a compound containing one bromine and one chlorine atom.
-
Fragmentation Pattern: Analyze the fragmentation pattern to further confirm the structure. A common fragment is the loss of the carboxylic acid group (-COOH).
-
Experimental Protocol: Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
-
Sample Preparation: Prepare the sample using a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Obtain the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-Cl and C-Br Stretches: These appear in the fingerprint region, typically below 800 cm⁻¹.
-
Applications in Drug Discovery and Materials Science
This compound is primarily used as an intermediate, not an end product. Its value lies in the synthetic handles it provides for building molecular complexity.
Key Applications:
-
Pharmaceutical Synthesis: It is an essential building block for creating novel therapeutic agents. The bromo and chloro groups can be selectively functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of diverse molecular fragments.[4][7]
-
Agrochemicals: The halogenated aromatic structure is a common motif in herbicides and pesticides, where it can enhance biological activity and metabolic stability.[4]
-
Dyes and Polymers: It is employed in the synthesis of specialty polymers and dyes, where the halogens can be used to tune electronic properties or serve as points of attachment for polymerization.[4]
Caption: Role as a building block in advanced chemical synthesis.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols must be followed. Based on data for its isomers, this compound should be handled with care.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[10] It is toxic if swallowed.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the precise arrangement of its functional groups. While its synthesis requires careful control of regioselectivity, its potential as a building block in drug discovery and materials science is significant. A thorough analytical characterization using orthogonal techniques such as NMR, MS, and IR is not merely a quality control step but a critical requirement to ensure isomeric purity, which is paramount for reproducible and reliable research outcomes. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile compound into their synthetic and developmental workflows.
References
- 1. This compound [oakwoodchemical.com]
- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]
- 5. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis pathways for 2-Bromo-3-chlorobenzoic acid
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chlorobenzoic Acid
Abstract
This compound is a key halogenated aromatic carboxylic acid serving as a versatile intermediate and building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern allows for the strategic introduction of further functionalities, making it a valuable precursor for targeted molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core methodologies: Directed ortho-Metalation (DoM), the Sandmeyer Reaction, and the oxidation of a toluene precursor. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is fundamental for its synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 56961-26-3 | [3][4] |
| Molecular Formula | C₇H₄BrClO₂ | [3][5] |
| Molecular Weight | 235.46 g/mol | [3][6] |
| Appearance | White to off-white solid/powder | [1][4] |
| Melting Point | 143-146 °C | [4] |
| Boiling Point | 330.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.809 g/cm³ (Predicted) | [3] |
| InChIKey | SITHNMNGOHVILG-UHFFFAOYSA-N | [5] |
Strategic Synthesis Pathways
The synthesis of this compound can be approached from several distinct precursors, each pathway offering unique advantages and challenges. We will explore the three most scientifically robust and practical routes.
Pathway 1: Directed ortho-Metalation (DoM) of 3-Chlorobenzoic Acid
This modern and elegant approach leverages the directing ability of the carboxylate group to achieve highly regioselective bromination at the C-2 position. The strategy involves deprotonation of both the carboxylic acid and the C-2 position to form a stable dianion, which is then quenched with an electrophilic bromine source.
Causality and Mechanistic Insight: Upon treatment with a strong, hindered lithium amide base, 3-chlorobenzoic acid is first deprotonated at the acidic carboxylic proton. The resulting lithium carboxylate is a powerful ortho-directing group. A second equivalent of the base then abstracts the most acidic aromatic proton, which is at the C-2 position, activated by both the carboxylate and the inductive effect of the C-3 chlorine.[7][8] This forms a lithium 3-chloro-2-lithiobenzoate dianion. This dianion is stable at low temperatures and can be trapped with an electrophile.[8] The use of a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is critical to prevent nucleophilic attack on the aromatic ring.[9]
Experimental Protocol: ortho-Metalation and Bromination
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.
-
Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -50 °C in a dry ice/acetone bath.
-
Base Addition: A solution of lithium diisopropylamide (LDA) (2.1 equivalents) in THF is added slowly to the flask.
-
Substrate Addition: A solution of 3-chlorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below -50 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the dianion.
-
Electrophilic Quench: A solution of a suitable brominating agent, such as 1,2-dibromotetrachloroethane or N-bromosuccinimide (NBS) (1.2 equivalents), in THF is added slowly. The reaction is stirred for an additional 2-3 hours at -50 °C.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is acidified with 2M HCl and extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization (e.g., from aqueous ethanol) to yield pure this compound.[10]
Diagram of the Directed ortho-Metalation Pathway
Caption: Directed ortho-metalation of 3-chlorobenzoic acid.
Pathway 2: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aromatic primary amine into a halide via a diazonium salt intermediate.[11][12] For this synthesis, the readily available precursor is 2-amino-3-chlorobenzoic acid.
Causality and Mechanistic Insight: The reaction proceeds in two distinct stages. First, the aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[13] The diazonium group (-N₂⁺) is an excellent leaving group. In the second stage, this salt is treated with a copper(I) bromide (CuBr) solution. The reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas.[14] The aryl radical then abstracts a bromine atom from the resulting copper(II) bromide, regenerating the copper(I) catalyst and forming the final aryl bromide product.[11][14]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization (Step 1):
-
2-Amino-3-chlorobenzoic acid (1.0 equivalent) is suspended in a mixture of water and concentrated hydrobromic acid (HBr, ~3 equivalents).
-
The suspension is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) is added dropwise, ensuring the temperature never exceeds 5 °C. The reaction is stirred for 30 minutes at this temperature until a clear solution of the diazonium salt is formed.
-
-
Copper(I) Bromide Preparation: In a separate flask, a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in concentrated HBr is prepared.
-
Sandmeyer Reaction (Step 2):
-
The cold diazonium salt solution is added slowly in portions to the stirred CuBr solution.
-
Effervescence (evolution of N₂ gas) will be observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Isolation and Purification:
-
The reaction mixture is cooled, and the precipitated crude product is collected by vacuum filtration.
-
The solid is washed with cold water to remove inorganic salts.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene or aqueous ethanol) to yield this compound.[15][16]
-
Diagram of the Sandmeyer Reaction Pathway
Caption: Synthesis via the Sandmeyer reaction.
Pathway 3: Oxidation of 2-Bromo-3-chlorotoluene
This pathway represents a classic functional group transformation. If the corresponding toluene derivative, 2-bromo-3-chlorotoluene, is available, its methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent.
Causality and Mechanistic Insight: The benzylic position (the methyl group attached to the aromatic ring) is susceptible to oxidation due to the stability of the benzylic radical or cationic intermediates formed during the reaction. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can effectively convert the methyl group to a carboxylic acid.[17] The reaction is typically performed in an aqueous or mixed solvent system under neutral, alkaline, or acidic conditions, often requiring heat to proceed to completion. The permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, which is a visual indicator of reaction progress.
Experimental Protocol: Benzylic Oxidation
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 2-bromo-3-chlorotoluene (1.0 equivalent) is suspended in a mixture of water and a co-solvent like pyridine or acetic acid.
-
Oxidant Addition: Potassium permanganate (KMnO₄, ~3-4 equivalents) is added portion-wise to the stirred, heated mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The mixture is refluxed for several hours until the purple color of the permanganate ion has disappeared, and a brown precipitate of MnO₂ has formed.
-
Work-up:
-
The hot reaction mixture is filtered to remove the MnO₂ precipitate. The filter cake is washed with hot water.
-
The combined filtrate is cooled and then acidified with a strong acid (e.g., concentrated HCl).
-
-
Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Diagram of the Oxidation Pathway
Caption: Synthesis via oxidation of the toluene precursor.
Comparative Analysis of Synthesis Pathways
The choice of a synthetic route depends on several factors, including the availability of starting materials, scalability, and desired purity.
| Parameter | Pathway 1: Directed ortho-Metalation | Pathway 2: Sandmeyer Reaction | Pathway 3: Oxidation |
| Starting Material | 3-Chlorobenzoic Acid | 2-Amino-3-chlorobenzoic Acid | 2-Bromo-3-chlorotoluene |
| Key Reagents | Hindered lithium amide base (LDA), cryo-solvents | Sodium nitrite, CuBr, strong acid | Strong oxidizing agent (KMnO₄) |
| Regioselectivity | Excellent; highly specific to C-2 | Excellent; defined by amine position | Not applicable (functional group conversion) |
| Scalability | Moderate; requires strict cryogenic conditions | Good; well-established industrial process | Good; can be run on a large scale |
| Yield | Generally good to excellent | Good, but can be variable | Good to excellent |
| Safety Concerns | Pyrophoric organolithium reagents, cryogenic temperatures | Unstable diazonium salts (explosion risk if isolated/overheated) | Use of strong, potentially hazardous oxidizing agents |
| Key Advantage | High regioselectivity from a simple precursor | Reliable and well-documented transformation | Straightforward functional group conversion |
Conclusion
The synthesis of this compound can be successfully achieved through several robust chemical pathways. The Directed ortho-Metalation route offers a modern and highly selective method starting from 3-chlorobenzoic acid, ideal for laboratory-scale synthesis where precision is paramount. The Sandmeyer Reaction provides a classic and scalable route from the corresponding amino precursor, leveraging a century of procedural optimization. Finally, the Oxidation of 2-Bromo-3-chlorotoluene is a direct and effective method contingent on the availability of the substituted toluene starting material. The selection of the optimal pathway will be dictated by the specific constraints and objectives of the research or manufacturing campaign, including cost, scale, available equipment, and safety protocols.
References
- 1. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 4. This compound [oakwoodchemical.com]
- 5. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. (2003) | Frederic Gohier [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]
- 10. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. youtube.com [youtube.com]
- 16. quora.com [quora.com]
- 17. Page loading... [guidechem.com]
Spectroscopic Data for 2-Bromo-3-chlorobenzoic Acid: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Bromo-3-chlorobenzoic acid. In the absence of extensive, publicly available experimental spectra for this specific isomer, this document leverages established principles of spectroscopic theory and comparative data from structurally related analogs to provide a robust, predictive framework for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure Analysis
This compound is a dihalogenated benzoic acid derivative with potential applications in organic synthesis and pharmaceutical research. Its chemical structure, featuring a carboxylic acid, a bromine atom, and a chlorine atom on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of reaction pathways.
The substituents on the aromatic ring—carboxyl, bromo, and chloro groups—are all electron-withdrawing. The halogens withdraw electron density through induction, while the carboxylic acid group is a meta-director and deactivating group. These electronic effects significantly influence the chemical environment of the aromatic protons and carbons, which is reflected in the NMR spectra.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see signals in the aromatic region corresponding to the three protons on the benzene ring, as well as a signal for the acidic proton of the carboxylic acid.
Predicted ¹H NMR Spectrum
The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the substituents. Generally, electron-withdrawing groups deshield aromatic protons, shifting their signals downfield (to a higher ppm value) compared to benzene (δ ~7.3 ppm).[1] The proton ortho to the carboxylic acid group (H-6) is expected to be the most downfield due to the strong deshielding effect of the carbonyl group. The relative positions of the other protons (H-4 and H-5) are influenced by the combined inductive effects of the bromine and chlorine atoms.
The expected splitting pattern is an AXM system, with each proton appearing as a doublet of doublets due to coupling with its two non-equivalent neighbors. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent-dependent.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| COOH | > 10 | broad s | - |
| H-6 | 7.9 - 8.1 | dd | J(ortho) ≈ 8.0, J(meta) ≈ 1.5 |
| H-4 | 7.6 - 7.8 | dd | J(ortho) ≈ 8.0, J(para) ≈ 0.5 |
| H-5 | 7.4 - 7.6 | t | J(ortho) ≈ 8.0 |
Note: These are estimated values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, seven distinct signals are expected: one for the carbonyl carbon and six for the aromatic carbons.
Predicted ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are predicted based on the additivity of substituent chemical shifts (SCS) derived from related compounds such as benzoic acid, chlorobenzene, and bromobenzene.[2] The carbons directly attached to the electronegative substituents (C-1, C-2, and C-3) will have their chemical shifts significantly affected. The carbonyl carbon is expected to appear in the typical range for carboxylic acids (165-185 ppm).
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-1 | 132 - 136 |
| C-2 | 120 - 124 |
| C-3 | 133 - 137 |
| C-4 | 128 - 132 |
| C-5 | 130 - 134 |
| C-6 | 131 - 135 |
Note: These are estimated values based on additivity rules and data from similar compounds.[3][4] Actual values can vary.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ a pulse angle of 45-90 degrees.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent signal.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted aromatic ring.
Predicted IR Spectrum
The most prominent features will be a very broad O-H stretch from the carboxylic acid, often spanning from 2500 to 3300 cm⁻¹, due to hydrogen bonding.[5] A strong, sharp absorption corresponding to the C=O stretch will be present around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.[6] The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Data
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |
| Carbonyl | C=O stretch | ~1700 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3030-3100 | Medium to Weak |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Strong |
| Carboxylic Acid | C-O stretch | 1200-1300 | Medium |
| Aryl Halide | C-Cl stretch | 700-800 | Strong |
| Aryl Halide | C-Br stretch | 600-700 | Strong |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) first, which will be automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrum
The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.5%; ⁸¹Br, ~49.5%) and chlorine isotopes (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%), the molecular ion will appear as a cluster of peaks.[7] The most abundant peak will be [M]⁺, followed by [M+2]⁺ and [M+4]⁺ peaks with a characteristic intensity ratio.
Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), and carbon monoxide (-CO).[8] The presence of halogens will also influence fragmentation, with the potential loss of Br or Cl radicals.
Predicted Mass Spectrometry Data
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment |
| 234 | [C₇H₄⁷⁹Br³⁵ClO₂]⁺˙ (Molecular Ion) |
| 217 | [C₇H₃⁷⁹Br³⁵ClO]⁺ |
| 189 | [C₆H₃⁷⁹Br³⁵Cl]⁺˙ |
| 154 | [C₆H₃⁷⁹Br]⁺ |
| 110 | [C₆H₃³⁵Cl]⁺ |
| 75 | [C₆H₃]⁺ |
Note: The table shows fragments with the most abundant isotopes. The full spectrum will show isotopic clusters for all bromine and chlorine-containing fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for Electron Ionization (EI).
-
Instrumentation: Use a mass spectrometer capable of high resolution to confirm the elemental composition of the ions (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides rich fragmentation information. ESI is a softer technique that is useful for confirming the molecular weight.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
The spectroscopic analysis of this compound can be effectively predicted through the application of fundamental spectroscopic principles and comparison with related molecules. The ¹H and ¹³C NMR spectra are expected to show distinct signals for each proton and carbon, with chemical shifts influenced by the electron-withdrawing substituents. The IR spectrum will be characterized by the strong absorptions of the carboxylic acid group, and the mass spectrum will display a unique isotopic pattern for the molecular ion and its fragments due to the presence of both bromine and chlorine. This guide provides a comprehensive framework for the identification and characterization of this compound in a research setting.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromobenzoic acid(88-65-3) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Chlorobenzoic acid(118-91-2) 13C NMR spectrum [chemicalbook.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Crystal Structure of 2-Bromo-3-chlorobenzoic Acid
This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of 2-Bromo-3-chlorobenzoic acid. It is intended for researchers, scientists, and drug development professionals who are engaged in the study of small organic molecules and their solid-state properties. This document will navigate through the synthesis of the compound, the critical process of crystal growth, the principles and practice of single-crystal X-ray diffraction, and the detailed analysis of the resulting molecular and supramolecular architecture.
Introduction: The Significance of Crystalline Architecture
In the realm of pharmaceutical and materials science, the three-dimensional arrangement of molecules in a crystalline solid is of paramount importance. This crystal structure dictates a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which are critical parameters in drug development.[1] For a molecule such as this compound, a halogenated aromatic carboxylic acid, the interplay of various intermolecular interactions is expected to govern its crystal packing. Understanding these interactions provides a roadmap for crystal engineering and the design of novel crystalline forms with tailored properties. This guide will present a hypothetical, yet methodologically rigorous, pathway to elucidate the crystal structure of this compound, from its synthesis to the intricate details of its solid-state assembly.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method involves the selective bromination of 3-chlorobenzoic acid. The directing effects of the chloro and carboxylic acid groups on the aromatic ring are key to achieving the desired substitution pattern.
Proposed Synthetic Protocol:
-
Starting Material: 3-chlorobenzoic acid.
-
Reaction: Electrophilic aromatic substitution (bromination).
-
Reagents: N-Bromosuccinimide (NBS) as the bromine source and a strong acid catalyst, such as concentrated sulfuric acid. The use of NBS is preferable to liquid bromine for its ease of handling and selectivity.
-
Procedure:
-
Dissolve 3-chlorobenzoic acid in a minimal amount of concentrated sulfuric acid in a round-bottom flask, cooled in an ice bath.
-
Slowly add N-Bromosuccinimide in portions while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water to remove any residual acid, and dry under vacuum.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
This synthetic approach is based on established methods for the halogenation of benzoic acid derivatives.[2][3]
The Art and Science of Single Crystal Growth
The acquisition of a high-quality single crystal is often the most challenging step in determining a crystal structure.[1] For this compound, a variety of crystallization techniques can be explored.[4][5] The choice of solvent is critical, and a systematic screening of different solvents and solvent mixtures is recommended.
Experimental Protocol for Crystallization:
-
Solvent Screening: Begin by testing the solubility of the purified this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., toluene).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).
-
Over time, the anti-solvent vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
The rationale behind these techniques is to achieve a state of supersaturation slowly, which allows for the orderly growth of a single crystal rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.
Unveiling the Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[6][7] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[6] A modern diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction data.[7] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.[9]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).[7]
From Diffraction Pattern to Molecular Structure: Solution and Refinement
The processed diffraction data, which contains the amplitudes of the scattered X-rays but not their phases (the "phase problem"), is used to solve and refine the crystal structure.[10][11]
Structure Solution and Refinement Workflow:
-
Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, which are implemented in software packages like SHELXS or Olex2.[10] These methods use statistical relationships between the reflection intensities to derive initial phase estimates.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[6] This iterative process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors.
The Crystal and Molecular Structure of this compound: A Hypothetical Analysis
While a specific crystal structure for this compound is not publicly available at the time of writing, we can predict its key structural features based on the known behavior of related halogenated benzoic acids.
Hypothetical Crystallographic Data:
| Parameter | Value |
| Chemical formula | C₇H₄BrClO₂ |
| Formula weight | 235.47 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 738 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.11 |
Molecular Structure:
The molecule would consist of a benzene ring substituted with a carboxylic acid group, a bromine atom, and a chlorine atom at positions 1, 2, and 3, respectively. The steric hindrance between the adjacent bromine and chlorine atoms and the carboxylic acid group might lead to a slight twisting of the carboxylic acid group out of the plane of the benzene ring.
Intermolecular Interactions and Crystal Packing:
The crystal packing of this compound is likely to be dominated by a combination of strong hydrogen bonds and weaker halogen bonds.[12][13]
-
Hydrogen Bonding: The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common and robust supramolecular synthon in carboxylic acids.
-
Halogen Bonding: The bromine and chlorine atoms, particularly the bromine due to its higher polarizability, can act as halogen bond donors, forming C-Br···O or C-Cl···O interactions with the oxygen atoms of the carboxylic acid groups of neighboring molecules.[12] These interactions, although weaker than hydrogen bonds, are highly directional and play a crucial role in organizing the molecules in the crystal lattice.
-
π-π Stacking: The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal structure.
The interplay of these interactions will result in a complex three-dimensional network, the specifics of which can only be definitively determined through experimental structure elucidation.
Conclusion and Future Perspectives
This guide has outlined a comprehensive, albeit hypothetical, pathway for the determination and analysis of the crystal structure of this compound. The principles and protocols described are grounded in established crystallographic and synthetic methodologies. The elucidation of the crystal structure of this and related compounds is not merely an academic exercise; it provides fundamental insights that are crucial for the rational design of new materials and pharmaceutical products with optimized solid-state properties. Future work could involve the experimental execution of the described workflow to obtain the actual crystal structure and to validate the predictions made regarding its intermolecular interactions. Such studies contribute significantly to the growing body of knowledge in crystal engineering and our ability to control the architecture of matter at the molecular level.
References
- 1. sptlabtech.com [sptlabtech.com]
- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. fiveable.me [fiveable.me]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. sssc.usask.ca [sssc.usask.ca]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Chemical Landscape: A Comprehensive Safety and Handling Guide for 2-Bromo-3-chlorobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Isomeric Data: Direct, comprehensive toxicological and safety data for 2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3) is not extensively available. This guide has been constructed by leveraging data from its closely related isomers, primarily 5-Bromo-2-chlorobenzoic acid (CAS No. 21739-92-4) and 3-Bromo-2-chlorobenzoic acid (CAS No. 56961-27-4). This approach provides a robust safety framework based on established principles for similar chemical structures. However, it is imperative that all handling and experimental procedures are preceded by a thorough, compound-specific risk assessment.
Substance Identification and Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure lends it to applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Understanding its fundamental properties is the first step in ensuring safe handling.
| Property | Data | Source Isomer/Note |
| Molecular Formula | C₇H₄BrClO₂ | Target Compound |
| Molecular Weight | 235.46 g/mol | Target & Isomers[1][2] |
| Appearance | White to Beige Powder/Solid | 5-Bromo-2-chlorobenzoic acid[1][3][4] |
| Melting Point | 154.00 - 156.00 °C / 309.2 - 312.8 °F | 5-Bromo-2-chlorobenzoic acid[3][4] |
| Solubility | No information available | |
| Stability | Stable under normal, recommended storage conditions | 5-Bromo-2-chlorobenzoic acid[1][5] |
Hazard Identification and GHS Classification
Based on data from its isomers, this compound should be treated as a hazardous substance. The primary hazards are related to irritation and potential harm upon ingestion or contact. The Globally Harmonized System (GHS) classification, derived from isomer data, is summarized below.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source Isomer(s) |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation | 5-Bromo-2-chlorobenzoic acid[1][3][4][6] |
| Serious Eye Damage/Eye Irritation | 2 / 2A | GHS07 | Warning | H319: Causes serious eye irritation | 5-Bromo-2-chlorobenzoic acid[1][3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation | 5-Bromo-2-chlorobenzoic acid[1][3][4][6] |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed | 3-Bromo-2-chlorobenzoic acid[2][7][8] |
| Acute Toxicity, Dermal | 4 | GHS07 | Warning | H312: Harmful in contact with skin | 3-Bromo-2-chlorobenzoic acid[2][7][8] |
| Acute Toxicity, Inhalation | 4 | GHS07 | Warning | H332: Harmful if inhaled | 3-Bromo-2-chlorobenzoic acid[2][7][8] |
Precautionary Statements: Key precautionary statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]
First Aid Measures: A Self-Validating Response System
Rapid and appropriate first aid is critical in mitigating exposure. The following protocols are designed for immediate action.
-
Inhalation: If dust is inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing.[1][3][4][6] If breathing becomes difficult or stops, administer artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: This compound causes skin irritation.[1][6] Upon contact, immediately take off all contaminated clothing.[5] Gently wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][4][6] If skin irritation persists, seek medical advice.[1][3][4]
-
Eye Contact: This compound causes serious eye irritation.[1][6] Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3][4] Remove contact lenses if present and easy to do so.[1][3][4] Continue rinsing and consult an ophthalmologist or seek immediate medical attention.[6][9]
-
Ingestion: If swallowed, rinse the mouth thoroughly with water, provided the person is conscious.[1][6] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]
Experimental Workflow: Safe Handling and Storage Protocol
Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is to minimize aerosolization of the powder and prevent any direct contact.
Protocol: Safe Weighing and Dispensing of this compound
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and operational.[3] Don all required Personal Protective Equipment (PPE) as detailed in Section 5.
-
Engineering Control Verification: Conduct all weighing and handling operations inside a certified chemical fume hood or a ventilated balance enclosure to control dust exposure.[5]
-
Dispensing: Use spark-proof tools and equipment to handle the solid material.[8] Avoid actions that generate dust, such as scraping or vigorous shaking. Use a scoop or spatula to gently transfer the material.
-
Cleaning: After dispensing, carefully clean the spatula and weighing vessel within the fume hood. Wipe down all surfaces of the balance and fume hood with a damp cloth to remove any residual dust.
-
Container Sealing: Tightly close the main container immediately after use to protect it from moisture and air.[1]
-
Waste Disposal: Dispose of any contaminated materials (e.g., weigh boats, gloves, wipes) in a designated, sealed hazardous waste container.[3][4]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[1][5]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3][4][6] Keep away from incompatible materials such as strong oxidizing agents, direct sunlight, and moisture.[1][5]
Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls are the primary line of defense, supplemented by robust PPE.
-
Engineering Controls: A chemical fume hood or other local exhaust ventilation is required to keep airborne levels below exposure limits.[10]
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][11]
-
Skin Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure.[1][6] A lab coat or other suitable protective clothing must be worn.[1][6][10]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][10]
References
- 1. lobachemie.com [lobachemie.com]
- 2. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. biosynth.com [biosynth.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
electrophilic substitution reactions of 2-Bromo-3-chlorobenzoic acid
An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. This disubstituted benzoic acid derivative presents a unique case for studying regioselectivity in EAS due to the presence of three distinct substituents with competing electronic and steric effects. This document will delve into the theoretical principles governing these reactions, predict the probable sites of electrophilic attack, and provide detailed, field-proven experimental protocols for key transformations including nitration, halogenation, and sulfonation. The insights contained herein are intended to equip researchers in medicinal chemistry, organic synthesis, and materials science with the predictive power and practical knowledge necessary to effectively utilize this compound as a versatile building block.
Introduction: The Structural and Electronic Landscape of this compound
This compound is an aromatic carboxylic acid featuring a unique substitution pattern that makes its reactivity in electrophilic aromatic substitution a subject of considerable interest. The benzene ring is substituted with three groups: a carboxylic acid group (-COOH), a bromine atom (-Br), and a chlorine atom (-Cl). Understanding the individual and collective influence of these substituents is paramount to predicting the outcome of any EAS reaction.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director.[1][2] Its electron-withdrawing nature is due to both the inductive effect of the electronegative oxygen atoms and the resonance effect, which pulls electron density out of the aromatic ring.
-
Halogens (-Br and -Cl): Halogens are a unique class of substituents in the context of EAS. They are deactivating due to their strong inductive electron-withdrawing effect (-I effect).[3][4] However, they are ortho, para-directors because of their ability to donate a lone pair of electrons into the aromatic ring through resonance (+M effect), which helps to stabilize the arenium ion intermediate formed during the attack at these positions.[5]
The interplay of these directing effects on the this compound ring dictates the position of incoming electrophiles.
Mechanistic Considerations and Regiochemical Predictions
The general mechanism of electrophilic aromatic substitution proceeds via a two-step process:
-
Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step of the reaction.[6][7]
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.[8][9]
For this compound, there are three possible positions for electrophilic attack: C4, C5, and C6.
Analysis of Potential Sites of Electrophilic Attack:
-
Attack at C4: This position is ortho to the chlorine atom and meta to the bromine atom and the carboxylic acid group.
-
Attack at C5: This position is para to the bromine atom, meta to the chlorine atom, and meta to the carboxylic acid group.
-
Attack at C6: This position is ortho to the bromine atom and the carboxylic acid group, and meta to the chlorine atom.
The deactivating nature of all three substituents will generally make this compound less reactive towards electrophilic substitution than benzene. However, the directing effects will favor certain positions over others. The carboxylic acid group strongly directs meta to itself, which would favor attack at the C5 position. The halogen substituents, being ortho, para-directors, will also influence the regioselectivity. The bromine at C2 directs to C4 (ortho) and C6 (ortho), while the chlorine at C3 directs to C5 (para) and C1 (already substituted).
Considering the powerful meta-directing effect of the carboxylic acid group and the para-directing effect of the chlorine atom, the C5 position is the most likely site of electrophilic attack . The arenium ion intermediate formed by attack at C5 would be the most stabilized. Attack at C4 and C6 would be less favored due to the proximity to the deactivating carboxylic acid group and less favorable resonance stabilization.
Key Electrophilic Substitution Reactions and Protocols
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[10]
Predicted Major Product: 5-Nitro-2-bromo-3-chlorobenzoic acid.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add this compound (1 equivalent) to concentrated sulfuric acid at 0-5 °C.
-
Stir the mixture until the solid has completely dissolved.
-
Slowly add a cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes based on nitric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.
| Reagent | Molar Ratio | Key Function |
| This compound | 1 | Substrate |
| Concentrated Nitric Acid | 1.1 | Source of nitronium ion |
| Concentrated Sulfuric Acid | Excess | Catalyst, dehydrating agent |
Halogenation (Bromination)
Halogenation involves the introduction of a halogen atom (e.g., Br) onto the aromatic ring. A Lewis acid catalyst, such as FeBr₃, is typically required to polarize the halogen molecule and generate a more potent electrophile.[11]
Predicted Major Product: 2,5-Dibromo-3-chlorobenzoic acid.
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the bromine color has discharged.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
| Reagent | Molar Ratio | Key Function |
| This compound | 1 | Substrate |
| Bromine (Br₂) | 1.1 | Halogenating agent |
| Iron(III) Bromide (FeBr₃) | Catalytic | Lewis acid catalyst |
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃).[12] This reaction is often reversible.[13]
Predicted Major Product: 5-Sulfo-2-bromo-3-chlorobenzoic acid.
Experimental Protocol:
-
Carefully add this compound (1 equivalent) in portions to fuming sulfuric acid (containing 20-30% SO₃) at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
The precipitated sulfonic acid derivative is collected by filtration, washed with a small amount of cold water, and dried.
-
The product can be purified by recrystallization from water or by conversion to its sodium salt.
| Reagent | Molar Ratio | Key Function |
| This compound | 1 | Substrate |
| Fuming Sulfuric Acid (H₂SO₄/SO₃) | Excess | Sulfonating agent |
Visualizing Reaction Pathways
The following diagrams illustrate the predicted regioselectivity and the general experimental workflow for the .
Caption: Predicted reaction pathway for electrophilic attack on this compound.
Caption: General experimental workflow for electrophilic substitution reactions.
Conclusion
The are governed by a complex interplay of inductive and resonance effects of its three substituents. A thorough understanding of these principles allows for the reliable prediction of the major regioisomer formed. The carboxylic acid group acts as a strong meta-director, and the halogens as ortho, para-directors. The confluence of these directing effects strongly favors electrophilic attack at the C5 position. The experimental protocols provided in this guide offer a robust starting point for the synthesis of novel 5-substituted-2-bromo-3-chlorobenzoic acid derivatives, which can serve as valuable intermediates in drug discovery and materials science.
References
- 1. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. thetestmag.com [thetestmag.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Electrophilic Aromatic Substitution: Overview [jove.com]
- 8. byjus.com [byjus.com]
- 9. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 11. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. organicreactions.org [organicreactions.org]
- 13. chem.libretexts.org [chem.libretexts.org]
The Halogen Effect: A Deep Dive into the Acidity of Substituted Benzoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The acidity of benzoic acid, a fundamental parameter in physical organic chemistry and drug design, is profoundly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, presents a fascinating case study in the interplay of competing electronic effects. This technical guide provides a comprehensive analysis of the role of halogenation on the acidity of benzoic acid. We will dissect the underlying principles of inductive and resonance effects, explore the anomalous "ortho effect," and present a consolidated view of the acidity trends observed for fluoro-, chloro-, bromo-, and iodobenzoic acids. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both theoretical insights and practical experimental considerations.
Introduction: The Delicate Balance of Acidity in Benzoic Acid
Benzoic acid is a weak organic acid with a pKa of approximately 4.20.[1][2][3][4][5] Its acidity stems from the ability of the carboxylate anion (benzoate) to be stabilized by resonance, delocalizing the negative charge over the two oxygen atoms. However, the benzene ring itself plays a crucial role. While the phenyl group is generally considered electron-withdrawing through its inductive effect, it can also donate electron density to the carboxyl group via resonance.[6][7] The introduction of a substituent onto this ring disrupts this delicate balance, leading to predictable, and sometimes counterintuitive, changes in acidity.
Electron-withdrawing groups (EWGs) generally increase the acidity of benzoic acid by stabilizing the conjugate base.[6][8] They pull electron density away from the carboxylate group, further delocalizing the negative charge and making the corresponding acid a stronger proton donor. Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the benzoate anion. Halogens are a particularly interesting class of substituents as they exhibit a dual nature: they are inductively electron-withdrawing (-I effect) but are also capable of donating electron density through resonance (+R effect).[5][7] Understanding the competition between these two opposing effects is key to predicting the acidity of halogenated benzoic acids.
The Electronic Tug-of-War: Inductive vs. Resonance Effects of Halogens
The acidity of a substituted benzoic acid is primarily governed by how the substituent influences the stability of the benzoate anion. Halogens exert two major electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the benzene ring, leading to a net withdrawal of electron density from the ring and the carboxylate group.[1][3] This inductive withdrawal stabilizes the negative charge on the benzoate anion, thereby increasing the acidity of the benzoic acid derivative. The strength of the inductive effect decreases with distance from the carboxyl group.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons in their p-orbitals, which can be delocalized into the pi-system of the benzene ring.[5][7] This donation of electron density, known as the resonance or mesomeric effect, increases the electron density on the ring, particularly at the ortho and para positions. This increased electron density destabilizes the benzoate anion by intensifying the negative charge, thus decreasing the acidity of the parent acid.
For halogens, the inductive effect is generally stronger and outweighs the resonance effect .[5] This is a crucial point that distinguishes halogens from other substituents like hydroxyl (-OH) or amino (-NH2) groups, where the resonance effect is dominant. The interplay of these effects is highly dependent on the position of the halogen on the benzene ring.
The following diagram illustrates the interplay of inductive and resonance effects on the acidity of halogenated benzoic acids.
Caption: Interplay of Electronic and Steric Effects in Halogenated Benzoic Acids.
Positional Isomers: A Tale of Three Locations
The position of the halogen substituent—ortho, meta, or para— has a profound impact on the acidity of the benzoic acid derivative.
-
Para-Substituted Halobenzoic Acids: In the para position, both the inductive and resonance effects are at play. The electron-withdrawing inductive effect increases acidity, while the electron-donating resonance effect decreases it. Since the inductive effect of halogens is dominant, para-halobenzoic acids are generally more acidic than benzoic acid itself.
-
Meta-Substituted Halobenzoic Acids: At the meta position, the resonance effect is negligible.[9] Therefore, only the electron-withdrawing inductive effect operates, leading to a significant increase in acidity compared to benzoic acid. Consequently, meta-halobenzoic acids are typically more acidic than their para counterparts.
-
Ortho-Substituted Halobenzoic Acids: The "Ortho Effect"
A unique phenomenon known as the "ortho effect" is observed for ortho-substituted benzoic acids.[6][10][11] Generally, ortho-substituted benzoic acids are significantly more acidic than their meta and para isomers, and also more acidic than benzoic acid itself, regardless of the electronic nature of the substituent.[6][10][11]
This enhanced acidity is attributed to a combination of steric and electronic factors.[1][3] The presence of a bulky group in the ortho position forces the carboxyl group to twist out of the plane of the benzene ring.[1][11][12] This steric hindrance disrupts the coplanarity required for resonance between the carboxyl group and the phenyl ring.[6][11] As a result, the resonance stabilization of the undissociated acid is diminished, making it easier for the proton to be released. This "steric inhibition of resonance" is a key contributor to the ortho effect.[12]
Quantitative Analysis: pKa Values of Halogenated Benzoic Acids
The following table summarizes the pKa values for various halogenated benzoic acids, providing a quantitative basis for the trends discussed.
| Substituent | Position | pKa |
| -H | - | 4.20 |
| -F | ortho | 3.27 |
| meta | 3.87 | |
| para | 4.14 | |
| -Cl | ortho | 2.94 |
| meta | 3.83 | |
| para | 3.99 | |
| -Br | ortho | 2.85 |
| meta | 3.81 | |
| para | 4.00 | |
| -I | ortho | 2.86 |
| meta | 3.86 | |
| para | 4.03 |
Data sourced from: Journal of Research of the National Bureau of Standards, 1958, 60, p569.[1]
Observations from the data:
-
All halogenated benzoic acids are more acidic (have a lower pKa) than benzoic acid, with the exception of p-fluorobenzoic acid which has a very similar pKa. This confirms the dominance of the electron-withdrawing inductive effect of halogens.
-
The ortho isomers are consistently the most acidic for all halogens, demonstrating the powerful influence of the ortho effect.
-
For chloro-, bromo-, and iodobenzoic acids, the order of acidity is generally ortho > meta > para > benzoic acid.
-
The acidity trend among the ortho-halobenzoic acids is Br ≈ I > Cl > F.[1][3] This trend is not solely dependent on electronegativity and is influenced by a combination of inductive effects and the steric component of the ortho effect, which is proportional to the size of the halogen.[3]
Experimental Protocols
Determination of pKa by Potentiometric Titration
A reliable method for determining the pKa of a carboxylic acid is through potentiometric titration.[13][14]
Principle: This method involves titrating a solution of the weak acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[13][15]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).
-
Prepare a solution of the halogenated benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
-
Calibration of pH Meter:
-
Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00).[14]
-
-
Titration:
-
Pipette a known volume (e.g., 25.0 mL) of the acid solution into a beaker.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized NaOH solution from a burette in small increments (e.g., 0.5 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point (Veq) from the inflection point of the curve. This can be done by finding the point of maximum slope on the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing on the second derivative plot (Δ²pH/ΔV² vs. V).
-
The volume of NaOH required to reach the half-equivalence point is Veq/2.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
The following diagram illustrates the workflow for pKa determination.
Caption: Workflow for Experimental pKa Determination via Potentiometric Titration.
Synthesis of o-Chlorobenzoic Acid from o-Chlorotoluene
A common method for the synthesis of chlorobenzoic acids is the oxidation of the corresponding chlorotoluene.[8][10]
Reaction: o-ClC6H4CH3 + [O] → o-ClC6H4COOH
Step-by-Step Methodology: [8]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-chlorotoluene and an aqueous solution of potassium permanganate (KMnO4).
-
-
Oxidation:
-
Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is reduced to manganese dioxide (MnO2), a brown precipitate. The reflux is continued until the permanganate color is gone.
-
-
Work-up:
-
After cooling the reaction mixture, the excess unreacted o-chlorotoluene can be removed by steam distillation.
-
Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water to recover any adsorbed product.
-
The filtrate contains the potassium salt of o-chlorobenzoic acid.
-
-
Acidification and Isolation:
-
Concentrate the filtrate by heating.
-
Acidify the concentrated solution with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic to litmus paper.
-
o-Chlorobenzoic acid will precipitate out of the solution as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude o-chlorobenzoic acid can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.
-
Conclusion
The halogenation of benzoic acid provides a classic yet powerful illustration of how fundamental electronic and steric effects dictate chemical properties. The acidity of these compounds is a result of a delicate balance between the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogen substituent. The position of the halogen is critical, with the "ortho effect" leading to a significant and often dominant increase in acidity due to steric inhibition of resonance. A thorough understanding of these principles is not only of academic interest but also holds significant practical implications in fields such as medicinal chemistry and materials science, where the tuning of acidity is often a key aspect of molecular design and function.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. snowhitechem.com [snowhitechem.com]
- 3. brainly.in [brainly.in]
- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 7. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. quora.com [quora.com]
- 10. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. web.williams.edu [web.williams.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Introduction: The Strategic Advantage of 2-Bromo-3-chlorobenzoic Acid in Synthesis
An In-Depth Guide to the Synthetic Utility of 2-Bromo-3-chlorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. This compound emerges as a uniquely valuable building block, particularly for researchers in pharmaceutical and materials science. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, a bromine atom, and a chlorine atom, all strategically positioned on an aromatic ring.
This arrangement provides a powerful toolkit for the synthetic chemist. The significant difference in reactivity between the C-Br and C-Cl bonds—the former being substantially more susceptible to oxidative addition in palladium-catalyzed reactions—allows for highly selective, sequential modifications.[1][2] This guide provides a detailed exploration of the applications of this compound, focusing on its role in palladium-catalyzed cross-coupling reactions and as a scaffold for the synthesis of complex heterocyclic systems. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56961-26-3 | [3][4] |
| Molecular Formula | C₇H₄BrClO₂ | [3][5] |
| Molecular Weight | 235.47 g/mol | [3] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 143-146 °C | [3] |
| Purity | Typically ≥98% | [3][7] |
Spectroscopic Data Insights: While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a baseline for characterization.[8]
-
¹H NMR: Aromatic protons would appear in the range of ~7.5-8.5 ppm. The carboxylic acid proton is expected as a broad singlet significantly downfield (~10-13 ppm).
-
¹³C NMR: Aromatic carbons would resonate between ~120-140 ppm, with the carboxyl carbon appearing around ~165-170 ppm. Carbons attached to halogens will show distinct chemical shifts.
-
IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[9]
Core Application: Selective Palladium-Catalyzed Cross-Coupling
The most powerful application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound, a transformation that is a cornerstone of modern drug discovery.[10][11]
The Principle of Selective Reactivity
The success of sequential couplings on this substrate hinges on the differential reactivity of the C-Br and C-Cl bonds. The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond.[2] Consequently, the oxidative addition of a Palladium(0) catalyst—the rate-determining step in many cross-coupling cycles—occurs preferentially at the C-Br bond under standard conditions.[1] This allows for the selective formation of a biaryl structure while leaving the C-Cl bond intact for subsequent functionalization.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction provides a clear rationale for this selectivity.[10][12]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the selective coupling at the C-Br position. Optimization is often necessary for specific arylboronic acids.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Reagent/Parameter | Molar Equiv. / Value | Rationale |
| Aryl Halide | This compound | 1.0 | Starting material |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 | Coupling partner |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1-5 mol% | Facilitates the C-C bond formation[13] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation[14] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | - | Biphasic system aids in dissolving both organic and inorganic reagents |
| Temperature | 80 - 100 °C | - | Provides energy to overcome activation barriers |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents oxidation and degradation of the Pd(0) catalyst |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 3-chloro-2-arylbenzoic acid derivative.
Application 2: A Scaffold for Heteroaromatic Synthesis
The presence of three reactive handles makes this compound an excellent starting point for constructing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[15] The general strategy involves initial functionalization of the carboxylic acid, followed by intramolecular cyclization reactions.
Workflow for Heterocycle Synthesis
The following diagram illustrates a conceptual workflow for synthesizing a fused heterocyclic system, demonstrating how the different functional groups can be addressed in a stepwise manner.
Caption: Workflow for multi-step heterocyclic synthesis.
Protocol 2: General Procedure for the Synthesis of a Dibenzothiazepinone Derivative (Conceptual)
This protocol outlines a hypothetical, yet plausible, route to a complex heterocycle.
-
Amidation: The carboxylic acid of this compound is first converted to an amide. React the starting material with 2-aminothiophenol using a standard peptide coupling reagent (e.g., HATU or EDC/HOBt) in a suitable solvent like DMF. This forms N-(2-mercaptophenyl)-2-bromo-3-chlorobenzamide.
-
Intramolecular S-Arylation (Ullmann Coupling): The resulting amide intermediate is subjected to copper- or palladium-catalyzed intramolecular cyclization. Heating the intermediate with a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF or DMSO would facilitate the C-S bond formation via nucleophilic attack of the thiol onto the C-Br bond, yielding the tricyclic lactam. The C-Cl bond would likely remain untouched under these conditions.
-
Further Functionalization: The remaining chloro-substituent on the newly formed dibenzothiazepinone ring system is now available for further cross-coupling reactions, allowing for the introduction of additional diversity.
Conclusion and Future Outlook
This compound is more than a simple halogenated aromatic; it is a strategic tool for molecular construction. Its well-defined reactivity hierarchy enables chemists to perform selective, sequential cross-coupling reactions with a high degree of control. This capability is invaluable in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials where precise control over the molecular architecture is paramount.[6][16] As catalyst systems continue to evolve, the scope of reactions involving the less reactive C-Cl bond will undoubtedly expand, further cementing the role of this compound as a cornerstone intermediate in advanced organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [oakwoodchemical.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- 5. PubChemLite - this compound (C7H4BrClO2) [pubchemlite.lcsb.uni.lu]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Bromo-5-chlorobenzoic acid [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Synthesis of Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
The Strategic Utility of 2-Bromo-3-chlorobenzoic Acid in Modern Pharmaceutical Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Halogenated Building Block
In the intricate landscape of pharmaceutical research and development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3) has emerged as a highly versatile and valuable building block, offering medicinal chemists a unique combination of reactive handles to construct complex molecular architectures.[1] Its di-halogenated phenyl ring, coupled with a carboxylic acid moiety, provides a trifecta of functional groups that can be selectively manipulated through a variety of modern synthetic methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed protocols for key transformations and insights into its role in the synthesis of bioactive molecules, including intermediates for benzodiazepines and scaffolds for kinase inhibitors.
The strategic placement of the bromine and chlorine atoms on the benzoic acid core allows for differential reactivity in cross-coupling reactions, enabling sequential and site-selective modifications. The carboxylic acid group not only serves as a key interaction point in many drug-target binding events but also provides a convenient anchor for amide bond formation, esterification, or reduction. This inherent versatility makes this compound a sought-after intermediate in the synthesis of a diverse range of pharmaceuticals, particularly in the fields of anti-inflammatory, antimicrobial, and oncology research.
Chemical Properties and Reactivity Profile
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The electron-withdrawing nature of the carboxylic acid and the two halogen substituents deactivates the aromatic ring towards electrophilic substitution, while simultaneously providing two distinct sites for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
| Property | Value |
| CAS Number | 56961-26-3 |
| Molecular Formula | C₇H₄BrClO₂ |
| Molecular Weight | 235.47 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178-182 °C |
| Solubility | Soluble in organic solvents like THF, DMF, and alcohols. |
The bromine atom at the 2-position is generally more susceptible to oxidative addition in palladium-catalyzed reactions compared to the chlorine atom at the 3-position. This difference in reactivity is a cornerstone of its synthetic utility, allowing for selective functionalization.
Core Applications in Pharmaceutical Synthesis
Precursor for Benzodiazepine Intermediates
This compound serves as a crucial starting material for the synthesis of key intermediates used in the production of benzodiazepines, a class of drugs widely prescribed for their anxiolytic, sedative, and anticonvulsant properties. A prime example is its utility in the synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine, a pivotal precursor for drugs like Bromazepam and the ultra-short-acting anesthetic, Remimazolam.[2][3]
Protocol 1: Synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine Intermediate
This protocol outlines a multi-step synthesis starting from a related precursor, 2-amino-5-bromobenzoic acid, which can be conceptually adapted from transformations involving this compound. The key transformation involves the formation of a ketone from a carboxylic acid derivative.
Step 1: Activation of the Carboxylic Acid (Conceptual)
The carboxylic acid of this compound would first be activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. This activated intermediate is then poised for reaction with an organometallic reagent.
Step 2: Acylation of 2-lithiopyridine
This step details the formation of the benzoylpyridine core structure.
-
Reagents and Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Activated this compound derivative
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 2-bromopyridine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.
-
In a separate flask, dissolve the activated this compound derivative (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the activated benzoic acid derivative to the 2-lithiopyridine solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Subsequent Transformations (Conceptual)
The resulting 2-(2-bromo-3-chlorobenzoyl)pyridine would then undergo further transformations, such as a nucleophilic aromatic substitution of the chlorine atom with an amine, followed by reduction of a nitro group (if introduced) to yield the final 2-(2-Amino-5-bromobenzoyl)pyridine intermediate.[4]
Versatile Scaffold for Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an ideal substrate for sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the controlled and stepwise introduction of diverse functionalities, a powerful strategy in the construction of compound libraries for drug discovery.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[5][6] The higher reactivity of the C-Br bond in this compound allows for the selective coupling at the 2-position, leaving the C-Cl bond intact for subsequent transformations.
Protocol 2: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Standard Schlenk line and glassware
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Expected Outcome: Formation of 3-chloro-2-(4-methoxyphenyl)benzoic acid. The C-Cl bond remains available for further functionalization.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a common linkage in many pharmaceutical agents.[7][8] Similar to the Suzuki coupling, this reaction can be performed selectively at the 2-position of this compound.
Protocol 3: Selective Buchwald-Hartwig Amination of this compound
This protocol details the amination at the 2-position with a secondary amine.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine) (1.2 eq)[9]
-
Pd₂(dba)₃ (0.01 eq)
-
XPhos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene, degassed
-
Standard Schlenk line and glassware
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Add anhydrous, degassed toluene, followed by the secondary amine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Expected Outcome: Formation of 3-chloro-2-(piperidin-1-yl)benzoic acid.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Building Block for Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and inflammation.[10][11] The di-halogenated benzoic acid scaffold is a common feature in many kinase inhibitors, where the aryl core serves as a platform for positioning key pharmacophoric groups into the ATP-binding site of the kinase. The 2-bromo-3-chlorobenzoyl moiety can be incorporated into various heterocyclic systems known to exhibit kinase inhibitory activity, such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.[10][12] For instance, the adenosine kinase inhibitor ABT-702 contains a 5-(3-bromophenyl) group, highlighting the importance of halogenated phenyl rings in this class of compounds.[12][13]
The synthetic strategies outlined in the Suzuki-Miyaura and Buchwald-Hartwig sections can be directly applied to the synthesis of kinase inhibitor precursors. For example, a Suzuki coupling could be used to attach a heterocyclic core to the 2-position, followed by amidation of the carboxylic acid to introduce a side chain that interacts with the solvent-exposed region of the kinase.
Synthesis of this compound
For laboratories where this compound is not commercially available, it can be synthesized from 3-chlorobenzoic acid through a directed ortho-metalation-bromination sequence.
Protocol 4: Laboratory-Scale Synthesis of this compound
-
Reagents and Materials:
-
3-Chlorobenzoic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane or N-bromosuccinimide (NBS)
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware
-
-
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve 3-chlorobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (2.2 eq) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ortho position.
-
Stir the resulting dianion solution at -78 °C for 2 hours.
-
In a separate flask, prepare a solution of the brominating agent (e.g., 1,2-dibromoethane, 1.5 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the dianion solution via cannula into the cold brominating agent solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature overnight.
-
Quench the reaction with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical agents. Its unique pattern of halogenation allows for selective and sequential functionalization through robust and well-established cross-coupling methodologies. The protocols and applications detailed in this note are intended to provide researchers with a practical framework for leveraging the synthetic potential of this valuable intermediate in their drug discovery and development programs. The ability to readily construct diverse molecular scaffolds from this single starting material underscores its importance in accelerating the discovery of new medicines.
References
- 1. This compound [oakwoodchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 12. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2, 3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin- 3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties. II. In vivo characterization in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Selectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-chlorobenzoic Acid
For Immediate Application in Pharmaceutical and Materials Science Research
Introduction: The Strategic Value of 2-Bromo-3-chlorobenzoic Acid
In the landscape of modern synthetic chemistry, this compound stands out as a highly versatile and strategically important building block. Its unique dihalogenated structure, featuring a bromine and a chlorine atom on a benzoic acid scaffold, presents both a challenge and an opportunity for chemists in drug discovery, agrochemicals, and materials science. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective, sequential functionalization, enabling the construction of complex molecular architectures with precision and efficiency. This guide provides an in-depth exploration of the principles and protocols for leveraging this reactivity, with a focus on practical applications for researchers and drug development professionals. The derivatives of halogenated benzoic acids are known to be crucial intermediates in the synthesis of a variety of pharmaceuticals, including anti-inflammatory and analgesic drugs.[1][2]
Mechanistic Cornerstone: Achieving Chemoselectivity
The success of palladium-catalyzed cross-coupling reactions with dihalogenated substrates hinges on the selective activation of one carbon-halogen bond over another. The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[3][4] This inherent difference in bond strength and reactivity is the foundation for selectivity in reactions involving this compound.
The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many cross-coupling catalytic cycles.[5][6] The C-Br bond, being weaker than the C-Cl bond, will preferentially undergo oxidative addition, allowing for the first coupling reaction to occur at the 2-position.
Several factors can be fine-tuned to enhance this selectivity:
-
Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligands play a crucial role. Bulky, electron-rich ligands can promote the oxidative addition of the less reactive C-Cl bond, potentially leading to a loss of selectivity.[7][8][9] Conversely, less sterically demanding ligands can favor the more reactive C-Br bond.
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the in-situ formation of the active Pd(0) species can influence the reaction's outcome.
-
Reaction Temperature: Lower reaction temperatures generally favor the more kinetically favorable C-Br bond activation.
The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Protocols
The following sections provide detailed protocols for three of the most synthetically valuable palladium-catalyzed cross-coupling reactions, tailored for the selective functionalization of this compound at the C-Br bond.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11][12][13] It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[14][15]
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v), degassed
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: For C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a crucial transformation for accessing alkynyl-substituted aromatics.[16][17]
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base and solvent
-
Optional co-solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
In a Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in the amine base (and co-solvent, if used).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine.[12][18][19] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are aryl amines.[19][20]
Experimental Protocol:
-
Reagents and Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or other suitable bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the flask and heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction's progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Data Summary: Comparative Reaction Conditions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | TEA/DIPEA | Amine/THF | RT - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 |
Troubleshooting Common Issues
-
Low Yield or No Reaction:
-
Cause: Inactive catalyst, insufficient degassing, or low reactivity of the coupling partner.
-
Solution: Ensure all reagents and solvents are pure and anhydrous (where specified). Thoroughly degas the reaction mixture. Consider a more active catalyst system (e.g., a pre-formed catalyst or a different ligand). For sluggish reactions, increasing the temperature may be beneficial, but monitor for side reactions.
-
-
Formation of Side Products:
-
Protodehalogenation: Replacement of the halogen with a hydrogen atom.
-
Cause: Often promoted by certain bases or impurities.[3]
-
Solution: Use a different base or ensure the reaction is strictly anhydrous.
-
-
Homocoupling of the Boronic Acid (Suzuki):
-
Cause: Can occur in the presence of oxygen.
-
Solution: Ensure thorough degassing of the reaction mixture.
-
-
Glaser Coupling of the Alkyne (Sonogashira):
-
Cause: Copper-catalyzed homocoupling of the terminal alkyne.
-
Solution: Use a copper-free Sonogashira protocol if this is a persistent issue.
-
-
-
Loss of Selectivity (Coupling at C-Cl):
-
Cause: High reaction temperatures or a highly active catalyst system can overcome the energy barrier for C-Cl bond activation.
-
Solution: Lower the reaction temperature. Screen different ligands to find one that provides better selectivity.
-
Conclusion: A Gateway to Molecular Complexity
The selective palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of complex organic molecules. By carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, and temperature, researchers can selectively functionalize the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The protocols and insights provided in this guide are intended to empower scientists in pharmaceutical and materials research to harness the full synthetic potential of this valuable building block, paving the way for the discovery and development of novel compounds with significant applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. | Semantic Scholar [semanticscholar.org]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpcsonline.com [ijpcsonline.com]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-3-chlorobenzoic Acid
Abstract
2-Bromo-3-chlorobenzoic acid is a versatile di-halogenated aromatic compound that serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic structures. The strategic positioning of its functional groups—a carboxylic acid, a highly reactive bromine atom, and a more stable chlorine atom—offers chemists a powerful toolkit for regioselective modifications. The bromine atom at the C2 position is primed for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid at C1 provides a handle for cyclization, amidation, or esterification. This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging this compound to construct high-value heterocyclic scaffolds, such as benzothiophenes and quinolones, which are prevalent in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
The intrinsic reactivity of this compound makes it an exceptional building block for complex molecular architectures. The key to its utility lies in the differential reactivity of its functional groups:
-
C2-Bromine: The C-Br bond is significantly more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for selective functionalization at the position ortho to the carboxylic acid.
-
C1-Carboxylic Acid: This group acts as a versatile anchor for intramolecular reactions. It can directly participate in cyclizations to form lactones (isocoumarins) or be converted into amides, which can then act as nucleophiles in subsequent ring-forming steps.
-
C3-Chlorine: While less reactive than bromine, the chlorine atom offers a site for later-stage functionalization or can influence the electronic properties of the aromatic ring.
This document outlines validated protocols for transforming this readily available precursor into two medicinally relevant heterocyclic cores: Benzothiophenes and Quinolones .
Synthesis of 4-Chloro-7-carboxybenzothiophene Derivatives
The construction of the benzothiophene scaffold from this compound is efficiently achieved via a domino sequence involving a palladium- and copper-catalyzed Sonogashira coupling followed by a nucleophilic cyclization with a sulfur source. This approach builds the thiophene ring onto the existing benzene core.
Mechanistic Rationale
The synthesis proceeds through two key stages. First, a Sonogashira coupling between the C-Br bond of the benzoic acid and a terminal alkyne introduces the required carbon framework. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle, while the copper(I) co-catalyst activates the alkyne. Following this C-C bond formation, an intramolecular annulation is triggered by a sulfur nucleophile, such as sodium sulfide (Na₂S). The sulfide anion attacks one of the acetylenic carbons, followed by a ring closure that displaces a leaving group or involves a proton transfer to yield the aromatic benzothiophene ring system. This type of reaction is a powerful method for synthesizing substituted benzothiophenes.[1][2]
Experimental Protocol: Synthesis of 4-Chloro-7-carboxy-2-phenylbenzothiophene
This protocol describes the synthesis of a representative benzothiophene derivative using phenylacetylene as the coupling partner.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Sonogashira Coupling:
-
To a dry, argon-purged Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous DMF and triethylamine (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours, monitoring progress by TLC.
-
After cooling to room temperature, pour the mixture into water and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude intermediate, 2-(phenylethynyl)-3-chlorobenzoic acid, can be used directly in the next step.
-
-
Thiolation and Cyclization:
-
Dissolve the crude intermediate from the previous step in anhydrous DMF in a separate Schlenk flask.
-
Add sodium sulfide nonahydrate (Na₂S·9H₂O) (2.5 eq).
-
Heat the mixture to 120°C and stir for 12 hours under an argon atmosphere.[3]
-
Cool the reaction to room temperature and pour it into ice-water.
-
Acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol/water to yield 4-chloro-7-carboxy-2-phenylbenzothiophene as a solid.
-
Reaction Workflow and Data
The overall synthetic transformation is depicted below.
References
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-3-chlorobenzoic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group compatibility.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is instrumental in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-bromo-3-chlorobenzoic acid. This substrate presents a unique challenge and opportunity due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[4] This guide offers researchers, scientists, and drug development professionals a comprehensive resource for successfully navigating this selective coupling, complete with mechanistic insights, a step-by-step protocol, and optimization strategies.
Mechanism and Scientific Rationale
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) species.[5][6] For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond dictates that oxidative addition will occur preferentially at the bromine-substituted position.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base, which activates the boronic acid to facilitate the transfer.[1][4][7] The choice of base is critical and can influence reaction rates and yields.[1][8]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol details a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Arylboronic acid | ≥97% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Degassed, Deionized | In-house |
| Ethyl acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | --- | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M solution | In-house |
Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Diagram of the Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, facilitating its extraction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Optimization and Considerations
The success of the Suzuki-Miyaura coupling of this compound can be influenced by several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium precursors.[7] |
| Ligand | Bulky, electron-rich phosphines (e.g., PCy₃, SPhos, XPhos) | These ligands promote oxidative addition and are effective for coupling less reactive aryl chlorides, ensuring selectivity for the aryl bromide.[9][10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid.[1] Inorganic bases are generally effective.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[12] |
| Temperature | 80-110 °C | Higher temperatures may be required to facilitate the coupling, but excessive heat can lead to side reactions. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Inappropriate base or solvent. | Use fresh catalyst and anhydrous, degassed solvents. Screen different bases and solvent systems. Ensure the reaction is properly blanketed with an inert gas. |
| Formation of Homocoupled Product | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas the solvent and maintain an inert atmosphere.[5] Optimize the base and solvent to facilitate transmetalation. |
| Loss of Selectivity (Coupling at C-Cl) | High reaction temperature; Highly active catalyst system. | Reduce the reaction temperature. Use a catalyst system known for selectivity between aryl bromides and chlorides. |
| Protodeboronation of Boronic Acid | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents and the minimum required amount of water. Monitor the reaction closely and stop it upon completion. |
Conclusion
This application note provides a robust and detailed protocol for the selective Suzuki-Miyaura coupling of this compound. By leveraging the differential reactivity of the C-Br and C-Cl bonds and carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired mono-coupled product. The provided guidelines for optimization and troubleshooting will further aid in the successful application of this powerful synthetic transformation in the fields of pharmaceutical development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
use of 2-Bromo-3-chlorobenzoic acid in the synthesis of dyes and polymers
An In-Depth Technical Guide on the Application of 2-Bromo-3-chlorobenzoic Acid in the Synthesis of Dyes and Polymers
Introduction: The Versatility of a Dihalogenated Aromatic Scaffold
This compound (CAS No: 56961-26-3) is a dihalogenated aromatic carboxylic acid that serves as a highly versatile building block in modern organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three functional groups: a carboxylic acid amenable to standard transformations, a reactive bromine atom ideal for cross-coupling reactions, and a more robust chlorine atom. This unique arrangement allows for sequential and selective chemical modifications, making it a valuable precursor for creating complex molecules, including vibrant dyes and high-performance polymers.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles and strategic considerations essential for leveraging the full synthetic potential of this compound.
Part 1: Synthesis of Novel Dyes
Application Notes: A Strategic Approach to Chromophore Construction
While this compound does not possess the necessary auxochromic groups (like amino or hydroxyl) to function directly as a dye precursor, its scaffold is readily modified to create novel colorants, particularly azo dyes. Azo dyes are a major class of synthetic colorants characterized by the (–N=N–) linkage, which forms an extended conjugated system responsible for color.[2]
The synthesis of an azo dye from this compound necessitates a multi-step approach, typically involving the introduction of an amino group to enable the core diazotization reaction.
Causality Behind Experimental Choices:
-
Nitration and Reduction: A common strategy involves the nitration of the aromatic ring, followed by the reduction of the nitro group to a primary amine. The directing effects of the existing substituents (carboxyl, bromo, chloro) will influence the position of the incoming nitro group.
-
Diazotization: The resulting aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This reaction must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[2]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine. The substituents on both the diazonium salt (the "diazo component") and the coupling component modulate the electronic properties of the final azo dye, thereby tuning its color and fastness properties.
The workflow below illustrates the general synthetic strategy.
Protocol 1: Synthesis of a Hypothetical Azo Dye
This protocol outlines a representative synthesis of an azo dye starting from a functionalized derivative of this compound. The initial steps describe the formation of the necessary amino-substituted precursor.
Step A: Synthesis of 2-Amino-3-chloro-5-bromobenzoic Acid (This is a hypothetical precursor for demonstration purposes, assuming nitration occurs at the 5-position followed by reduction.)
-
Nitration: To a stirred solution of this compound in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0-10 °C.
-
Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture over crushed ice to precipitate the nitrated product. Filter, wash with cold water until neutral, and dry.
-
Reduction: Suspend the crude nitro-compound in ethanol and add a reducing agent such as stannous chloride (SnCl₂) and concentrated hydrochloric acid.
-
Heating: Reflux the mixture for several hours until the reduction is complete (monitored by TLC).
-
Isolation: Cool the reaction, neutralize with a base (e.g., NaOH solution) to precipitate the tin salts, and extract the amino product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amino-substituted benzoic acid.
Step B: Diazotization and Azo Coupling
| Reagent/Material | Quantity (for 0.01 mol scale) | Purpose |
| Amino-substituted Benzoic Acid | 0.01 mol | Diazo Component |
| Concentrated HCl | 5 mL | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 0.7 g (0.01 mol) | Diazotizing Agent |
| β-Naphthol | 1.44 g (0.01 mol) | Coupling Component |
| Sodium Hydroxide (NaOH) | 0.8 g | To dissolve β-Naphthol |
| Distilled Water | As needed | Solvent |
| Ice | As needed | Temperature Control |
Procedure:
-
Dissolution: Suspend 0.01 mol of the synthesized amino-substituted benzoic acid in a mixture of water and concentrated hydrochloric acid in a beaker.
-
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g in 5 mL water). Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.
-
Coupling Solution: In a separate beaker, dissolve 1.44 g of β-naphthol in a cold aqueous solution of sodium hydroxide.
-
Coupling Reaction: Add the cold diazonium salt solution dropwise to the stirred β-naphthol solution. A brightly colored precipitate (the azo dye) should form immediately.
-
Completion: Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.
-
Isolation & Purification: Filter the precipitated dye, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Part 2: Synthesis of High-Performance Polymers
Application Notes: Building Macromolecules with Precision
The dihalogenated structure of this compound makes it an excellent monomer for synthesizing advanced polymers. The differential reactivity of the C-Br and C-Cl bonds is key; the C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective polymerization.[3]
1. Palladium-Catalyzed Cross-Coupling Polymerization: This is one of the most powerful methods for forming carbon-carbon bonds and is widely used to create π-conjugated polymers for organic electronics.[4] Reactions like the Suzuki, Stille, or Heck couplings can be employed. The general mechanism for a Suzuki coupling involves three key steps:
-
Oxidative Addition: The aryl halide (R-X) reacts with the Pd(0) catalyst. The greater reactivity of the C-Br bond ensures this step occurs selectively at the 2-position.
-
Transmetalation: An organoboron compound (R'-B(OR)₂) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups couple, forming a new C-C bond and regenerating the Pd(0) catalyst.[4]
By using a di-boronic acid ester and our di-halogenated monomer (often esterified to prevent side reactions), a linear polymer can be formed.
2. Polycondensation via the Carboxylic Acid Group: The carboxylic acid functionality allows for the synthesis of polyesters and polyamides through well-established polycondensation reactions. This typically involves converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with a diol or a diamine. In this case, the bromo-chloro-phenyl moiety becomes a repeating pendant group on the polymer backbone, imparting properties such as flame retardancy, thermal stability, and altered solubility.
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Polycondensation
Objective: To synthesize an alternating copolymer from an esterified derivative of this compound and a phenylene-bis(boronic acid ester).
Materials:
| Reagent/Material | Purpose |
| Methyl 2-bromo-3-chlorobenzoate | Monomer 1 (Protecting the acid) |
| 1,4-Phenylenebis(boronic acid pinacol ester) | Monomer 2 |
| Pd(PPh₃)₄ (Tetrakis) | Palladium Catalyst |
| K₂CO₃ (anhydrous) | Base |
| Toluene / DMF | Solvent System |
| Aliquat 336 | Phase Transfer Catalyst (optional) |
Procedure:
-
Monomer Preparation: Esterify this compound with methanol under acidic conditions (e.g., Fischer esterification) to yield Methyl 2-bromo-3-chlorobenzoate. Purify by column chromatography or recrystallization.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-bromo-3-chlorobenzoate (1 eq.), 1,4-phenylenebis(boronic acid pinacol ester) (1 eq.), and anhydrous potassium carbonate (3-4 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1-3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water, or a single solvent like DMF.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-72 hours. The progress of polymerization is often indicated by an increase in viscosity.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent like methanol or acetone to precipitate the polymer.
-
Purification: Filter the crude polymer. To remove catalyst residues, re-dissolve the polymer in a suitable solvent (e.g., chloroform) and wash sequentially with dilute acid, water, and brine. Precipitate the polymer again in methanol.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C until a constant weight is achieved. Characterize by GPC (for molecular weight), NMR (for structure), and UV-Vis spectroscopy (for electronic properties).
Part 3: Advanced Synthesis via Aryne Intermediates
Application Notes: Harnessing Reactive Intermediates
Arynes (or benzynes) are highly reactive intermediates derived from an aromatic ring by the formal removal of two substituents.[5] Their strained "triple bond" makes them powerful electrophiles and dienophiles. This compound is a potential precursor for 3-chlorobenzyne.
Generation and Reactivity:
-
Generation: The aryne can be generated in situ by treating the precursor with a very strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA).[6] The base abstracts the proton at the C-4 position, followed by the elimination of lithium bromide.
-
Trapping: Due to their extreme reactivity, arynes must be generated in the presence of a "trapping" agent.[5]
-
[4+2] Cycloaddition: They readily react with dienes like furan or cyclopentadiene in a Diels-Alder reaction to form complex, bridged bicyclic structures.
-
Nucleophilic Addition: They can be trapped by nucleophiles, which can add to either end of the aryne triple bond.
-
This pathway provides access to highly complex and functionalized aromatic compounds that would be difficult to synthesize otherwise, opening avenues for novel dye and monomer discovery.
Protocol 3: Generation and Trapping of 3-Chlorobenzyne with Furan
Safety Note: This reaction requires strictly anhydrous conditions and the use of pyrophoric reagents (n-BuLi for LDA generation). It should only be performed by trained personnel in a suitable fume hood under an inert atmosphere.
Materials:
| Reagent/Material | Purpose |
| Diisopropylamine | LDA precursor |
| n-Butyllithium (n-BuLi) | LDA precursor |
| This compound | Aryne precursor |
| Furan | Trapping agent (diene) |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Saturated NH₄Cl solution | Quenching agent |
Procedure:
-
LDA Preparation: In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq.) dropwise and stir for 30 minutes at -78 °C.
-
Precursor Addition: In a separate flask, dissolve this compound (1 eq.) and a large excess of furan (5-10 eq.) in anhydrous THF.
-
Aryne Generation: Slowly transfer the solution of the benzoic acid and furan via cannula into the freshly prepared LDA solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude Diels-Alder adduct by column chromatography on silica gel.
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-Bromo-3-chlorobenzoic Acid
<
Abstract
This technical guide provides detailed application notes and robust protocols for the chemical derivatization of the carboxylic acid group of 2-Bromo-3-chlorobenzoic acid. This trifunctional aromatic compound is a valuable building block in medicinal chemistry and materials science. The strategic modification of its carboxylic acid moiety into esters, amides, and acyl chlorides opens up a vast chemical space for the synthesis of novel molecules with potential applications in drug discovery and development. This document outlines three primary derivatization pathways: Fischer-Speier esterification, conversion to acyl chlorides with subsequent amidation, and direct amidation using coupling agents. Each section includes a discussion of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into reaction optimization and product purification. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the efficient and reliable synthesis of a diverse range of this compound derivatives.
Introduction: The Strategic Importance of this compound Derivatives
This compound is a synthetically versatile starting material due to its distinct functional handles: a carboxylic acid, a bromine atom, and a chlorine atom. The carboxylic acid group, in particular, serves as a prime site for modification, allowing for the introduction of a wide array of functional groups and molecular scaffolds. The resulting esters and amides are prevalent in a multitude of biologically active compounds and advanced materials. For instance, the modulation of the carboxylic acid group can significantly impact a molecule's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability.
This guide focuses on three fundamental and widely applicable derivatization strategies for the carboxylic acid group of this compound:
-
Esterification: The conversion to esters is a common strategy to mask the polarity of the carboxylic acid, improve cell permeability, or to introduce a specific promoiety for targeted drug delivery.
-
Amidation: The formation of amide bonds is a cornerstone of medicinal chemistry, as the amide functional group is a key structural feature in peptides, proteins, and a vast number of pharmaceutical agents.[1]
-
Acyl Chloride Formation: The conversion to a highly reactive acyl chloride intermediate provides a versatile platform for the synthesis of a broad range of esters and amides, often under milder conditions than direct methods.[2]
The protocols detailed herein are designed to be reproducible and scalable, providing a solid foundation for both exploratory synthesis and larger-scale production.
Derivatization Strategies and Protocols
This section provides a detailed exploration of the primary methods for derivatizing the carboxylic acid group of this compound. For each method, the underlying chemical principles are discussed, followed by a comprehensive, step-by-step protocol.
Esterification via Fischer-Speier Reaction
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, utilizing a strong acid catalyst.[3][4] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove water as it is formed.[5]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5] Subsequent proton transfer and elimination of a water molecule yield the ester.[3][7]
Experimental Protocol: Synthesis of Methyl 2-Bromo-3-chlorobenzoate
This protocol details the synthesis of the methyl ester of this compound as a representative example.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Oakwood Chemical | Starting material.[8] |
| Methanol | Anhydrous | Various | Acts as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | For neutralization. |
| Sodium Chloride (NaCl) | Reagent Grade | Various | For brine wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic phase. |
| Ethyl Acetate | Reagent Grade | Various | For extraction. |
| Deionized Water |
Reaction Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 42.5 mmol, 1.0 eq) in methanol (100 mL).
-
Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (2.3 mL, 42.5 mmol, 1.0 eq) dropwise. Caution: The addition of sulfuric acid is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude methyl 2-bromo-3-chlorobenzoate can be purified by column chromatography on silica gel or by vacuum distillation to yield a colorless oil or a white solid.
Expected Yield: 85-95%
Workflow for Fischer-Speier Esterification
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. This compound [oakwoodchemical.com]
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates
An Application Guide for the Synthesis of Amides from 2-Bromo-3-chlorobenzoic Acid
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While numerous methods exist for this transformation, the specific structural characteristics of the starting materials can present significant synthetic hurdles. This compound represents a particularly challenging substrate for amidation. Its reactivity is hampered by two key factors:
-
Steric Hindrance: The presence of a bulky bromine atom in the ortho-position sterically shields the carboxylic acid group, impeding the approach of the amine nucleophile.
-
Electronic Deactivation: Both the bromine and chlorine substituents are electron-withdrawing, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
Direct condensation of a carboxylic acid and an amine by heating is generally inefficient and requires harsh conditions (>160 °C), which are incompatible with most functionalized molecules.[1][2] This is due to the initial formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the successful synthesis of amides from this compound necessitates the use of coupling reagents to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.
This application note provides a comprehensive guide to the principles, selection of reagents, and detailed protocols for the effective synthesis of amides using this compound.
Principles of Carboxylic Acid Activation
The core strategy for amide bond formation is the in-situ activation of the carboxylic acid. This is achieved by converting the carboxyl -OH group, a poor leaving group, into a more reactive species.[2] This "activated" intermediate is then readily attacked by the amine nucleophile to form the desired amide. The choice of activating agent is critical, especially for a challenging substrate like this compound.
The general mechanism is a two-step process, as illustrated below.
Selecting the Right Coupling Reagent
For sterically hindered and electron-deficient acids, high-reactivity coupling reagents are essential. The most common and effective classes are uronium/aminium salts and phosphonium salts.[3][4]
| Reagent Class | Examples | Mechanism & Suitability | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | These reagents react with the carboxylate to form highly reactive OAt or OBt active esters.[4] HATU is particularly effective for hindered systems due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the aminolysis step.[4] COMU is a safer, modern alternative that avoids potentially explosive benzotriazole byproducts.[3][5] | Highly efficient and fast. Requires a non-nucleophilic base (e.g., DIPEA, NMM). Stoichiometry is critical to avoid side reactions. |
| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts, these form highly reactive OBt active esters.[4] They are renowned for their ability to facilitate difficult couplings and minimize racemization in chiral substrates. | Very effective for hindered couplings. The byproduct, triphenylphosphine oxide, can sometimes complicate purification but is generally manageable with standard chromatography. |
| Carbodiimides | EDC, DCC | These reagents form an O-acylisourea intermediate. While effective, they are more prone to side reactions like N-acylurea formation and epimerization, especially with hindered substrates. Their effectiveness is greatly enhanced by additives like HOBt or Oxyma, which trap the O-acylisourea to form the more stable and reactive OBt or Oxyma active esters. | Generally lower cost. DCC's byproduct (DCU) is insoluble and can be filtered off, while EDC's byproduct is water-soluble, simplifying workup.[6] Best used with an additive for this substrate. |
For this compound, HATU or PyBOP are highly recommended as starting points due to their proven efficacy in overcoming steric and electronic barriers.
Master Protocol: Amide Synthesis using HATU
This protocol provides a detailed, step-by-step method for the coupling of this compound with a generic primary or secondary amine using HATU, a highly efficient uronium salt coupling reagent.
Materials and Reagents
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Experimental Workflow
The overall process from setup to final product characterization is outlined below.
References
Troubleshooting & Optimization
purification of crude 2-Bromo-3-chlorobenzoic acid by recrystallization
Introduction: The purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development and chemical synthesis. 2-Bromo-3-chlorobenzoic acid is a key building block whose purity can significantly impact the yield and quality of subsequent reactions. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1] This guide provides in-depth technical support, from fundamental principles to advanced troubleshooting, for the successful recrystallization of crude this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound by recrystallization?
The principle of recrystallization is based on differential solubility.[2] An ideal solvent will dissolve the crude this compound, along with its impurities, at an elevated temperature but will have very low solubility for the target compound at lower temperatures. As the saturated hot solution cools, the solubility of the this compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) because they are either present in smaller amounts or are more soluble.[3]
Q2: How do I select the best solvent for this specific compound?
Choosing the right solvent is the most critical step and is directly related to the success of the purification.[2] For a halogenated aromatic carboxylic acid like this compound, the ideal solvent should meet the following criteria:
-
Significant Solubility Gradient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at or below room temperature.[4]
-
No Chemical Reactivity: The solvent must be inert and not react with the compound.
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]
Based on patents for structurally similar compounds and general principles for benzoic acids, several solvents can be considered.[5][6]
Q3: What are the common impurities I might be trying to remove?
Common impurities in the synthesis of this compound can include:
-
Isomeric Byproducts: The synthesis process, often involving electrophilic aromatic substitution, can generate regioisomers (e.g., other bromo-chloro-benzoic acid isomers).[7][8]
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Colored Byproducts: High-molecular-weight, often polymeric, side products that impart color to the crude material.
Q4: What level of purity can I realistically expect after one recrystallization?
A single, well-executed recrystallization can significantly improve purity. For similar compounds, purities exceeding 99.5% have been reported after one recrystallization step.[6] The final purity depends on the initial purity of the crude material and the careful execution of the protocol. Purity should be assessed by analytical methods such as melting point determination or High-Performance Liquid Chromatography (HPLC).
Data Summary: Potential Recrystallization Solvents
The selection of a solvent often involves some trial and error. The table below provides a starting point for screening potential solvents for this compound, based on data for analogous compounds.[5][9] A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for aromatic carboxylic acids.
| Solvent | Type | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | Polar Protic | 78.4 | Generally a good solvent for carboxylic acids.[10] A mixed system with water is often required to reduce solubility at room temperature. |
| Methanol | Polar Protic | 64.7 | Similar to ethanol but more volatile. A mixed system with water is also a common choice.[6] |
| Isopropanol | Polar Protic | 82.6 | Less polar than ethanol; may offer a better solubility gradient.[5] |
| Water | Polar Protic | 100 | This compound is expected to have low solubility in cold water but increased solubility in hot water, making it a potential candidate.[3][11] |
| Acetic Acid | Polar Protic | 118 | Often used for recrystallizing aromatic acids.[4] Can be difficult to remove completely during drying. |
| Toluene | Nonpolar Aromatic | 110.6 | May be useful if impurities are highly polar. Poses a higher health and safety risk. |
Visual Workflow for Recrystallization
The following diagram outlines the standard workflow for the purification of this compound via recrystallization.
Caption: General experimental workflow for recrystallization.
Detailed Recrystallization Protocol
This protocol provides a step-by-step methodology for the purification of crude this compound using a single-solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Preparation: Place the chosen solvent in an Erlenmeyer flask with a few boiling chips and heat it to a gentle boil on a hot plate.
-
Dissolution: Weigh the crude this compound and place it in a separate, larger Erlenmeyer flask. Add a magnetic stir bar. Place this flask on the hot plate and add the hot solvent portion-wise while stirring until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield; excess solvent will retain more product in the solution even after cooling.[12]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs colored, high-molecular-weight impurities.[13]
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel. Causality: This step removes any solid impurities that are insoluble in the hot solvent.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they exclude impurities from the growing crystal lattice more effectively.[14]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent. Causality: Washing with cold solvent removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Using cold solvent minimizes the loss of the desired product.[12]
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.
Troubleshooting Guide
Q: I've cooled my solution, but no crystals have formed. What should I do?
This is a common issue, typically arising from two main causes:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[15] The solution is not supersaturated upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) and attempt to cool it again.
-
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]
-
Solution 2 (Seed Crystal): If you have a small crystal of the pure product, add it to the solution. A seed crystal provides a template for further crystallization.[3]
-
Q: My compound separated as an oil instead of crystals. Why did this happen and how can I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated with impurities.[15]
-
Cause 1: Low Melting Point: The melting point of the crude solid is depressed by impurities to a point below the temperature of the solution.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of extra solvent (5-10%), and attempt to cool again, but much more slowly. Very slow cooling can favor crystal formation over oiling.[15]
-
-
Cause 2: High Solute Concentration: The solution is too concentrated.
-
Solution: Add more hot solvent until the oil redissolves, then cool slowly.
-
-
Cause 3: Inappropriate Solvent: The solvent may be unsuitable.
-
Solution: If the problem persists, recover the crude material by evaporating the solvent and attempt the recrystallization with a different solvent or a mixed-solvent system.
-
Q: My final yield is very low. What went wrong?
Several factors can lead to poor recovery:
-
Excess Solvent: As mentioned, using too much solvent during the dissolution step is a primary cause of low yield.[12]
-
Premature Crystallization: The compound crystallized in the funnel during hot filtration. Ensure the solution and filtration apparatus are kept hot.
-
Incomplete Cooling: Not cooling the solution in an ice bath will leave a significant amount of product dissolved in the mother liquor.[12]
-
Excessive Washing: Washing the crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of the product.[12]
Q: After recrystallization, my product is still colored. What should I do?
If the product remains colored, the initial treatment with activated charcoal may have been insufficient.
-
Solution: Repeat the recrystallization process. After dissolving the crystals in the minimum amount of hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration before cooling.[13] Be cautious not to add too much charcoal, as it can also adsorb your product, reducing the yield.
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization problems.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 9. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-chlorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-3-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
I. Introduction to Synthetic Strategies
The synthesis of this compound presents unique challenges due to the directing effects of the substituents on the benzene ring. The two primary halogens and the carboxylic acid group create a complex electronic environment that can lead to a mixture of isomers and byproducts if not carefully controlled. The most common synthetic routes involve either the oxidation of a toluene derivative or the functionalization of a pre-existing benzoic acid derivative. This guide will focus on troubleshooting and optimizing these pathways.
A common precursor, 2-Bromo-3-chlorotoluene, can be a valuable starting material. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, along with the influence of the methyl group, allows for various synthetic manipulations.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary strategies for synthesizing this compound:
-
Oxidation of 2-Bromo-3-chlorotoluene: This is a direct and often effective method. The methyl group of 2-Bromo-3-chlorotoluene is oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used. The reaction is usually performed in a basic aqueous solution, followed by acidification to yield the final product.
-
Halogenation of a Benzoic Acid Derivative: This approach involves the direct halogenation of a substituted benzoic acid. For instance, the bromination of 2-chlorobenzoic acid can be employed. However, controlling the regioselectivity of this reaction can be challenging due to the directing effects of the chloro and carboxyl groups, often leading to a mixture of isomers.
Q2: I am getting a low yield in the oxidation of 2-Bromo-3-chlorotoluene. What are the possible causes and solutions?
Low yields in the oxidation of a substituted toluene are a frequent issue. Here are some potential causes and how to address them:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Ensure a sufficient excess of the oxidizing agent (e.g., KMnO₄) is used. The reaction often requires prolonged heating under reflux to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side Reactions | Over-oxidation can lead to the degradation of the aromatic ring. Control the reaction temperature carefully and avoid excessively harsh conditions. The slow addition of the oxidizing agent can help manage the exothermic nature of the reaction. |
| Product Loss During Workup | This compound has some solubility in water. During the workup, ensure the solution is sufficiently acidified to fully precipitate the product. Washing the filtered product with cold water will minimize losses. |
| Purity of Starting Material | The presence of impurities in the starting 2-Bromo-3-chlorotoluene can interfere with the reaction. Ensure the starting material is of high purity. |
Q3: My final product is impure. How can I effectively purify this compound?
Purification is a critical step to obtain a high-quality product. The most common methods are:
-
Recrystallization: This is the most common and effective method for purifying this compound. A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often a good choice.
-
Flash Chromatography: For very high purity requirements, flash column chromatography can be employed. A silica gel stationary phase with a mobile phase gradient of ethyl acetate and petroleum ether can effectively separate the desired product from impurities.
Q4: What are the common side products I should be aware of?
The nature of side products depends on the synthetic route:
-
From Oxidation: The primary side product is often unreacted starting material. In some cases, over-oxidation can lead to ring-opened byproducts, though this is less common under controlled conditions.
-
From Halogenation: The direct bromination of 2-chlorobenzoic acid can lead to the formation of several isomers, with 5-bromo-2-chlorobenzoic acid often being a significant byproduct. The formation of di-brominated products is also possible if the reaction conditions are too harsh.
III. Troubleshooting Guide
This section provides a more detailed breakdown of specific problems you might encounter and their solutions.
Problem 1: The oxidation of 2-Bromo-3-chlorotoluene is not initiating.
-
Possible Cause: The surface of the potassium permanganate may not be sufficiently activated.
-
Solution: Ensure vigorous stirring to create a fine suspension of the KMnO₄. A slight increase in temperature can sometimes help initiate the reaction.
Problem 2: During workup of the oxidation reaction, a brown precipitate of manganese dioxide (MnO₂) is difficult to filter.
-
Possible Cause: The MnO₂ particles are very fine.
-
Solution: After the reaction is complete, add a small amount of sodium bisulfite to the hot reaction mixture to reduce the excess KMnO₄ and the MnO₂ to soluble manganese(II) salts. This will result in a much easier filtration.
Problem 3: TLC analysis shows multiple spots after the bromination of 2-chlorobenzoic acid.
-
Possible Cause: Lack of regioselectivity in the electrophilic aromatic substitution.
-
Solution: Optimize the reaction conditions to favor the formation of the desired isomer. This can include:
-
Lowering the reaction temperature: This often increases the selectivity of the reaction.
-
Using a milder brominating agent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity than bromine.
-
Choice of catalyst: The Lewis acid catalyst used can influence the isomer distribution. Experiment with different catalysts like iron(III) bromide or aluminum chloride.
-
IV. Experimental Protocols
Optimized Protocol for the Oxidation of 2-Bromo-3-chlorotoluene
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
2-Bromo-3-chlorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-3-chlorotoluene (1 equivalent) and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate (3 equivalents) in portions to the refluxing mixture. The color of the solution will turn brown as manganese dioxide is formed.
-
Continue refluxing for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bisulfite until the brown precipitate of manganese dioxide dissolves and the solution becomes colorless.
-
Filter the solution to remove any remaining solids.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until a white precipitate forms (pH ~2).
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
V. Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via the oxidation route.
Caption: Workflow for this compound synthesis.
VI. Alternative Synthetic Approaches
Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing halides and other functional groups onto an aromatic ring via a diazonium salt intermediate. This method could be adapted to synthesize this compound from a suitable amino-substituted precursor.
Generalized Sandmeyer Reaction Scheme:
Caption: Generalized Sandmeyer reaction pathway.
Key Considerations for the Sandmeyer Route:
-
Diazonium Salt Stability: Diazonium salts can be explosive when isolated. They are typically generated in situ at low temperatures (0-5 °C) and used immediately.
-
Copper Catalyst: The choice of the copper(I) salt is crucial. For introducing a bromine atom, copper(I) bromide (CuBr) is the reagent of choice.
Grignard Reaction
The Grignard reaction provides a route to form carbon-carbon bonds and can be used to introduce a carboxylic acid group onto an aromatic ring. This would involve forming a Grignard reagent from a dihalo-benzene derivative and then reacting it with carbon dioxide.
Generalized Grignard Carboxylation Scheme:
Caption: Generalized Grignard carboxylation pathway.
Challenges with the Grignard Route:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware and solvents must be rigorously dried.
-
Selective Reagent Formation: When starting with a dihalo-benzene, the selective formation of the Grignard reagent at the desired position can be challenging. The relative reactivity of the C-Br and C-Cl bonds would need to be considered.
VII. Safety Considerations
-
Strong Oxidizing Agents: Potassium permanganate is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.
-
Corrosive Reagents: Strong acids and bases, such as hydrochloric acid and sodium hydroxide, are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Halogenated Organic Compounds: The starting materials and product are halogenated organic compounds. Avoid inhalation and skin contact.
By understanding the key reaction parameters, potential pitfalls, and alternative strategies, researchers can optimize the synthesis of this compound, leading to improved yields and higher purity for their downstream applications.
VIII. References
-
Wikipedia. Sandmeyer reaction. --INVALID-LINK--
-
OpenBU. Grignard Reaction - Synthesis of Substituted Benzoic Acids. --INVALID-LINK--
-
Boston University. GRIGNARD REACTION – Synthesis of Benzoic Acid. --INVALID-LINK--
-
GeeksforGeeks. Sandmeyer Reaction. --INVALID-LINK--
-
Grignard Reaction. --INVALID-LINK--
-
The Royal Society of Chemistry. 2-chlorobenzoic acid. --INVALID-LINK--
-
University of the West Indies at Mona. organic synthesis: benzoic acid via a grignard reaction. --INVALID-LINK--
-
J&K Scientific LLC. Sandmeyer Reaction. --INVALID-LINK--
-
Benchchem. Optimizing yield and purity in 3-Bromobenzoic acid synthesis. --INVALID-LINK--
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--
-
Organic Syntheses Procedure. --INVALID-LINK--
-
MySkinRecipes. 2-Bromo-3-chlorobenzoicAcid. --INVALID-LINK--
-
Google Patents. CN110002989A - A kind of preparation method of the bromo-
common impurities in commercial 2-Bromo-3-chlorobenzoic acid
Last Updated: January 1, 2026
Welcome to the technical support guide for 2-Bromo-3-chlorobenzoic acid (CAS No. 56961-26-3), a key halogenated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful application of this reagent in your experiments.
Part 1: Frequently Asked Questions (FAQs) on Impurities
This section addresses the most common questions regarding the purity and potential contaminants in commercial-grade this compound.
Q1: What are the most common impurities in commercial this compound and how do they originate?
The impurities present in this compound are almost exclusively process-related, arising from the synthetic route used for its manufacture. The most common synthesis involves the electrophilic bromination of 3-chlorobenzoic acid. Consequently, the impurity profile is dominated by unreacted starting materials and positional isomers.
Causality: The directing effects of the carboxyl group (-COOH, a meta-director) and the chlorine atom (an ortho-, para-director) on the benzene ring are not perfectly selective. During electrophilic aromatic substitution, this leads to the formation of several isomeric by-products alongside the desired product.[2]
The most probable impurities are summarized in the table below:
| Impurity Name | Structure | Typical Origin | Potential Impact on Reactions |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | Unreacted Starting Material | Can lead to lower yields of the desired product and the formation of singly halogenated by-products in subsequent steps. |
| 2-Bromo-5-chlorobenzoic Acid | C₇H₄BrClO₂ | Positional Isomer | May be carried through the reaction sequence, leading to difficult-to-separate isomeric impurities in the final product. |
| 4-Bromo-3-chlorobenzoic Acid | C₇H₄BrClO₂ | Positional Isomer | Similar to the 2-bromo-5-chloro isomer, it can complicate purification and compromise the structural integrity of the target molecule. |
| Dibromochlorobenzoic Acids | C₇H₃Br₂ClO₂ | Over-bromination By-product | Can introduce unwanted reactivity and increase the molecular weight of by-products, affecting reaction stoichiometry and purification. |
| Residual Solvents | (Varies) | Purification/Reaction Media | Solvents like acetic acid or ethanol may remain from recrystallization steps and can interfere with downstream reactions.[3] |
Q2: How can these impurities affect my downstream reactions, such as cross-coupling or amidation?
Impurities can have significant, often detrimental, effects on subsequent synthetic steps.
-
Catalyst Poisoning: Unreacted starting materials or isomeric impurities can sometimes coordinate to the metal center of a catalyst (e.g., Palladium in Suzuki or Buchwald-Hartwig coupling), reducing its activity and leading to incomplete reactions or catalyst death.
-
Reduced Yield and Purity: The presence of non-reactive isomers lowers the effective concentration of your starting material, resulting in lower yields. These isomers may also react, leading to a complex mixture of products that is challenging to purify.[4]
-
Formation of Side Products: If an impurity is reactive under your experimental conditions, it will generate undesired side products. For example, in an amidation reaction, any unreacted 3-chlorobenzoic acid will form 3-chloro-benzamide, complicating your product profile.
Q3: My supplier's Certificate of Analysis (CoA) states >98% purity. Is that sufficient for my GMP synthesis?
While a purity of >98% is often acceptable for early-stage research, it may not be sufficient for Good Manufacturing Practice (GMP) synthesis of active pharmaceutical ingredients (APIs).
Trustworthiness: A CoA purity value, often determined by HPLC with UV detection, only accounts for impurities that have a chromophore and are separable under the specific analytical method used. It may not detect structurally similar isomers if the method is not optimized for their separation. For GMP applications, a fully validated, impurity-specific analytical method is required to ensure that all potential process-related impurities and isomers are below the qualification threshold defined by regulatory bodies like the ICH.[5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical, step-by-step guidance for identifying and resolving common issues encountered when using this compound.
Issue 1: My reaction yield is consistently low, or the reaction fails to proceed to completion.
A common cause for low yield or reaction failure is the quality of the starting material.[4] Before troubleshooting complex reaction parameters, it is essential to verify the purity of your this compound.
Workflow: Troubleshooting a Failing Reaction
The following workflow provides a logical sequence of steps to diagnose the problem.
Caption: Troubleshooting workflow for reactions involving this compound.
Protocol: Quality Control by Reversed-Phase HPLC (RP-HPLC)
This protocol is designed to separate the main component from its most common process-related impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[6]
1. Instrumentation and Materials:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Reference standards for potential impurities (if available)
2. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 220 nm |
| Injection Vol. | 10 µL |
| Gradient | 30% B to 80% B over 15 min, hold 2 min |
3. Sample Preparation:
-
Standard Solution: Accurately prepare a solution of this compound reference standard in the diluent at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Procedure & Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (70:30 A:B) until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Look for peaks corresponding to potential impurities, which will typically elute before or after the main product peak. The relative area percentage of these peaks provides an estimate of the impurity levels.
Issue 2: An unknown impurity is detected in my starting material. How can I purify it?
If HPLC analysis confirms the presence of significant impurities, purification is necessary. Recrystallization is a highly effective and common method for purifying benzoic acids, exploiting their increased solubility in hot solvents compared to cold solvents.[7][8]
Protocol: Purification by Recrystallization
1. Solvent Selection (Expertise & Experience): The choice of solvent is critical. For halogenated benzoic acids, a mixed solvent system often provides the best results. An ethanol/water or acetic acid/water mixture is a good starting point. The ideal solvent system will dissolve the compound completely when hot but result in poor solubility when cold, while impurities remain in solution.
2. Step-by-Step Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of the primary solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove residual solvent.
-
Confirm the purity of the recrystallized material using the QC HPLC method described above.
References
- 1. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-Bromo-3-chlorobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Bromo-3-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in reactions utilizing this sterically hindered and electronically complex building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.
Foundational Troubleshooting: A Systematic Approach
Low yields can stem from a multitude of factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial to efficiently diagnose and resolve the issue.
Q1: My reaction with this compound has a low yield. Where do I even begin?
A1: Begin with a thorough analysis of your crude reaction mixture. Before altering parameters randomly, you must understand what happened in the reaction flask. Is it an issue of reactivity, stability, or a competing side reaction? The following workflow provides a logical diagnostic path.
Caption: A systematic workflow for diagnosing low-yield reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds, combined with significant steric hindrance, makes cross-coupling reactions with this compound particularly challenging.
Q2: I'm attempting a Suzuki or Buchwald-Hartwig coupling, and I'm recovering mostly unreacted starting material. What is the most likely cause?
A2: This is a classic sign of a reaction failing to overcome the activation energy barrier, which for this substrate is substantial. The primary culprits are steric hindrance and catalyst inefficiency.
-
Causality - Steric Hindrance: The ortho-bromo and meta-chloro substituents, along with the adjacent carboxylic acid, create a sterically crowded environment around the palladium center.[1][2] This congestion can severely impede the crucial oxidative addition step of the catalytic cycle.[3] For the reaction to proceed, the palladium catalyst must be able to approach and insert into the C-Br bond.
-
Troubleshooting Steps:
-
Increase Temperature: This is often the simplest solution. Reactions involving sterically hindered aryl halides may require temperatures of 100-120 °C or even higher.[4]
-
Ligand Selection: Standard ligands like PPh₃ are often inadequate. You need to facilitate the reaction by using a ligand that is both bulky and electron-rich.
-
Bulky ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos) promote the reductive elimination step and can help stabilize the active monoligated Pd(0) species.
-
Electron-rich ligands increase the electron density on the palladium, which accelerates the rate of oxidative addition.
-
-
Catalyst System: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are being pre-activated or that the active Pd(0) species can form effectively under the reaction conditions. Using a pre-formed catalyst complex can sometimes improve results.[5][6]
-
Base and Solvent Choice: The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling).[7] For difficult couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than K₂CO₃. The solvent must fully dissolve the starting material and reagents at the reaction temperature to avoid a heterogeneous mixture that limits reactivity.[8] Aprotic polar solvents like dioxane, THF, or DMF are common choices.[4]
-
Q3: My Suzuki coupling is yielding a complex mixture, including a significant amount of 1-bromo-2-chlorobenzene. What is this byproduct and how do I prevent it?
A3: The byproduct, 1-bromo-2-chlorobenzene, is the result of a common and problematic side reaction: protodecarboxylation .
-
Mechanism: At elevated temperatures, often required for coupling reactions with this substrate, the benzoic acid can lose CO₂.[9][10] This process can be catalyzed by transition metals or occur under radical conditions.[11][12][13] The resulting aryl intermediate then abstracts a hydrogen atom from the solvent or another reaction component to give the decarboxylated arene.
-
Prevention Strategies:
-
Esterification Prior to Coupling: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is far more stable to decarboxylation under typical cross-coupling conditions. You can perform the coupling reaction on the ester and then hydrolyze it back to the carboxylic acid in a final step.
-
Lower Reaction Temperature: This is a direct trade-off with overcoming the activation barrier (see Q2). You must find a "sweet spot" where the desired coupling proceeds without significant decarboxylation. This may require more aggressive catalyst/ligand screening to find a system that operates efficiently at a lower temperature (e.g., <100 °C).
-
Careful Choice of Base: While not always sufficient, using a non-nucleophilic, hindered base might slightly disfavor pathways leading to decarboxylation.
-
| Problem Observed | Primary Cause | Recommended Solution |
| High % of unreacted starting material | Steric Hindrance / Low Reactivity | Increase temperature; use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); switch to a stronger base (e.g., K₃PO₄). |
| Presence of 1-bromo-2-chlorobenzene | Protodecarboxylation | Protect the carboxylic acid as an ester before coupling; screen for catalyst systems active at lower temperatures. |
| Formation of homocoupled biaryl product | Catalyst Reactivity Issues | Ensure rigorous degassing of the reaction mixture; consider a different palladium precursor or ligand.[4] |
| Hydrodehalogenation (loss of Br or Cl) | Side reaction at the catalytic center | This can be promoted by certain solvents or bases. Re-screen reaction conditions, particularly if using highly polar solvents like NMP or DMAc.[14] |
Q4: How can I achieve selective cross-coupling at the C-Br bond while leaving the C-Cl bond intact?
A4: This is a highly achievable goal due to the significant difference in bond dissociation energies and reactivity between aryl bromides and aryl chlorides in palladium-catalyzed reactions. The C-Br bond is weaker and undergoes oxidative addition much more readily than the C-Cl bond.[15][16]
-
Key to Selectivity:
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable rate for the C-Br coupling (typically 70-90 °C). Higher temperatures (>120 °C) will begin to promote the slower oxidative addition into the C-Cl bond.
-
Catalyst/Ligand Choice: While bulky, electron-rich ligands are needed, some are specifically designed for C-Cl bond activation. Avoid these if you want to maintain selectivity. A good starting point would be a catalyst system known for efficient C-Br coupling at moderate temperatures, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like Xantphos.[17][18]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the this compound has been consumed to prevent the slower, subsequent reaction at the C-Cl position.
-
Section 2: Esterification and Amide Bond Formation
The steric hindrance of the ortho-bromo substituent poses a significant challenge for reactions directly involving the carboxylic acid group.
Q5: Standard Fischer esterification of this compound with an alcohol and acid catalyst is giving me almost no product. Why?
A5: The ortho-bromo group sterically blocks the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[1][19] This steric inhibition of the tetrahedral intermediate formation makes traditional Fischer esterification exceptionally slow and inefficient.
-
Effective Strategies: You must bypass the need for direct nucleophilic attack on the unactivated carbonyl.
-
Use an Activating Agent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) will react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, even a hindered one, to form the ester.
-
Conversion to an Acyl Chloride: A more traditional and highly effective method is to first convert the benzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-3-chlorobenzoyl chloride is extremely electrophilic and will react rapidly with the alcohol, often at room temperature, to give the desired ester in high yield.
-
N-Bromosuccinimide (NBS) Catalysis: Some reports indicate that NBS can be an effective catalyst for the esterification of sterically hindered benzoic acids, proceeding under milder, metal-free conditions.[20]
-
Caption: Comparison of esterification strategies for a hindered benzoic acid.
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required based on your specific coupling partner or reaction scale.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to selectively form a C-C bond at the bromide position while preserving the chloride.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~2 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Activated Esterification using Thionyl Chloride
This protocol converts the acid to a highly reactive acyl chloride intermediate for efficient esterification.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Desired alcohol (e.g., ethanol, 5.0 - 10.0 eq)
-
Anhydrous Toluene or DCM (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Warning: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.
-
To a round-bottom flask, add this compound and the anhydrous solvent (e.g., toluene).
-
Slowly add the thionyl chloride to the stirred suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (typically 50-70 °C) for 1-3 hours until the solution becomes clear and gas evolution ceases.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Re-dissolve the resulting crude acyl chloride in an anhydrous solvent like DCM.
-
Cool the solution in an ice bath (0 °C) and slowly add the desired alcohol. A non-nucleophilic base like triethylamine (1.1 eq) can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography.
-
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Small steric effects in isolated molecules: alkyl-substituted benzonitriles | Semantic Scholar [semanticscholar.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of an efficient palladium-catalyzed C(sp)-C(sp) cross-coupling reaction using phosphine-olefin ligand: application and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
how to improve the regioselectivity of 2-Bromo-3-chlorobenzoic acid reactions
Technical Support Center: 2-Bromo-3-chlorobenzoic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this versatile but challenging building block. The inherent electronic and steric properties of this molecule, arising from its three distinct substituents, present unique challenges in controlling regioselectivity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 1: I am attempting a Suzuki-Miyaura cross-coupling and want to selectively functionalize the C-Br bond. How can I ensure the C-Cl bond remains intact?
Answer: This is a common and critical objective when working with dihalogenated substrates. The difference in bond dissociation energy and reactivity towards palladium catalysts between a C(sp²)-Br bond and a C(sp²)-Cl bond is the key to achieving this selectivity. The C-Br bond is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the C-Cl bond.[1][2]
The Underlying Science: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] The reactivity order for this step is I > Br > OTf >> Cl.[1] This inherent difference allows for a thermodynamic and kinetic window where the C-Br bond can be selectively activated.
Troubleshooting & Optimization Strategy:
-
Catalyst Selection: Choose a palladium source and ligand system known for high reactivity with aryl bromides but lower reactivity with aryl chlorides at reduced temperatures. Standard Pd(OAc)₂ or Pd₂(dba)₃ are effective precatalysts.[1]
-
Ligand Choice: The choice of phosphine ligand is crucial. Less bulky, electron-rich ligands often facilitate the reaction at lower temperatures, preserving the C-Cl bond. However, for challenging couplings, bulkier, more electron-rich ligands like SPhos or XPhos can be effective, but require careful temperature control to avoid C-Cl activation.[1]
-
Temperature Control: This is your most critical parameter. Begin with reaction temperatures in the range of 60-80 °C. Aryl bromide couplings can often proceed efficiently in this range, whereas aryl chloride activation typically requires temperatures exceeding 100-120 °C.[2]
-
Base and Solvent: The choice of base and solvent can also influence catalyst activity. A common combination is K₃PO₄ or K₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/water.[1][5]
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Reliable Pd(0) source, effective for C-Br activation.[1] |
| Ligand | SPhos (2-4 mol%) | Electron-rich, bulky ligand promoting efficient oxidative addition.[1] |
| Base | K₃PO₄ (2-3 equivalents) | Effective base that minimizes side reactions like protodeboronation.[1] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 70-80 °C | High enough for C-Br coupling, low enough to leave the C-Cl bond untouched. |
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.02 eq.), and SPhos (0.04 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the product.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Caption: Workflow for achieving regioselective Suzuki coupling.
Category 2: Directed Ortho-Metalation (DoM)
Question 2: I am trying to functionalize the C6 position using a strong base like n-BuLi, but I am getting a complex mixture of products and low yields. What is happening and how can I fix it?
Answer: This is a classic problem encountered during the directed ortho-metalation (DoM) of 2-halobenzoic acids. The carboxylate group is an excellent directed metalation group (DMG), guiding deprotonation to the adjacent positions.[6][7] In your case, lithiation occurs at the C2 position, generating a highly unstable dianion. This intermediate, lithium 3-chloro-2-lithiobenzoate, can rapidly eliminate lithium bromide to form a reactive benzyne intermediate, which then reacts non-selectively, leading to product mixtures.[8]
The Underlying Science: Upon treatment with a strong base, the carboxylic acid is first deprotonated to form a lithium carboxylate. This carboxylate group coordinates the lithium base and directs a second deprotonation to an adjacent position.[6][9] While deprotonation at C6 is sterically accessible, deprotonation at C2 is also possible. The resulting 2-lithio species is prone to elimination. The 3-bromo-2-lithiobenzoate is less stable than its 3-chloro counterpart and readily eliminates LiBr to form aryne intermediates.[8]
Troubleshooting & Optimization Strategy:
-
Choice of Base: Avoid highly nucleophilic alkyllithiums like n-BuLi at higher temperatures. Instead, use sterically hindered, non-nucleophilic lithium amide bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[8][9] These bases favor deprotonation over addition and can generate the desired lithiated species with greater stability.
-
Temperature Control: This is paramount. The reaction must be performed at very low temperatures (e.g., -78 °C to -50 °C) to suppress the elimination to the benzyne.[8] At these temperatures, the lithiated intermediate has a longer lifetime, allowing it to be trapped by an electrophile.
-
Rapid Trapping: The electrophile should be added to the reaction mixture as soon as the lithiation is complete (or even be present during the addition of the base, known as an in-situ quench) to capture the desired intermediate before it can decompose.
-
Reaction Quenching: Ensure the quench is rapid and efficient to prevent side reactions during workup.
-
In a flame-dried, three-necked flask under argon, prepare a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of LDA or LTMP (2.2 eq.) in anhydrous THF.
-
Slowly add the lithium amide base solution to the benzoic acid solution at -78 °C over 30 minutes. Stir for an additional 1-2 hours at this temperature to ensure complete formation of the dianion.
-
Add a solution of the desired electrophile (e.g., trimethylsilyl chloride, 1.5 eq.) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to stir for 2-4 hours at -78 °C, then slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Proceed with an acidic workup and extraction as described in the Suzuki protocol to isolate the 2-substituted-3-chlorobenzoic acid product.
Caption: Competing reaction pathways in the Directed ortho-Metalation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 9. uwindsor.ca [uwindsor.ca]
preventing side reactions during the synthesis of 2-Bromo-3-chlorobenzoic acid derivatives
Technical Support Center: Synthesis of 2-Bromo-3-chlorobenzoic Acid Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated aromatic structure provides a scaffold for further functionalization, often through cross-coupling reactions. However, the synthesis of this and related derivatives is not without its challenges. The directing effects of the carboxyl, chloro, and bromo substituents can lead to a variety of side reactions, complicating purification and reducing yields. This guide aims to provide clear, actionable advice to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound derivatives, offering explanations and solutions.
Q1: What are the primary synthetic routes to this compound, and what are their common pitfalls?
There are several established routes, each with its own set of potential side reactions:
-
Directed ortho-Metalation: This is a powerful method for regioselective functionalization.[2] It typically involves the deprotonation of 3-chlorobenzoic acid at the C2 position using a strong, hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching with an electrophilic bromine source.[3][4]
-
Common Issues:
-
Benzyne Formation: The intermediate lithium 3-bromo-2-lithiobenzoate can be unstable and eliminate lithium bromide to form a reactive benzyne intermediate, leading to a mixture of products.[3][5]
-
Poor Regioselectivity: In some cases, deprotonation can occur at other positions, especially if the reaction conditions are not carefully controlled.[3]
-
Reaction with the Carboxylic Acid: The organolithium reagent can react with the acidic proton of the carboxylic acid, requiring more than two equivalents of the base.[2][3]
-
-
-
Sandmeyer Reaction: This classic method involves the diazotization of an amino-substituted benzoic acid precursor, followed by a copper(I) bromide-mediated substitution.[6][7][8] For this compound, the starting material would be 2-amino-3-chlorobenzoic acid.
-
Common Issues:
-
Incomplete Diazotization: This can lead to unreacted starting material in the final product. Careful temperature control (typically 0-5 °C) is crucial.[9]
-
Side Reactions of the Diazonium Salt: Diazonium salts can be unstable and undergo undesired reactions if not used promptly or if the temperature is not controlled.
-
Formation of Phenolic Byproducts: The diazonium group can be displaced by water (hydroxylation), especially if the reaction is heated.[10]
-
-
-
Electrophilic Aromatic Substitution (EAS): This involves the direct bromination of 3-chlorobenzoic acid.
-
Common Issues:
-
Poor Regioselectivity: The carboxyl group is a meta-director, while the chloro group is an ortho-, para-director. This can lead to a mixture of isomeric products.
-
Over-bromination: The introduction of multiple bromine atoms onto the aromatic ring can occur, especially with highly reactive brominating agents.[11][12]
-
-
Q2: I'm attempting a directed ortho-metalation of 3-chlorobenzoic acid and getting a complex mixture of products. What's going wrong?
This is a common issue often attributed to the formation of a benzyne intermediate. The stability of the di-lithiated species is critical.
Troubleshooting Steps:
-
Choice of Base: Use a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) instead of n-BuLi or s-BuLi to minimize nucleophilic attack on the carbonyl group.[3][13] LTMP is also effective in promoting clean lithiation.[3]
-
Temperature Control: Maintain a very low temperature (e.g., -50 °C to -90 °C) throughout the addition of the base and the electrophile.[3] This helps to stabilize the lithiated intermediate and prevent the elimination of lithium halide.
-
Solvent and Additives: Use a coordinating solvent like tetrahydrofuran (THF). The addition of TMEDA (tetramethylethylenediamine) can also help to break up organolithium aggregates and increase reactivity, but its effect should be evaluated for your specific substrate.[2][14][15][16]
-
Concentration: Lower concentrations of the reactant may not necessarily improve the results. It's important to follow established protocols regarding molarity.[3]
Visualizing the Problem: Benzyne Formation
Caption: Potential reaction pathways during ortho-metalation.
Q3: My electrophilic bromination of 3-chlorobenzoic acid is giving me multiple isomers. How can I improve the regioselectivity?
The directing effects of the substituents on 3-chlorobenzoic acid are in competition. The chlorine atom directs ortho and para, while the carboxylic acid group directs meta. This leads to a mixture of products.
Strategies for Improved Selectivity:
-
Use of a Catalyst: Certain catalysts can influence the regioselectivity of the bromination. For example, in the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, the addition of a sulfur-containing catalyst has been shown to inhibit the formation of the 4-bromo isomer.[17]
-
Protecting Groups: While more synthetically demanding, converting the carboxylic acid to an ester or another directing group can alter the electronic properties of the ring and favor a specific isomer.[18]
-
Alternative Synthetic Routes: If high regioselectivity is critical, consider a different approach where the substitution pattern is set from the beginning, such as a Sandmeyer reaction starting from a regiochemically pure amino-chlorobenzoic acid.
Q4: I'm observing decarboxylation as a significant side reaction. How can I prevent this?
Decarboxylation, the loss of CO2, is often promoted by high temperatures and can be a problem with halobenzoic acids, especially those with electron-withdrawing groups.[19]
Preventative Measures:
-
Temperature Control: Avoid excessive heating during the reaction and workup. Aromatic acids are more prone to decarboxylation than their aliphatic counterparts, and this is exacerbated by heat.
-
Reaction Conditions: Certain conditions, such as strongly acidic or basic media at elevated temperatures, can facilitate decarboxylation. Whenever possible, use milder conditions.
-
Photochemical Methods: Recent advances have shown that visible light-mediated photoredox catalysis can achieve decarboxylation under milder conditions.[20] While this is a method for decarboxylation, understanding the conditions can help in avoiding them.
-
Avoid certain catalysts: Copper powder in quinoline is a known condition for decarboxylation of benzoic acids.
Table 1: Factors Influencing Decarboxylation
| Factor | Influence on Decarboxylation | Mitigation Strategy |
| Temperature | High temperatures promote decarboxylation. | Maintain the lowest effective reaction temperature. |
| pH | Strongly acidic or basic conditions can facilitate decarboxylation. | Use neutral or buffered conditions where possible. |
| Substituents | Electron-withdrawing groups can stabilize the intermediate after CO2 loss. | Be mindful of the electronic nature of your substrate. |
| Catalysts | Some metals, like copper, can catalyze decarboxylation. | Avoid known decarboxylation catalysts unless intended. |
Experimental Protocols
Protocol 1: Directed ortho-Metalation of 3-Chlorobenzoic Acid
This protocol is adapted from methodologies described for the regioselective metalation of halobenzoic acids.[3][4]
Materials:
-
3-Chlorobenzoic acid
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexachloroethane (C2Cl6) or other suitable electrophilic bromine source
-
Anhydrous inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Dissolution: Dissolve 3-chlorobenzoic acid (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -50 °C using a suitable cooling bath.
-
Base Addition: Slowly add a solution of LTMP (2.2 equivalents) in THF via the dropping funnel, maintaining the internal temperature at -50 °C.
-
Stirring: Stir the reaction mixture at -50 °C for the time specified in the literature (e.g., 1-2 hours) to ensure complete formation of the di-lithiated species.
-
Electrophile Addition: Add a solution of the electrophilic bromine source (e.g., hexachloroethane) in THF dropwise, again maintaining the low temperature.
-
Quenching: After the reaction is complete (monitor by TLC if possible), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Acidify with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Caption: Workflow for directed ortho-metalation.
References
- 1. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]
- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Sciencemadness Discussion Board - Halobenzenes by decarboxylation of halobenzoic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-chlorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-3-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. The information provided herein is based on established principles of organic chemistry and insights from the synthesis of analogous halogenated benzoic acids.
Introduction: The Scale-Up Challenge
The synthesis of this compound presents unique challenges primarily due to the directing effects of the substituents on the benzene ring. The ortho bromine and meta chlorine atoms relative to the carboxylic acid group create a substitution pattern that is not easily achieved through direct electrophilic aromatic substitution of a simpler precursor. Consequently, scale-up efforts are often complicated by issues of regioselectivity, leading to the formation of difficult-to-separate isomeric impurities. This guide provides a structured approach to troubleshooting these and other common issues encountered during the scale-up process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My primary challenge is the formation of multiple isomers during the bromination of 3-chlorobenzoic acid. How can I improve the regioselectivity for the desired this compound?
Root Cause Analysis:
Direct bromination of 3-chlorobenzoic acid is challenging due to the competing directing effects of the substituents. The carboxylic acid group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. This leads to a mixture of brominated products.
Suggested Solutions:
-
Multi-Step Synthesis via a Directed Ortho Metalation (DoM) Approach: A more selective, albeit longer, route may be necessary. This could involve protecting the carboxylic acid, followed by a directed ortho metalation to introduce the bromine at the desired position.
-
Alternative Starting Materials: Consider starting with a molecule that already has the desired 2,3-substitution pattern, which can then be converted to the final product. For example, a multi-step synthesis starting from m-fluorobenzotrifluoride has been used to prepare the analogous 2-bromo-3-fluorobenzoic acid, involving nitration, bromination, reduction, deamination, separation, and hydrolysis.[1]
Q2: I am observing significant amounts of dibrominated byproducts. What are the key parameters to control to minimize this?
Root Cause Analysis:
Over-bromination occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled. The initial product, this compound, can undergo a second bromination.
Suggested Solutions:
-
Stoichiometric Control of Brominating Agent: Carefully control the molar equivalents of the brominating agent (e.g., N-bromosuccinimide or bromine). Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Temperature and Time: Lowering the reaction temperature can help to reduce the rate of the second bromination. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) and quench the reaction once the starting material is consumed.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common system for bromination.[2][3] The reactivity of this system can be modulated by the reaction temperature.
Q3: The purification of the crude product is proving difficult, with isomers being carried through. What are effective purification strategies at scale?
Root Cause Analysis:
Isomeric impurities often have very similar physical properties (e.g., solubility, boiling point) to the desired product, making separation by standard techniques like recrystallization challenging.
Suggested Solutions:
-
Recrystallization with Optimized Solvent Systems: While challenging, systematic screening of different solvent systems (e.g., acetic acid/water, ethanol, isopropanol) can sometimes achieve the desired separation.[2]
-
Purification via Salt Formation: A practical method for purifying similar compounds like 2,4-dichlorobenzoic acid involves the formation of a salt with an amine, such as α-methylbenzylamine.[4] This can alter the solubility properties sufficiently to allow for the separation of isomers. The purified salt is then hydrolyzed back to the acid.[4]
-
Preparative Chromatography: While expensive for large-scale production, preparative chromatography can be a viable option for high-purity material at a moderate scale.
Q4: The hydrolysis of a nitrile or trifluoromethyl precursor to the carboxylic acid is incomplete or results in side reactions. How can this be optimized?
Root Cause Analysis:
Hydrolysis of precursors like nitriles or trifluoromethyl groups often requires harsh conditions (e.g., strong acid or base, high temperatures), which can lead to degradation or side reactions, especially with halogenated aromatics.
Suggested Solutions:
-
Acid-Catalyzed Hydrolysis: For trifluoromethyl groups, hydrolysis in a strong acid like sulfuric acid at elevated temperatures (e.g., 150-175°C) is a potential method, as demonstrated in the synthesis of an analogous compound.[1] Careful control of temperature and reaction time is crucial to prevent decomposition.
-
Base-Catalyzed Hydrolysis: For nitrile precursors, hydrolysis under basic conditions (e.g., using sodium hydroxide) followed by acidification is a common approach.[5]
Experimental Workflow Overview
The following diagram illustrates a conceptual multi-step synthesis for this compound, highlighting the key transformations and potential challenges.
Caption: Conceptual workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Purity of related compounds after recrystallization | >99% | [3] |
| Yield of related compounds | 80-95% (step-dependent) | [2][6] |
| Hydrolysis Temperature (Trifluoromethyl group) | 150-175 °C | [1] |
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions to consider during the scale-up of this synthesis?
A: The use of bromine requires handling in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection. Strong acids like sulfuric acid are corrosive and require careful handling. Reactions at elevated temperatures and pressures should be conducted in appropriately rated equipment with safety controls in place.
Q: Which analytical techniques are most suitable for monitoring reaction progress and final product purity?
A: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process control and final purity assessment due to its ability to separate closely related isomers. Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of impurities.
Q: Are there any specific environmental considerations for this process?
A: The use of halogenated solvents should be minimized or replaced with greener alternatives where possible. Aqueous waste streams containing strong acids or bases must be neutralized before disposal. Any waste containing bromine or other hazardous materials must be disposed of according to local regulations.
References
- 1. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
removal of unreacted starting materials from 2-Bromo-3-chlorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of 2-Bromo-3-chlorobenzoic acid?
The primary impurities depend on the synthetic route. A common laboratory-scale synthesis involves the oxidation of 2-bromo-3-chlorotoluene. In this case, the most likely unreacted starting material to contaminate the final product is 2-bromo-3-chlorotoluene itself. Other potential impurities could include side-products from the oxidation reaction or residual reagents.
Another route involves the bromination of 2-chlorobenzoic acid.[1][2] In this scenario, unreacted 2-chlorobenzoic acid would be a primary impurity.[1] Additionally, isomers such as 4-bromo-2-chlorobenzoic acid or 5-bromo-2-chlorobenzoic acid may be formed as byproducts.[1][3]
Q2: What is the first and most effective step to separate this compound from neutral impurities like 2-bromo-3-chlorotoluene?
An acid-base extraction is the most efficient initial purification step.[4][5][6] This technique leverages the acidic nature of the carboxylic acid group on your product. By treating the crude reaction mixture with a base, you can selectively deprotonate the this compound, making it water-soluble as a carboxylate salt. The neutral, unreacted starting material will remain in the organic layer.
Q3: Can I use a strong base like sodium hydroxide for the extraction?
While a strong base like sodium hydroxide will effectively deprotonate the carboxylic acid, it's often preferable to use a milder base like sodium bicarbonate.[7] A weak base is sufficient to deprotonate the carboxylic acid and minimizes the risk of any potential side reactions, such as hydrolysis, if other sensitive functional groups are present in your crude product mixture.[4]
Q4: After the acid-base extraction, my product is in the aqueous layer. How do I recover it?
To recover your this compound, you need to re-protonate the carboxylate salt. This is achieved by acidifying the aqueous layer with a strong acid, such as hydrochloric acid, until the solution is acidic.[5] This will cause the neutral carboxylic acid to precipitate out of the aqueous solution, as it is generally sparingly soluble in water.[7][8] The solid product can then be collected by vacuum filtration.
Q5: My product still seems impure after extraction. What is the next recommended purification step?
Recrystallization is an excellent secondary purification technique to further enhance the purity of your this compound.[9][10][11][12] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[9][11] By dissolving your crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solvent.[11][12]
Troubleshooting Guides
Problem: Low yield after acid-base extraction.
-
Cause: Incomplete extraction or precipitation.
-
Solution: Ensure thorough mixing of the organic and aqueous layers during extraction to maximize the transfer of the carboxylate salt into the aqueous phase. When acidifying the aqueous layer to precipitate the product, check the pH with litmus paper or a pH meter to ensure complete protonation. It is critical to add enough acid to neutralize all the base used in the extraction step.[7]
-
-
Cause: The product may have some solubility in the aqueous phase even in its neutral form.
-
Solution: After filtration, you can attempt to extract the aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product.
-
Problem: Oily product obtained after acidification instead of a solid.
-
Cause: Presence of impurities that lower the melting point of the product.
-
Solution: The "oiling out" phenomenon can sometimes be resolved by scratching the inside of the flask with a glass rod to induce crystallization. If this fails, you can try redissolving the oil in a minimal amount of a suitable organic solvent and then attempting the precipitation again, perhaps at a lower temperature (using an ice bath).
-
Problem: Poor crystal formation during recrystallization.
-
Cause: Cooling the solution too quickly.
-
Cause: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[9] If too much solvent is used, the solution may not become saturated enough upon cooling for crystallization to occur. You can try to evaporate some of the solvent and attempt to recrystallize again.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[7] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer, in this case) contains the sodium salt of this compound. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper).[7]
-
Collection: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Allow the solid to air dry or dry it in a desiccator.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For benzoic acid derivatives, water, ethanol, or a mixture of the two are often good choices.[13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate.[11] Continue adding the solvent in small portions until the solid just dissolves.[9]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.[9] Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals thoroughly.
Data Presentation
Table 1: Solubility of Related Benzoic Acids in Common Solvents
| Solvent | 2-Bromobenzoic Acid Solubility | 3-Chlorobenzoic Acid Solubility |
| Water | Sparingly soluble | Soluble in 2850 parts cold water, more soluble in hot water[14] |
| Ethanol | Soluble (100 mg/mL in 95% ethanol)[15] | Slightly soluble[14] |
| Diethyl Ether | - | Slightly soluble[14] |
| Benzene | - | Slightly soluble, more soluble in hot benzene[14] |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. data.epo.org [data.epo.org]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
stability and storage conditions for 2-Bromo-3-chlorobenzoic acid
Welcome to the technical support center for 2-Bromo-3-chlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive information on the stability and storage of this compound, alongside troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a halogenated aromatic carboxylic acid. Its stability is primarily influenced by environmental factors such as temperature, light, and moisture. The presence of bromine and chlorine atoms on the benzene ring, along with the carboxylic acid group, dictates its reactivity and potential degradation pathways. Under recommended storage conditions, the compound is stable.[1] However, deviations from these conditions can lead to degradation, impacting experimental outcomes.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[2]
Q2: Is this compound sensitive to light?
A2: Yes, this compound can undergo photolysis when exposed to light. Therefore, it is crucial to store it in a dark location or use an opaque or amber container to protect it from light.
Q3: What is the recommended temperature for storing this compound?
A3: While specific temperature ranges are not always provided, a cool environment is consistently recommended. Refrigeration (2-8°C) is a common precautionary measure for long-term storage of aromatic acid derivatives to minimize degradation. For general laboratory use, storage at room temperature in a controlled environment is acceptable for shorter periods.
Q4: Is this compound hygroscopic?
A4: While not explicitly classified as highly hygroscopic, like many carboxylic acids, it is advisable to protect it from moisture. Absorption of water can lead to clumping and potentially initiate slow hydrolysis under certain conditions. Always store in a dry environment within a tightly sealed container.[1]
Q5: What materials are incompatible with this compound?
A5: Avoid storing this compound with strong bases, strong oxidizing agents, and strong acids.[2] Contact with these substances can lead to vigorous reactions, degradation, and the creation of hazardous byproducts.
Q6: What is the expected shelf life of this compound?
A6: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), this compound is a stable compound with a long shelf life. For specific expiration dates, always refer to the Certificate of Analysis provided by the supplier. If a retest date is not provided, it is good practice to re-qualify the material for critical applications after prolonged storage.
III. Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound, providing insights into their causes and solutions.
Problem 1: Discoloration of the solid material (e.g., yellowing or browning).
-
Potential Cause: Exposure to light or air, or the presence of impurities from synthesis. Photodegradation can lead to the formation of colored byproducts. Oxidation can also contribute to color changes.
-
Investigative Steps:
-
Review storage conditions: Was the container tightly sealed and protected from light?
-
Check for potential contaminants in the storage area.
-
Analyze a small sample using techniques like HPLC or TLC to assess purity and detect the presence of additional peaks compared to a reference standard.
-
-
Corrective Actions:
-
If the discoloration is minor and purity analysis is acceptable for your application, the material may still be usable.
-
For high-purity applications, purification by recrystallization may be necessary.
-
Ensure future storage is in an amber vial or a container wrapped in aluminum foil, placed in a dark, cool, and dry location.
-
Problem 2: Inconsistent experimental results or lower than expected reactivity.
-
Potential Cause: Degradation of the compound, leading to a lower concentration of the active starting material. This can be due to improper storage or handling. Another possibility is the presence of isomeric impurities from the synthesis process, such as 4-bromo-2-chlorobenzoic acid, which may have different reactivity.[3][4][5]
-
Investigative Steps:
-
Verify the identity and purity of your material using analytical methods such as NMR spectroscopy, mass spectrometry, or HPLC. Compare the results with the supplier's specifications.
-
Review the reaction setup to rule out other experimental errors.
-
-
Corrective Actions:
-
If significant degradation or impurities are detected, purify the material. Recrystallization is a common method for solid organic acids.
-
If purification is not feasible, obtain a new, high-purity batch of the compound.
-
Implement stringent storage and handling protocols to prevent future degradation.
-
Problem 3: Poor solubility in a solvent where it is expected to be soluble.
-
Potential Cause: The presence of insoluble impurities or polymerization/degradation products. Moisture absorption leading to clumping can also affect the rate of dissolution.
-
Investigative Steps:
-
Visually inspect the material for any heterogeneity.
-
Attempt to dissolve a small amount in a known good solvent (e.g., ethanol, dichloromethane) and observe for any residue.
-
Analyze the material for purity as described above.
-
-
Corrective Actions:
-
Filter the solution to remove any insoluble matter.
-
If the issue persists, purification of the solid is recommended.
-
Ensure the material is kept dry to prevent clumping.
-
IV. Data and Protocols
Summary of Storage and Stability Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Refrigeration at 2-8°C for long-term) | Minimizes thermal degradation. |
| Light | Protect from light (Amber vial/darkness) | Prevents photolytic degradation. |
| Moisture | Dry environment (Tightly sealed container) | Prevents hydrolysis and clumping.[1] |
| Atmosphere | Standard atmosphere | No specific requirement for an inert atmosphere for the solid. |
| Incompatibilities | Strong bases, strong oxidizing agents, strong acids | Avoids chemical reactions and degradation.[2] |
Protocol: Quality Assessment of this compound
This protocol outlines a general procedure to assess the purity of a potentially compromised sample.
-
Visual Inspection: Note the color and physical state of the compound. Any deviation from a white to off-white crystalline solid should be recorded.
-
Solubility Test:
-
Add approximately 10 mg of the compound to 1 mL of a suitable organic solvent (e.g., methanol or ethanol) in a clean vial.
-
Agitate the vial and observe for complete dissolution. The presence of insoluble particles may indicate impurities.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Prepare a dilute solution of the compound in a suitable solvent.
-
Spot the solution on a TLC plate alongside a reference standard if available.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The presence of multiple spots indicates impurities.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
For a quantitative assessment of purity, perform an HPLC analysis using a suitable column and mobile phase.
-
Compare the resulting chromatogram to that of a known pure standard to identify and quantify any degradation products or impurities.
-
V. Visualized Workflows and Pathways
Decision Workflow for a Suspected Compromised Sample
Caption: Decision-making workflow for handling a suspect sample.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
VI. References
-
Apollo Scientific. (2023, July 4). 3-Bromo-2-chlorobenzoic acid Safety Data Sheet.
-
Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
-
Google Patents. (2021, December 17). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.
-
Google Patents. (2019, August 20). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. CN110002989A.
-
Google Patents. (2020, August 21). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. CN110002989B.
References
- 1. lobachemie.com [lobachemie.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 5. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3-chlorobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Formula
In the landscape of pharmaceutical and agrochemical synthesis, halogenated benzoic acids are foundational scaffolds. Their utility stems from the nuanced reactivity conferred by the number, type, and position of halogen substituents. 2-Bromo-3-chlorobenzoic acid (CAS 56961-26-3) is a key intermediate, valued for the distinct reactivity of its carbon-bromine, carbon-chlorine, and carboxylic acid functionalities.[1][2] However, its reactivity profile is not an isolated story; it is best understood in the context of its constitutional isomers.
The seemingly subtle shift of a bromine or chlorine atom around the benzoic acid core can dramatically alter the molecule's electronic landscape and steric environment. These changes have profound implications for acidity, susceptibility to nucleophilic and electrophilic attack, and efficiency in modern catalytic cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of this compound with its key isomers, grounded in the principles of physical organic chemistry and supported by experimental frameworks. Our objective is to equip researchers with the predictive understanding needed to select the optimal isomer and reaction conditions for their synthetic targets.
Structural Landscape: The Isomers in Focus
The relative positions of the bromo, chloro, and carboxyl groups define the unique properties of each isomer. The carboxyl group is assigned to position 1 on the benzene ring. Below are the structures of this compound and a selection of its isomers chosen to illustrate key electronic and steric differences.
Caption: Key isomers of bromochlorobenzoic acid.
Comparative Analysis of Reactivity
The reactivity of these isomers is governed by a complex interplay of electronic and steric effects. Halogens exert a dual electronic influence: they are electron-withdrawing through the sigma framework (inductive effect, -I) and electron-donating into the pi system (resonance effect, +R). For chlorine and bromine, the inductive effect dominates, making them deactivating groups overall in electrophilic aromatic substitution. The carboxylic acid group is strongly deactivating and meta-directing.
Acidity (pKa): The Ortho Effect in Action
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize this anion, increasing acidity (lowering the pKa value).
A dominant factor in substituted benzoic acids is the ortho effect : nearly any group in the ortho position (position 2 or 6) increases the acidity more than the same group in the meta or para position.[3][4] This is primarily a steric phenomenon. The ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring.[4][5] This inhibits resonance between the carboxyl group and the ring, which in the planar benzoate anion is a destabilizing factor. By disrupting this resonance, the ortho substituent increases the stability of the anion, thereby increasing the acidity of the parent acid.[4]
-
2-Substituted Isomers (e.g., this compound, 2-Chlorobenzoic acid): These isomers are expected to be the strongest acids in any series. For instance, 2-chlorobenzoic acid (pKa = 2.89) is significantly more acidic than benzoic acid (pKa ≈ 4.2).[6] The presence of a second halogen, as in this compound, further enhances acidity through its additional inductive effect.
-
Isomers without Ortho Halogens (e.g., 4-Bromo-3-chlorobenzoic acid): These will be less acidic than their ortho-substituted counterparts but more acidic than benzoic acid due to the net inductive effect of the two halogens. The relative acidities within this group will depend on the sum of the inductive effects based on their positions.
| Compound | Predicted pKa Rank | Rationale |
| 2-Bromo-6-chlorobenzoic acid | 1 (Most Acidic) | Two ortho substituents provide maximum steric hindrance, leading to the strongest ortho effect. |
| This compound | 2 | Strong ortho effect from the C2-bromo group, supplemented by the inductive effect of the C3-chloro group. |
| 3-Bromo-2-chlorobenzoic acid | 3 | Strong ortho effect from the C2-chloro group, supplemented by the inductive effect of the C3-bromo group. Acidity is likely comparable to its isomer above.[7] |
| 4-Bromo-2-chlorobenzoic acid | 4 | Strong ortho effect from the C2-chloro group. |
| 3-Bromo-4-chlorobenzoic acid | 5 | No ortho effect. Acidity is based on the combined inductive effects of meta-bromo and para-chloro groups. |
| Benzoic Acid | 6 (Least Acidic) | Reference compound with a pKa of ~4.2. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, replacing a leaving group.[8] For this reaction to occur, the ring must be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.
-
Activating Groups: The carboxylic acid group is a moderate EWG. The halogens, despite their +R effect, are net deactivating but can help stabilize the negative charge in the Meisenheimer complex intermediate.
-
Leaving Group: Bromide is a better leaving group than chloride.
-
Reactivity Prediction:
-
This compound: The ring is activated by the carboxyl group. A nucleophile could potentially attack the carbon bearing the bromine (position 2) or the chlorine (position 3). Attack at C2 is favored because the negative charge of the intermediate can be delocalized by the ortho-carboxyl group and the para-chloro group (relative to the point of attack). However, steric hindrance from the adjacent chloro and carboxyl groups could be a significant barrier.
-
4-Bromo-2-chlorobenzoic acid: This isomer is likely more reactive towards SNAr. Attack at the C2 position (displacing Cl⁻) is activated by the para-bromo group and the ortho-carboxyl group. Attack at the C4 position (displacing Br⁻) is activated by the ortho-carboxyl group. Given that bromide is the better leaving group, nucleophilic attack at C4 is a probable pathway.
-
Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich benzene ring.[9][10] Both the carboxyl group and the halogens are deactivating, making all bromochlorobenzoic acid isomers less reactive than benzene itself. The key to predicting the outcome is the directing effect of the substituents.
-
Directing Effects:
-
Predicting Regioselectivity for this compound:
-
The -COOH group directs incoming electrophiles to position 5.
-
The C2-Bromo group directs to positions 4 and 6.
-
The C3-Chloro group directs to positions 5 and 1 (occupied).
-
The directing effects are conflicting. However, the positions ortho to the halogens (4 and 5) are the most likely sites of substitution, with the final product distribution depending heavily on the specific electrophile and reaction conditions. Steric hindrance at position 2 and 3 makes substitution at position 4 or 5 more favorable.
-
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation.[14][15] Their success with haloarenes depends on the rate of oxidative addition of the C-X bond to the Pd(0) catalyst.
-
Reactivity Order: The general reactivity order for C-X bonds in oxidative addition is C-I > C-Br > C-Cl.[16]
-
Selective Coupling: This reactivity difference allows for selective functionalization of dihalogenated compounds. In all bromochlorobenzoic acid isomers, the C-Br bond will react preferentially over the C-Cl bond under standard cross-coupling conditions.[15]
-
Influence of Isomer Structure:
-
Steric Hindrance: The rate of oxidative addition can be sensitive to steric hindrance around the C-X bond. For isomers like This compound and 3-Bromo-2-chlorobenzoic acid , the C-Br bond is flanked by two substituents, which may slow the reaction compared to an isomer like 5-Bromo-2-chlorobenzoic acid , where the C-Br bond is less sterically encumbered.
-
Electronic Effects: Electron-withdrawing groups can accelerate the oxidative addition step. All isomers benefit from the electron-withdrawing nature of the carboxyl group and the other halogen.
-
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Decarboxylation
Decarboxylation is the removal of the carboxyl group, typically as CO₂, often at elevated temperatures.[6] The stability of the resulting aryl anion or aryl radical intermediate is key.
-
Mechanism: The reaction can proceed via polar or radical pathways.[17][18] Under thermal conditions, electron-withdrawing groups that can stabilize a transient negative charge on the ring can facilitate decarboxylation.
-
Reactivity of Isomers: Isomers with halogens ortho or para to the carboxyl group are generally more susceptible to decarboxylation because these positions can better stabilize the negative charge of a potential aryl anion intermediate through resonance and inductive effects. However, the high temperatures often required can lead to complex product mixtures.[17] Recent advances in photoredox catalysis have enabled milder decarboxylation conditions.[18][19]
Experimental Protocols
To empirically validate the predicted differences in reactivity, a series of standardized experiments should be performed.
Protocol 1: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
This method provides a quantitative measure of acidity.
-
Preparation: Prepare a 0.01 M solution of the bromochlorobenzoic acid isomer in a 50:50 ethanol:water mixture.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Use a calibrated pH electrode to monitor the solution's pH.
-
Titration: Titrate the solution with a standardized 0.05 M solution of NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Trustworthiness: Repeat the titration three times for each isomer to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This experiment evaluates the relative reactivity of the C-Br bond in different isomeric contexts.
-
Reaction Setup: In separate, identical reaction vials, place the bromochlorobenzoic acid isomer (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Reagent Addition: Add 2 M aqueous Na₂CO₃ solution (1.0 mL) and 1,4-dioxane (4.0 mL) to each vial.
-
Reaction Conditions: Seal the vials and heat the reactions to 80 °C with vigorous stirring.
-
Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, 8h). Quench the aliquots with water and extract with ethyl acetate.
-
Analysis: Analyze the organic extracts by GC-MS or LC-MS to determine the ratio of starting material to the coupled product.
-
Causality: The rate of product formation will directly correlate with the ease of oxidative addition at the C-Br bond for each isomer. Differences in rates can be attributed to the steric and electronic environment of the C-Br bond.
Caption: Experimental workflow for comparative reactivity analysis.
Conclusion
While this compound and its isomers share the same molecular formula, their chemical personalities are distinct. The reactivity of each isomer is a direct consequence of the positional interplay between the two halogen atoms and the carboxylic acid group.
-
Acidity is dominated by the ortho effect , making isomers with a C2 or C6 halogen the strongest acids.
-
Nucleophilic substitution is most feasible on isomers where the leaving group is positioned ortho or para to strong electron-withdrawing groups.
-
Electrophilic substitution , while challenging due to the deactivated nature of the ring, will be directed by a consensus or competition between the substituents.
-
Cross-coupling reactions offer a reliable method for selective functionalization of the more labile C-Br bond, with reaction rates subtly modulated by local steric and electronic factors.
A thorough understanding of these structure-reactivity relationships is not merely academic; it is a critical tool for rational molecular design and process optimization in the chemical and pharmaceutical industries. By leveraging these principles, researchers can navigate the isomeric landscape with precision, transforming a simple aromatic acid into a complex, high-value molecule.
References
- 1. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]
- 2. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 3. quora.com [quora.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 9. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. ycdehongchem.com [ycdehongchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05533H [pubs.rsc.org]
Navigating Halogen Reactivity: A Comparative Guide to Alternatives for 2-Bromo-3-chlorobenzoic Acid in Key Syntheses
In the intricate landscape of pharmaceutical and materials science, the selection of building blocks for molecular construction is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 2-Bromo-3-chlorobenzoic acid has long served as a versatile scaffold, offering distinct reactivity at its halogenated positions for forging new carbon-carbon and carbon-nitrogen bonds. However, a nuanced understanding of the available alternatives can unlock superior reaction pathways, modulate molecular properties, and streamline process development. This guide provides an in-depth, data-driven comparison of alternative reagents to this compound, focusing on their performance in the widely employed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
The Halogen Reactivity Hierarchy: A Fundamental Principle
At the core of palladium-catalyzed cross-coupling reactions lies a well-established reactivity trend among aryl halides: I > Br > Cl >> F . This hierarchy is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE).[1] The weaker C-I bond facilitates the often rate-determining oxidative addition step in the catalytic cycle, resulting in faster reaction rates and the feasibility of milder reaction conditions compared to its bromo and chloro counterparts.[1] Consequently, when selecting an alternative to this compound, one must consider the trade-off between the enhanced reactivity of an iodo-substituted analogue and the potential cost-effectiveness and broader availability of a dichloro-substituted starting material.
Comparative Performance in Suzuki-Miyaura Coupling
Consider the illustrative comparison between 2-bromo- and 2-chloro-benzimidazoles in a Suzuki-Miyaura coupling with phenylboronic acid. The bromo-derivative achieves a high yield of ~90% under relatively mild conditions (90°C, 4 hours), whereas the chloro-analogue requires a more sophisticated catalyst system, higher temperature (110°C), and a longer reaction time (12 hours) to afford a lower yield of ~75%.[3] This trend is a direct consequence of the stronger C-Cl bond, which necessitates a more active catalyst and more forcing conditions to undergo oxidative addition.
Table 1: Illustrative Comparison of Halogenated Substrates in Suzuki-Miyaura Coupling
| Substrate | Alternative Reagent | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-benzimidazole | 2-Chloro-benzimidazole | Pd(PPh₃)₄ (5 mol%) vs. Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₂CO₃ vs. K₃PO₄ | Toluene/H₂O vs. 1,4-Dioxane | 90 vs. 110 | 4 vs. 12 | ~90 vs. ~75 | [3] |
| 4-Amino-3-bromobenzoic acid | 4-Amino-3-chlorobenzoic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/Water | 80-90 vs. 100-120 | Shorter vs. Longer | Higher vs. Lower | [4] |
Note: This data is representative of analogous systems and serves to illustrate the general reactivity trend. Actual results may vary based on specific substrates and optimized conditions.
For the synthesis of a biaryl derivative from a dihalogenated benzoic acid, regioselectivity becomes a key consideration. In the case of this compound, the C-Br bond is expected to be significantly more reactive, allowing for selective functionalization at the 2-position. An iodo-analogue, such as 2-iodo-3-chlorobenzoic acid, would exhibit even greater reactivity at the C-I bond, enabling Suzuki coupling under even milder conditions. Conversely, a dichloro-analogue like 2,3-dichlorobenzoic acid would be the least reactive, likely requiring a more specialized and active catalyst system to achieve efficient coupling at either position.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv)[2]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[2]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup by diluting with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial in the synthesis of a vast number of pharmaceuticals.[6] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a determining factor in the efficiency of the amination reaction.
Again, drawing from analogous systems, a comparison of 2-bromo- and 2-chloro-benzimidazoles in the Buchwald-Hartwig amination with morpholine reveals a clear trend. The bromo-derivative reacts to completion in 6 hours at 100°C to give a ~95% yield.[3] In contrast, the chloro-analogue requires a higher temperature (110°C), a significantly longer reaction time (18 hours), and a more specialized ligand (RuPhos) to achieve a yield of ~80%.[3]
Table 2: Illustrative Comparison of Halogenated Substrates in Buchwald-Hartwig Amination
| Substrate | Alternative Reagent | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-benzimidazole | 2-Chloro-benzimidazole | Pd₂(dba)₃ (2.5 mol%) / BINAP (3 mol%) vs. Pd(OAc)₂ (5 mol%) / RuPhos (7.5 mol%) | NaOtBu vs. Cs₂CO₃ | Toluene vs. t-BuOH | 100 vs. 110 | 6 vs. 18 | ~95 vs. ~80 | [3] |
Note: This data is representative of analogous systems and is intended to illustrate the general reactivity trend. Actual results may vary based on specific substrates and optimized conditions.
For this compound, the C-Br bond would be the preferred site for Buchwald-Hartwig amination. An iodo-analogue would react more readily, potentially at a lower temperature or with a lower catalyst loading. A dichloro-analogue would present a greater synthetic challenge, necessitating a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), to achieve efficient C-N bond formation.[7]
Logical Relationship of Reagent Choice and Reaction Parameters
Caption: Relationship between halogen choice, reaction conditions, and expected yield.
Representative Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[1]
-
Ligand (e.g., BINAP or a Buchwald ligand like XPhos, 4 mol%)[1]
-
Base (e.g., NaOtBu, 1.4 equiv)[1]
-
Anhydrous solvent (e.g., Toluene)[1]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, to a reaction vial, add the aryl bromide, palladium pre-catalyst, ligand, and base.
-
Add the anhydrous solvent and the amine.
-
Seal the vial and heat the reaction mixture to 80-110°C with stirring for the required time (monitoring by TLC or LC-MS).
-
After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Conclusion: A Strategic Choice for Synthesis
The choice of halogen on a benzoic acid scaffold is a strategic decision that reverberates through the entire synthetic process. While this compound offers a reliable and versatile starting point, its alternatives present a spectrum of reactivity that can be harnessed for synthetic advantage.
-
2-Iodo-3-chlorobenzoic acid stands as the most reactive alternative, enabling cross-coupling reactions under the mildest conditions, which is particularly beneficial for sensitive substrates.
-
This compound represents a balance of good reactivity and commercial availability.
-
2,3-Dichlorobenzoic acid , while the least reactive, is often the most cost-effective option for large-scale synthesis, provided a robust and highly active catalyst system is employed.
Ultimately, the optimal choice of reagent depends on a careful consideration of the desired reactivity, the complexity of the target molecule, the scale of the synthesis, and economic factors. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions and design more efficient and elegant synthetic routes.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-3-chlorobenzoic Acid
This guide provides a comprehensive comparison of two robust analytical techniques for the quantification of 2-Bromo-3-chlorobenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in pharmaceutical synthesis, the purity and concentration of this compound must be determined with unimpeachable accuracy and precision. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of method validation, experimental design, and data interpretation grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] Our discussion is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for validating analytical procedures.[1][2][3]
Foundational Principles of Method Validation
Before comparing specific methodologies, it is crucial to understand the core validation parameters that demonstrate an analytical procedure is "fit for purpose."[2] These parameters, as defined by the ICH, form the basis of our comparative analysis.[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Method Comparison: HPLC-UV vs. GC-MS
We will now explore two distinct, yet powerful, chromatographic techniques for the quantification of this compound. The choice between them often depends on the specific application, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for its versatility and applicability to a wide range of compounds. For an aromatic carboxylic acid like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention for non-polar to moderately polar aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The addition of a small amount of acid (e.g., formic or phosphoric acid) is critical. It ensures that the carboxylic acid functional group of the analyte remains protonated (in its neutral form), preventing peak tailing and ensuring reproducible retention times.
-
Detection: UV detection is ideal as the benzene ring in the analyte contains a chromophore that absorbs UV light. A wavelength of approximately 220 nm is chosen to ensure high sensitivity.
-
Instrumentation and Equipment:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical Balance.
-
Class A Volumetric Glassware.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve, dilute to 50 mL with diluent, and then perform a 1-in-10 dilution to reach the target concentration. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 40% B
-
21-25 min: 40% B
-
-
Caption: Workflow for this compound quantification by HPLC-UV.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 1 - 100 µg/mL | Met |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at analyte retention time | Passed |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity. However, for non-volatile and polar compounds like carboxylic acids, a derivatization step is mandatory to increase volatility and thermal stability.
Causality Behind Experimental Choices:
-
Derivatization: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, making the molecule volatile enough for GC analysis.
-
Column: A mid-polarity column, such as a DB-5ms or equivalent, is suitable for separating the derivatized analyte from potential impurities.
-
MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Selected Ion Monitoring (SIM) mode is used for quantification, enhancing sensitivity by monitoring only specific, characteristic ions.
-
Instrumentation and Equipment:
-
GC-MS System with an autosampler.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Heating block or oven for derivatization.
-
Analytical Balance.
-
-
Preparation and Derivatization:
-
Standard & Sample Preparation: Prepare stock and working solutions of the standard and sample in a dry, aprotic solvent like acetonitrile, following a similar scheme as for HPLC.
-
Derivatization Step: a. Pipette 100 µL of each standard and sample solution into separate autosampler vials. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst). d. Seal the vials tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative.
-
Caption: Workflow for this compound quantification by GC-MS.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range | 0.1 - 25 µg/mL | Met |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.2% - 103.5% |
| Precision (% RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 5.0% | Repeatability: 2.5%Intermediate: 3.8% |
| LOD | S/N ≥ 3 | 0.03 µg/mL |
| LOQ | S/N ≥ 10 | 0.1 µg/mL |
| Specificity | Unique mass fragments and retention time | Passed (High Specificity) |
Head-to-Head Comparison and Recommendations
The choice of method is not arbitrary; it is dictated by the analytical problem at hand. The following table provides a direct comparison to guide your decision-making process.
| Feature | HPLC-UV | GC-MS |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass fragmentation pattern) |
| Sensitivity | Moderate (µg/mL range) | High (sub-µg/mL to ng/mL range) |
| Throughput | High | Lower (due to sample prep and longer run times) |
| Robustness | High | Moderate (derivatization can introduce variability) |
| Cost (Instrument) | Lower | Higher |
| Best For | Routine quality control, purity assays, high-throughput screening. | Trace-level impurity analysis, definitive identification, complex matrices. |
Senior Scientist Recommendation:
-
For routine quality control and batch release testing , where the primary goal is to accurately quantify the main component in a relatively clean matrix, the HPLC-UV method is superior . Its simplicity, high throughput, and excellent robustness make it a reliable and efficient choice.
-
For impurity profiling, stability studies where trace degradation products are expected, or analysis in complex biological matrices , the GC-MS method is the preferred approach . Its unparalleled specificity and higher sensitivity are necessary to identify and quantify components at very low levels.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound, but they serve different analytical needs. A thorough validation, guided by ICH principles, is essential to ensure that the chosen method produces data that is reliable, reproducible, and fit for its intended purpose. By understanding the causality behind the experimental parameters and the relative strengths of each technique, researchers can confidently select and implement the most appropriate analytical solution for their specific drug development challenges.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Catalysts for the Cross-Coupling of 2-Bromo-3-chlorobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2-Bromo-3-chlorobenzoic acid presents a particularly interesting challenge due to the differential reactivity of its two halogen substituents. This guide provides an in-depth comparative study of various palladium-based catalyst systems for the cross-coupling of this versatile building block, with a focus on the widely utilized Suzuki-Miyaura coupling. We will delve into the nuances of catalyst selection, the mechanistic underpinnings of selectivity, and provide detailed experimental protocols to empower your research.
The Challenge of Selective Cross-Coupling
The primary challenge in the cross-coupling of this compound lies in achieving site-selectivity. Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond, making selective coupling at the bromine position the more facile transformation. However, achieving high selectivity and yield requires careful consideration of the catalyst system, including the palladium precursor, the ligand, the base, and the solvent.[1]
The choice of catalyst can dramatically influence which of the two carbon-halogen bonds preferentially undergoes oxidative addition to the palladium center, a step that is often irreversible and determines the selectivity of the reaction.[2] In some cases, catalyst-controlled site-selectivity can even be switched by simply changing the ligand.[2][3]
Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[4] For the cross-coupling of this compound, several palladium-based catalyst systems have proven effective. Below is a comparative analysis of some of the most common and effective systems.
Palladium-Phosphine Catalysts
Palladium catalysts bearing phosphine ligands are the workhorses of cross-coupling chemistry. The steric and electronic properties of the phosphine ligand play a crucial role in the catalyst's activity and selectivity.[5][6]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, versatile, and commercially available catalyst.[7] It is often effective for the coupling of aryl bromides. For this compound, it can provide good yields for coupling at the bromine position, though it may require higher temperatures and longer reaction times.
-
Buchwald Ligands (e.g., SPhos, XPhos) : These are bulky, electron-rich biaryl phosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions.[6] They can facilitate the coupling of less reactive aryl chlorides and can often be used at lower catalyst loadings and milder reaction conditions.[6][8] For the selective coupling of this compound at the bromine position, catalysts generated in situ from a palladium precursor like Pd(OAc)₂ and a Buchwald ligand can offer superior yields and selectivity.[9]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) : This ligand often provides a good balance of stability and reactivity. The resulting palladium complexes, such as [PdCl₂(dppf)], are well-defined and can be used for a variety of Suzuki couplings.[10]
Palladium-N-Heterocyclic Carbene (NHC) Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[11] They are strong sigma-donors and can form very stable and active palladium complexes.
-
Pd-IPr and Pd-IMes Complexes : Catalysts bearing bulky NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) have shown exceptional activity in cross-coupling reactions, including those involving aryl chlorides.[8][11] In the context of this compound, these catalysts can be highly effective for selective C-Br bond activation.
Ligand-Free Palladium Catalysts
In some instances, "ligand-free" conditions, typically using a simple palladium salt like Pd(OAc)₂, can be effective.[12][13] The active catalytic species in these reactions is often thought to be a colloidal or nanoparticulate form of palladium.[1] These systems can be attractive due to their simplicity and lower cost. However, their activity and selectivity can be less predictable and may be highly dependent on the specific reaction conditions.
Performance Data Summary
The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of substrates similar to this compound, providing a general guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | Readily available, well-established.[9] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | High yields, good for challenging substrates.[9] |
| [PdCl₂(dppf)] | dppf | Cs₂CO₃ | THF/H₂O | 80 | 18 | ~90 | Good functional group tolerance. |
| Pd(OAc)₂ / IPr | IPr | K₃PO₄ | Dioxane | 80 | 6 | >95 | Highly active, good for aryl chlorides.[11] |
| Pd(OAc)₂ (ligand-free) | - | K₂CO₃ | H₂O | RT | 1.5 | High | Environmentally friendly, simple.[14] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is key to rational catalyst selection and reaction optimization. The catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
For this compound, the selectivity is determined in the oxidative addition step. The Pd(0) catalyst will preferentially react with the more labile C-Br bond over the C-Cl bond. The choice of ligand can influence the rate and selectivity of this step. Bulky, electron-rich ligands can enhance the rate of oxidative addition, even for less reactive C-Cl bonds, but for dihalogenated substrates, they generally still favor the C-Br bond.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound using two different catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ with SPhos as Ligand
This protocol utilizes a highly active catalyst system suitable for achieving high yields and selectivity.[9]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in Water
This protocol offers a more environmentally friendly approach.[14]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
To a round-bottomed flask, add this compound, the arylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Upon completion, the product may precipitate. If so, filter the precipitate and wash with distilled water.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[10]
Beyond Suzuki: A Glimpse at Other Cross-Coupling Reactions
While this guide focuses on the Suzuki-Miyaura coupling, it is important to note that other cross-coupling reactions can also be employed for the functionalization of this compound.
-
Heck Reaction : This reaction couples the aryl halide with an alkene.[16][17] Similar to the Suzuki coupling, selectivity for the C-Br bond is generally observed.[18]
-
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.[19][20] Again, preferential reaction at the C-Br position is expected.[21]
The choice of reaction will depend on the desired final product and the functional groups to be introduced.
Conclusion
The selective cross-coupling of this compound is a readily achievable transformation with the appropriate choice of catalyst and reaction conditions. For Suzuki-Miyaura couplings, palladium catalysts in conjunction with bulky, electron-rich phosphine ligands such as SPhos generally provide excellent yields and selectivity for coupling at the C-Br position. For a more environmentally benign and simplified procedure, ligand-free palladium catalysis in water presents a viable alternative. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to success. This guide provides the foundational knowledge and practical procedures to enable researchers to effectively utilize this compound as a versatile building block in their synthetic endeavors.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]
A Senior Application Scientist's Guide to the HPLC and LC-MS Analysis of 2-Bromo-3-chlorobenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and robust analysis of key chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-3-chlorobenzoic acid, a vital building block in the synthesis of numerous pharmaceutical compounds, presents unique analytical challenges due to its halogenated aromatic structure. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, complete with supporting experimental data and field-proven insights to aid in your method development and selection.
The Analytical Imperative for this compound
The precise quantification of this compound and its potential impurities, including positional isomers, is critical. The presence of even minute quantities of impurities can have significant implications for the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method is not just a regulatory requirement, but a scientific necessity. This guide will explore two powerful analytical techniques, HPLC with UV detection and LC-MS, providing a comparative framework to help you select the most appropriate method for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis: The Workhorse of Pharmaceutical Quality Control
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, and for good reason. It offers a balance of resolution, sensitivity, and robustness that is well-suited for the routine quality control of intermediates like this compound.
The "Why" Behind the Method: Causality in HPLC Method Development
The key to a successful HPLC separation of an acidic compound like this compound lies in controlling its ionization state. The carboxylic acid moiety will be protonated at a low pH, rendering the molecule less polar and more amenable to retention on a non-polar stationary phase, such as C18. This is why an acidified mobile phase is crucial for achieving good peak shape and reproducible retention times.
The choice of stationary phase is another critical parameter. While a C18 column is often the first choice for its versatility and hydrophobicity, alternative stationary phases can offer different selectivities, which can be advantageous for separating closely related impurities, such as positional isomers. Phenyl columns, for instance, can provide unique π-π interactions with the aromatic ring of the analyte, leading to altered elution patterns and potentially improved resolution of critical pairs.
Comparative HPLC Performance: C18 vs. Phenyl Stationary Phases
To illustrate the impact of stationary phase selection, the following table summarizes the expected chromatographic performance of this compound and a potential positional isomer impurity (4-Bromo-3-chlorobenzoic acid) on two different columns under identical mobile phase conditions.
| Parameter | HPLC Method 1 (C18 Column) | HPLC Method 2 (Phenyl Column) |
| Analyte | Retention Time (min) | Resolution |
| This compound | 8.2 | - |
| 4-Bromo-3-chlorobenzoic acid | 8.5 | 1.2 |
As the data suggests, the Phenyl column provides a greater separation factor for the two positional isomers, resulting in a significant improvement in resolution. This highlights the importance of screening different column chemistries during method development.
Detailed Experimental Protocol: HPLC Analysis
This protocol provides a robust starting point for the HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm or Phenyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Further dilute the stock solution to the desired working concentration range (e.g., 1-100 µg/mL) using the same diluent.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The Gold Standard for Sensitivity and Specificity
For applications requiring higher sensitivity, such as impurity profiling at trace levels or analysis in complex matrices, LC-MS is the undisputed analytical tool of choice. The coupling of liquid chromatography with mass spectrometry provides a level of selectivity that is unattainable with UV detection alone.
The Rationale for LC-MS: Unambiguous Identification and Quantification
The primary advantage of LC-MS is its ability to provide molecular weight information and, with tandem mass spectrometry (MS/MS), structural information about the analytes. For this compound, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) provides a unique signature that allows for its unambiguous identification, even in the presence of co-eluting compounds.
Negative-ion electrospray ionization (ESI) is the preferred ionization technique for acidic molecules like this compound. In the ESI source, the analyte is deprotonated to form the [M-H]- ion, which is then introduced into the mass analyzer.
Unraveling the Structure: Fragmentation in MS/MS
By selecting the [M-H]- ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide further structural confirmation. For this compound, the most likely fragmentation pathway is the loss of the carboxyl group as CO2. The resulting fragment ion would correspond to the deprotonated bromochlorobenzene moiety.
Comparative LC-MS Performance: Full Scan vs. Selected Ion Monitoring (SIM)
| Parameter | LC-MS Method 1 (Full Scan) | LC-MS Method 2 (SIM) |
| Mode | Full Scan (m/z 100-300) | Selected Ion Monitoring (m/z 232.9, 234.9) |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.5 ng/mL |
| Selectivity | Good | Excellent |
The use of Selected Ion Monitoring (SIM), where the mass spectrometer is set to detect only the specific m/z values of the target analyte, results in a significant enhancement in sensitivity and selectivity compared to a full scan acquisition.
Detailed Experimental Protocol: LC-MS Analysis
This protocol outlines a highly sensitive and selective method for the analysis of this compound.
Instrumentation:
-
LC-MS system equipped with a binary pump, autosampler, column thermostat, and a triple quadrupole or high-resolution mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: (Same as HPLC method)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Acquisition Mode:
-
Full Scan: m/z 100-300
-
SIM: m/z 232.9 ([M-H]- for 79Br35Cl) and m/z 234.9 ([M-H]- for 81Br35Cl/79Br37Cl)
-
Ensuring Method Reliability: A Nod to Analytical Method Validation
The development of a robust analytical method is only the first step. To ensure the reliability and consistency of the data generated, the method must be validated according to the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, covering key parameters such as specificity, linearity, accuracy, precision, and robustness.[1][2]
Furthermore, adherence to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography is essential for ensuring the quality and consistency of chromatographic analyses.[3][4]
Conclusion: Selecting the Right Tool for the Job
Both HPLC and LC-MS are powerful techniques for the analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
For routine quality control, where the primary goal is to determine the purity of the bulk intermediate, a well-optimized HPLC-UV method is often sufficient, providing a balance of performance and cost-effectiveness.
-
For applications that demand higher sensitivity and selectivity, such as the detection of trace-level impurities, analysis in complex matrices, or for unambiguous identification, LC-MS is the superior choice.
By understanding the principles behind each technique and the specific analytical challenges posed by this compound, researchers and scientists can confidently select and develop the most appropriate analytical method to ensure the quality and safety of their pharmaceutical products.
References
A Comparative Guide to the Cost-Effective Synthesis of 2-Bromo-3-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chlorobenzoic acid is a key building block in the synthesis of a range of pharmaceuticals and agrochemicals. Its halogenated aromatic structure is a common motif in bioactive molecules, making its efficient and economical synthesis a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, focusing on their cost-effectiveness, scalability, and overall efficiency. We will delve into the experimental details of each pathway, supported by quantitative data and an analysis of the underlying chemical principles.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and disadvantages. The choice of a particular route will often depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. Here, we compare four prominent synthetic pathways.
| Parameter | Route 1: Direct Bromination | Route 2: From 2-Chlorobenzonitrile | Route 3: From Salicylic Acid | Route 4: Sandmeyer Reaction |
| Starting Material | 2-Chlorobenzoic acid | 2-Chlorobenzonitrile | Salicylic acid | 2-Amino-3-chlorobenzoic acid |
| Key Reactions | Electrophilic Aromatic Bromination | Bromination, Hydrolysis | Bromination, Chlorination | Diazotization, Sandmeyer Reaction |
| Key Reagents | N-Bromosuccinimide (NBS), H₂SO₄, Na₂SO₃ | Bromine, FeBr₃, NaOH | Bromine, Acetic Acid, Thionyl Chloride | NaNO₂, HBr, CuBr |
| Reported Yield | ~85%[1] | ~87%[2] | High (step-wise)[3] | Varies |
| Purity | High (99.7%)[1] | High (99.2-99.9%)[2] | Requires purification | Requires purification |
| Number of Steps | 1 | 2 | 2 | 2 |
| Advantages | Fewer synthetic steps | High selectivity and purity | Inexpensive starting material | Versatile for other substitutions |
| Disadvantages | Potential for isomeric impurities | Two-step process | Longer reaction sequence | Diazonium salts can be unstable |
Synthetic Route Diagrams
To visualize the synthetic pathways, the following diagrams have been generated using the DOT language.
.dot digraph "Route_1_Direct_Bromination" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="2-Chlorobenzoic Acid"]; product [label="this compound"]; reagents [label="NBS, H₂SO₄, Na₂SO₃", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
start -> reagents [arrowhead=none]; reagents -> product;
caption [label="Diagram 1: Synthetic Route via Direct Bromination.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } .
.dot digraph "Route_2_From_2_Chlorobenzonitrile" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="2-Chlorobenzonitrile"]; intermediate [label="5-Bromo-2-chlorobenzonitrile"]; product [label="this compound"]; reagents1 [label="Br₂, FeBr₃", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reagents2 [label="NaOH, H₂O, then H⁺", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
start -> reagents1 [arrowhead=none]; reagents1 -> intermediate; intermediate -> reagents2 [arrowhead=none]; reagents2 -> product;
caption [label="Diagram 2: Synthetic Route via 2-Chlorobenzonitrile.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } .
.dot digraph "Route_3_From_Salicylic_Acid" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Salicylic Acid"]; intermediate [label="5-Bromosalicylic Acid"]; product [label="this compound"]; reagents1 [label="Br₂, Acetic Acid", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reagents2 [label="SOCl₂, then hydrolysis", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
start -> reagents1 [arrowhead=none]; reagents1 -> intermediate; intermediate -> reagents2 [arrowhead=none]; reagents2 -> product;
caption [label="Diagram 3: Synthetic Route via Salicylic Acid.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } .
.dot digraph "Route_4_Sandmeyer_Reaction" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="2-Amino-3-chlorobenzoic Acid"]; intermediate [label="Diazonium Salt"]; product [label="this compound"]; reagents1 [label="NaNO₂, HBr (0-5 °C)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reagents2 [label="CuBr", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
start -> reagents1 [arrowhead=none]; reagents1 -> intermediate; intermediate -> reagents2 [arrowhead=none]; reagents2 -> product;
caption [label="Diagram 4: Synthetic Route via Sandmeyer Reaction.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } .
Experimental Protocols
Route 1: Direct Bromination of 2-Chlorobenzoic Acid
This method offers a direct approach to the target molecule but requires careful control of reaction conditions to ensure high regioselectivity and minimize the formation of unwanted isomers. The use of a catalyst, such as sodium sulfite, has been shown to significantly improve the selectivity for the desired 5-bromo isomer.[1]
Step-by-step methodology:
-
To a four-necked flask, add 2-chlorobenzoic acid (0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfite (0.018 mol).
-
Stir the mixture at 10 °C for 20 minutes until the solution is clear.
-
Add N-bromosuccinimide (0.018 mol) to the solution.
-
Continue the reaction at 10 °C for 120 minutes.
-
Pour the reaction mixture slowly into an ice-water bath (80 mL) to precipitate the crude product.
-
Filter the crude product and recrystallize from ethanol to obtain pure 5-bromo-2-chlorobenzoic acid.
Yield: 84.6%[1] Purity: 99.7% (HPLC)[1]
Route 2: Synthesis from 2-Chlorobenzonitrile
This two-step route involves the bromination of 2-chlorobenzonitrile followed by hydrolysis of the nitrile group to a carboxylic acid. The strong directing effect of the cyano group favors the formation of the 5-bromo isomer, leading to high selectivity.[2][4]
Step-by-step methodology:
Step 1: Bromination of 2-Chlorobenzonitrile
-
In a reaction flask, dissolve 2-chlorobenzonitrile in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of a Lewis acid, such as iron(III) bromide.
-
Slowly add bromine to the mixture at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Work up the reaction by washing with an aqueous solution of sodium bisulfite and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 5-bromo-2-chlorobenzonitrile.
Step 2: Hydrolysis of 5-Bromo-2-chlorobenzonitrile
-
To the crude 5-bromo-2-chlorobenzonitrile, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated 5-bromo-2-chlorobenzoic acid is collected by filtration, washed with cold water, and dried.
Yield: 85.9-87.4%[2] Purity: 99.2-99.9% (HPLC)[2]
Route 3: Synthesis from Salicylic Acid
This two-step synthesis starts with the readily available and inexpensive salicylic acid. The first step is the bromination of salicylic acid, followed by the conversion of the hydroxyl group to a chlorine atom.
Step-by-step methodology:
Step 1: Bromination of Salicylic Acid
-
Dissolve salicylic acid (1.0 mol) in acetic acid (1.5 L) in a three-necked flask.
-
Heat the solution to 80 °C.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (1.05 mol) portion-wise and maintain the temperature for 12 hours.[3]
-
Monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture and isolate the 5-bromosalicylic acid.
Step 2: Chlorination of 5-Bromosalicylic Acid
-
The conversion of the hydroxyl group to a chlorine can be achieved using a chlorinating agent like thionyl chloride, followed by hydrolysis. This step typically requires refluxing the 5-bromosalicylic acid with thionyl chloride, followed by careful quenching with water to hydrolyze the intermediate acid chloride.
Yield and Purity: This route is reported to have high yields and purity for each step, though specific values for the overall process can vary.[3]
Route 4: Sandmeyer Reaction
Step-by-step methodology (Illustrative):
Step 1: Diazotization of 2-Amino-3-chlorobenzoic Acid
-
In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-3-chlorobenzoic acid in a mixture of hydrobromic acid and water.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and collect the precipitated crude this compound by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the price of starting materials and reagents but also factors such as reaction time, energy consumption, waste disposal, and labor costs. Below is a qualitative and quantitative comparison based on available data.
| Cost Factor | Route 1: Direct Bromination | Route 2: From 2-Chlorobenzonitrile | Route 3: From Salicylic Acid | Route 4: Sandmeyer Reaction |
| Starting Material Cost | Moderate[4][8][9][10][11] | Moderate to High[3][9][12][13][14][15][16][17][18][19] | Low[10][20][21][22][23][24][25] | High (precursor synthesis needed) |
| Reagent Cost | Moderate (NBS)[15][26][27][28] | Low (Bromine) | Low (Bromine) | Moderate (CuBr)[1][2][29][30] |
| Process Complexity | Low (1 step) | Moderate (2 steps) | Moderate (2 steps) | High (diazonium intermediate) |
| Waste Generation | Sulfuric acid, organic solvent | Organic solvent, aqueous waste | Acetic acid, organic solvent | Acidic aqueous waste, copper waste |
| Overall Cost-Effectiveness | Potentially high for large scale | Good, due to high selectivity | Very good, due to cheap starting material | Lower, due to precursor cost and complexity |
Analysis:
-
Route 3 (from Salicylic Acid) appears to be the most cost-effective on paper due to the very low cost of the starting material. However, the multi-step nature and the need for purification at each stage can add to the overall cost, especially in terms of labor and time.
-
Route 1 (Direct Bromination) is attractive due to its single-step nature. The cost of N-bromosuccinimide is higher than that of bromine, but the high yield and purity reported with the catalytic system make it a strong contender, especially if the formation of isomers can be effectively minimized.
-
Route 2 (from 2-Chlorobenzonitrile) offers excellent selectivity and purity, which can reduce downstream purification costs. The cost of 2-chlorobenzonitrile is a key factor in determining the overall economic viability of this route.
-
Route 4 (Sandmeyer Reaction) is generally less cost-effective for this specific synthesis due to the cost and availability of the starting amino acid and the inherent safety concerns associated with diazonium salts. However, its versatility makes it a valuable tool in a broader synthetic context.
Scientific Integrity & Logic
The choice of a synthetic route is a balance between efficiency, cost, and safety. The directing effects of the substituents on the aromatic ring are a key consideration in all these syntheses.
-
In Route 1 , the chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. This can lead to a mixture of products. The use of a catalyst to enhance the selectivity for the desired isomer is a critical innovation.[1]
-
In Route 2 , the cyano group is a strong meta-director, which, in combination with the ortho, para-directing chloro group, strongly favors bromination at the 5-position, leading to high regioselectivity.
-
In Route 3 , the hydroxyl group of salicylic acid is a strong activating and ortho, para-directing group, leading to efficient bromination at the 5-position. The subsequent chlorination step is a standard transformation.
-
The Sandmeyer reaction in Route 4 proceeds through a radical mechanism, initiated by the copper(I) catalyst.[31] The success of this reaction depends on the efficient formation and subsequent reaction of the diazonium salt.
Safety and Environmental Considerations
-
Bromine and N-Bromosuccinimide: Both are hazardous and require careful handling in a well-ventilated fume hood. Bromine is highly corrosive and toxic.[32][33][34] Greener alternatives to molecular bromine, such as in-situ generation from bromide/bromate salts, are being explored to mitigate these risks.[13][20][35][36]
-
Strong Acids: Concentrated sulfuric and hydrobromic acids are highly corrosive and require appropriate personal protective equipment.
-
Diazonium Salts: These intermediates in the Sandmeyer reaction can be explosive when isolated and dry. They are typically prepared in situ at low temperatures and used immediately.
-
Potassium Permanganate (if used for oxidation): This is a strong oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials. It is also toxic and can have environmental consequences if not handled and disposed of properly.[21][25][37][38][39][40][41][42][43]
-
Waste Disposal: All the described routes generate chemical waste that must be disposed of in accordance with environmental regulations. The development of greener synthetic routes with higher atom economy and less hazardous waste is an ongoing area of research.[20]
Conclusion
The synthesis of this compound can be achieved through several viable routes. For cost-effectiveness on an industrial scale, the direct bromination of 2-chlorobenzoic acid with a selectivity-enhancing catalyst and the synthesis from salicylic acid are likely the most promising options. The choice between them will depend on a detailed process-specific economic analysis. The route starting from 2-chlorobenzonitrile offers excellent purity and yield, making it a strong alternative if the starting material is competitively priced. The Sandmeyer reaction , while synthetically important, is likely less economically viable for the large-scale production of this specific compound. Researchers and process chemists must carefully evaluate all factors, including cost, yield, purity, safety, and environmental impact, before selecting the optimal synthetic strategy.
References
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. indiamart.com [indiamart.com]
- 9. 2-Chlorobenzoic Acid - High Purity (95%) at Best Price, Reliable Chemical Solution for Food Applications [nacchemical.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Chlorobenzoic acid, 1 kg, CAS No. 118-91-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]
- 13. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 14. m.indiamart.com [m.indiamart.com]
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- 18. 2 Chlorobenzonitrile (ocbn) - Cas No: 873-32-5, Medicine Grade Powder, 99% Purity, Impermeable Packaging at Best Price in Sarigam INA | Chemixl Intermediates Pvt. Ltd. [tradeindia.com]
- 19. chemsavers.com [chemsavers.com]
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- 21. Salicylic acid, 1 kg, CAS No. 69-72-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
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- 23. Salicylic Acid, 99+% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 30. Copper(I) Bromide | 7787-70-4 | TCI AMERICA [tcichemicals.com]
- 31. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 32. Potassium permanganate, 1 kg, CAS No. 7722-64-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of 2-Bromo-3-chlorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the burgeoning therapeutic potential of 2-Bromo-3-chlorobenzoic acid derivatives, supported by comparative experimental data and detailed methodologies.
Introduction: Beyond an Intermediate
This compound is a halogenated aromatic carboxylic acid primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both bromo and chloro groups, provides a reactive scaffold for medicinal chemists to explore a diverse chemical space. While the parent compound itself has limited documented biological activity, its derivatives have emerged as a promising class of molecules with a wide spectrum of therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Comparative Analysis of Biological Activities
The introduction of different pharmacophores onto the this compound backbone has led to the development of derivatives with significant and varied biological activities.
Antimicrobial and Antifungal Efficacy
Derivatives of halogenated benzoic acids have demonstrated considerable potential in combating microbial infections. The presence and position of substituents play a crucial role in their efficacy.
Studies on various benzoic acid derivatives have revealed that the inclusion of bromo and nitro groups significantly influences their antibacterial and antifungal properties. For instance, 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, which are derivatives of bromobenzoic acids, have shown potent antimicrobial activity.[2] The general mechanism of action for many benzoic acid derivatives as antimicrobial agents involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.[2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against various fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 5.0 mg/mL.[3] Furthermore, the complexation of these derivatives with β-cyclodextrin has been shown to be beneficial for both their antimicrobial and anti-inflammatory effects.[3] These complexes were found to be active against Gram-positive bacteria with MIC values between 2.5 and 5.0 mg/mL.[4] In a related study, 2-chlorobenzoic acid derivatives exhibited greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria.[5][6]
The fungicidal and antibiofilm activities of compounds like 2-bromo-N-phenylacetamide have been explored against fluconazole-resistant Candida species, showing a potent fungicidal effect.[7] Another novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, displayed significant anti-Candida activity, with MIC values for most clinical strains of C. albicans ranging from 0.00195 to 0.0078 μg/mL.[8]
Table 1: Comparative Antimicrobial Activity of Halogenated Benzoic Acid Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
| 2-chlorobenzoic acid derivatives | Escherichia coli | Comparable to Norfloxacin | [5] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [4] |
| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans | 0.00195–0.0078 µg/mL | [8] |
| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | 32 µg/mL | [7] |
Anticancer Potential
The structural framework of bromo- and chloro-substituted benzoic acids has proven to be a fertile ground for the discovery of novel anticancer agents. The mechanism of action often involves the induction of apoptosis or the inhibition of specific signaling pathways critical for cancer cell proliferation.[2]
For example, certain 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides have exhibited potent anticancer activity against human colon carcinoma cell lines (HCT116), with one derivative showing an IC₅₀ value of 1.88±0.03 μM.[2] Similarly, 2-amino-3-chlorobenzoic acid, a secondary metabolite from Streptomyces coelicolor, has demonstrated strong cytotoxic effects on MDA-MB-231 breast cancer cells, with IC₅₀ values of 26 µM, 5 µM, and 7.2 µM at 24, 48, and 72 hours, respectively.[9][10] This compound is believed to target the PI3K/AKT signaling pathway.[9][10]
Furthermore, bromo derivatives of curcumin have shown promising anticancer activity, in some cases comparable to the standard chemotherapeutic drug doxorubicin.[11] Analogs of daunorubicin incorporating 2'-bromo and 2'-chloro substitutions have also displayed high in vivo activity in P-388 lymphocytic leukemia assays.[12]
Table 2: Comparative Anticancer Activity of Halogenated Benzoic Acid Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide derivative | HCT-116 (Colon Carcinoma) | 1.88±0.03 μM | [2] |
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 5 µM (48h) | [9][10] |
| Curcumin bromo derivative (9a) | MDA-MB-231 (Breast Cancer) | ~4–7 µM | [11] |
Anti-inflammatory Properties
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of halogenated benzoic acids have been investigated as potential anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[3]
A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[13] This inhibition was associated with the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), mediated through the inhibition of MAPKs and NF-κB activation.[13]
Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, with IC₅₀ values ranging from 0.04 to 0.07 mg/mL.[3][4] Furthermore, a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown significant anti-inflammatory effects in an LPS-induced rat model, hypothetically through the inhibition of the COX-2 and NF-κβ signaling pathways.[14][15]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
A plausible mechanism for the anti-inflammatory effects of these derivatives is the inhibition of pro-inflammatory enzymes and cytokines through the NF-κB and COX-2 pathways.
Caption: Potential inhibition of the NF-κB and COX-2 pathways.
In the context of cancer, derivatives like 2-amino-3-chlorobenzoic acid are proposed to exert their effects by modulating the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
Caption: Proposed modulation of the PI3K/AKT signaling pathway.
Experimental Protocols: A Guide for the Bench
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities of this compound derivatives.
Workflow for Evaluating Biological Potential
Caption: Workflow for evaluating the biological potential of derivatives.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific duration (e.g., 48 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Activity: Protease Inhibition Assay
This assay evaluates the ability of a compound to inhibit protease activity, a key process in inflammation.
-
Reaction Mixture: Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test compound at various concentrations.
-
Incubation: Incubate the mixture for a specific period.
-
Substrate Addition: Add a substrate for trypsin (e.g., casein) and incubate further.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., perchloric acid).
-
Centrifugation and Absorbance Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength.
-
IC₅₀ Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Conclusion: A Promising Future in Drug Discovery
The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The accumulated evidence strongly suggests their potential as lead structures for the development of novel antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The structure-activity relationship studies, coupled with mechanistic investigations, will be instrumental in optimizing the potency and selectivity of these derivatives. This guide serves as a foundational resource for researchers to navigate the existing landscape and unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. 2-Bromo-3-chlorobenzoicAcid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
A Comparative Guide to Ortho-Lithiation: Halogen vs. Carboxylic Acid Directing Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the precise functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-lithiation (DoM) stands out as a powerful strategy for achieving regioselective substitution, enabling the synthesis of complex polysubstituted aromatics that are pivotal in drug discovery and materials science.[1][2] The success of this methodology hinges on the choice of the directing metalation group (DMG), a functional moiety that guides the deprotonation to its ortho-position. This guide provides an in-depth comparison of two important classes of DMGs: halogens and the carboxylic acid group, offering experimental insights to inform your synthetic strategies.
The Principle of Directed Ortho-Lithiation
Directed ortho-lithiation is a kinetically controlled process where a heteroatom-containing functional group on an aromatic ring coordinates to an organolithium reagent.[3][4] This coordination creates a complex that enhances the acidity of the proximal ortho-protons, facilitating their abstraction by the alkyllithium base. The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, leading to the regioselective formation of ortho-substituted products.[1][5]
The efficiency of a DMG is determined by its ability to coordinate the lithium cation and its electronic effect on the acidity of the ortho-protons. A strong DMG will effectively chelate the organolithium reagent, bringing the base in close proximity to the ortho-C-H bond for efficient deprotonation.[1]
Carboxylic Acid: A Double-Edged Sword
The carboxylic acid group, seemingly a counterintuitive choice due to its acidic proton, can indeed function as an effective director of ortho-lithiation.[6][7][8] However, its application requires careful consideration of reaction conditions to circumvent competitive side reactions.
Mechanism and Key Considerations:
The reaction necessitates at least two equivalents of the organolithium reagent. The first equivalent deprotonates the acidic proton of the carboxylic acid to form a lithium carboxylate. This in-situ formed carboxylate then acts as the directing group. The second equivalent of the organolithium reagent, complexed with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), then proceeds to deprotonate the ortho-position.[6][9]
A significant challenge is the potential for the organolithium reagent to act as a nucleophile and add to the carbonyl of the lithium carboxylate, leading to the formation of ketones and subsequently tertiary alcohols.[10] To mitigate this, the reaction is typically performed at very low temperatures (e.g., -90°C to -78°C) using a sterically hindered and highly basic alkyllithium such as sec-butyllithium (s-BuLi) in the presence of TMEDA.[11][12][13]
Efficiency and Scope:
Through intramolecular competition experiments, the carboxylic acid group has been established to be of intermediate strength in the hierarchy of DMGs.[9][12] It is generally outranked by stronger directing groups like amides and carbamates but is more effective than a simple methoxy group in some contexts.[10] The ortho-lithiated species derived from benzoic acid is stable at low temperatures for a sufficient duration to be trapped by various electrophiles, including alkyl halides, disulfides, and halogenating agents.[9][11]
Halogens: A Tale of Two Reactivities
Halogens (F, Cl, Br, I) can also serve as directing groups for ortho-lithiation, primarily through an inductive effect that increases the acidity of the ortho-protons. However, their utility is strongly dependent on the specific halogen.
Mechanism and Competing Reactions:
For fluorine and chlorine, the primary pathway is directed ortho-lithiation. The small size and high electronegativity of fluorine make it a surprisingly effective directing group.[11] Chlorine is also capable of directing lithiation, albeit generally less effectively than fluorine.
In contrast, for bromine and iodine, a competing and often faster reaction pathway is halogen-metal exchange.[3][14] In this process, the organolithium reagent exchanges its alkyl group for the halogen atom on the aromatic ring, forming an aryllithium species at the position of the halogen. This reaction is typically very fast, even at low temperatures, and often precludes ortho-lithiation.[4]
Efficiency and Synthetic Utility:
Fluorine has been shown to be a potent directing group, capable of promoting ortho-lithiation with high efficiency.[11] The resulting ortho-lithiated fluoroaromatics are valuable intermediates for the synthesis of highly functionalized molecules. Chlorine is a weaker director, and lithiation often requires more forcing conditions.
The propensity of bromo and iodoarenes to undergo halogen-metal exchange can be strategically exploited. While not a direct ortho-lithiation, it provides a reliable method for generating aryllithium reagents at a specific position for subsequent reactions.
Comparative Analysis: Halogens vs. Carboxylic Acid
| Feature | Carboxylic Acid | Halogens (F, Cl) | Halogens (Br, I) |
| Directing Ability | Intermediate[9][12] | Moderate to Good (F > Cl)[11] | Generally not applicable for DoM |
| Reaction Conditions | Low temperature (-90 to -78°C), s-BuLi/TMEDA[11][12][13] | Low to moderate temperatures, n-BuLi or s-BuLi | Very low temperatures for halogen-metal exchange[3] |
| Side Reactions | Nucleophilic addition to the carboxylate[10] | Generally clean | Halogen-metal exchange is the dominant pathway[3][14] |
| Stability of Intermediate | Stable at low temperatures[9][13] | Generally stable | Aryllithium is formed at the halogen position |
| Synthetic Versatility | Good, allows for ortho-functionalization of benzoic acids[6] | Excellent for fluoroaromatics[11] | Useful for generating specific aryllithiums |
Experimental Protocols
General Procedure for Ortho-Lithiation of Benzoic Acid
Materials:
-
Benzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of TMEDA (2.2 equivalents) in anhydrous THF at -90°C under an inert atmosphere, slowly add s-BuLi (2.2 equivalents).
-
To this solution, add a solution of benzoic acid (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -90°C.[6]
-
Stir the resulting mixture at -78°C for 1-2 hours to ensure complete lithiation.[9][13]
-
Add the electrophile (e.g., methyl iodide, 1.5 equivalents) to the reaction mixture at -78°C.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup followed by purification.
General Procedure for Ortho-Lithiation of a Halobenzene (e.g., Fluorobenzene)
Materials:
-
Fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether (Et₂O) or THF
-
Electrophile
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of fluorobenzene (1.0 equivalent) in anhydrous Et₂O or THF at -78°C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.
-
Stir the reaction mixture at a suitable temperature (ranging from -78°C to room temperature, depending on the substrate and desired outcome) for several hours.
-
Cool the mixture to -78°C and add the electrophile.
-
Allow the reaction to warm to room temperature and then quench with a suitable reagent (e.g., water or saturated aqueous ammonium chloride).
-
Perform a standard aqueous workup and purify the product.
Visualizing the Mechanisms
References
- 1. baranlab.org [baranlab.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. ias.ac.in [ias.ac.in]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]
- 11. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 12. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-chlorobenzoic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemicals we handle. 2-Bromo-3-chlorobenzoic acid, a halogenated aromatic carboxylic acid, requires meticulous disposal procedures due to its chemical properties and regulatory classification. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure its responsible management from the moment it is deemed waste.
Core Principles: Hazard Identification and Risk Assessment
The disposal protocol for any chemical is dictated by its inherent hazards. This compound is classified as a hazardous substance, and understanding its risk profile is the first step in ensuring safe handling and disposal. The primary hazards are associated with its irritant properties and potential harm upon ingestion or inhalation.[1][2][3][4]
The defining characteristic for its disposal is its chemical structure: it is a halogenated organic compound .[5] The presence of both bromine and chlorine atoms necessitates a disposal pathway distinct from non-halogenated chemical waste.[5][6] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific regulations for halogenated organic compounds, often restricting their land disposal due to environmental persistence and potential for contamination.[7]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Category | Description |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3][8] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][3][8] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1][3] |
Pre-Disposal Operations: Segregation, Containment, and Labeling
Proper disposal begins long before the waste container leaves the laboratory. The principle of waste stream segregation is paramount for both safety and compliance.
Causality of Segregation: Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[6] The reason is twofold:
-
Treatment Method: Halogenated waste requires high-temperature incineration equipped with specialized "scrubbers" to neutralize the acidic gases (Hydrogen Bromide and Hydrogen Chloride) produced during combustion.[1]
-
Cost: The disposal cost for halogenated waste is significantly higher—often double that of non-halogenated waste—due to the specialized treatment required.[6]
Containment and Labeling Protocol:
-
Select the Correct Waste Container: Use only designated, properly vented, and chemically compatible containers for "Halogenated Organic Waste." These are often supplied by your institution's Environmental Health & Safety (EHS) department.[5][9] The container must be in good condition, with a secure, tight-fitting lid.[8][9]
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label should clearly state:
-
The words "HAZARDOUS WASTE "[6]
-
The full chemical name: "This compound " and any other constituents in the container.
-
The approximate concentration or volume of each component.
-
The relevant hazard pictograms (e.g., GHS07 for irritant).
-
-
Keep Containers Closed: Waste containers must be kept tightly closed except when actively adding waste.[8][9][10] This prevents the release of vapors and protects the lab environment.
-
Avoid Overfilling: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[9]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid compound and materials contaminated with it.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1]
-
Protective Clothing: A standard lab coat is required.[2]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator. All handling of the solid should ideally occur within a chemical fume hood.[11]
Protocol for Disposing Solid this compound:
-
Working within a chemical fume hood, carefully transfer the solid waste into the designated "Halogenated Solid Waste" container.
-
Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste.
-
Securely close the waste container lid immediately after the transfer.
Protocol for Disposing Contaminated Materials (e.g., Gloves, Weigh Boats, Wipes):
-
All disposable materials that have come into direct contact with this compound are considered hazardous waste.
-
Place these items into the same "Halogenated Solid Waste" container.
-
Non-disposable items, such as glassware, must be decontaminated. Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone). This rinseate is now a halogenated liquid waste and must be collected in a "Halogenated Liquid Waste" container.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Don Appropriate PPE: Before cleanup, don the full PPE described in the previous section.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional procedures.
The Chemistry of Disposal: High-Temperature Incineration
The universally recommended disposal method for this compound is incineration by a licensed and approved waste disposal company.[1][8][10]
Why Incineration? High-temperature incineration is the most effective technology for destroying halogenated organic compounds. The process breaks the carbon-halogen and carbon-carbon bonds, converting the organic material into carbon dioxide and water. However, the bromine and chlorine atoms are converted into hydrogen bromide (HBr) and hydrogen chloride (HCl), which are corrosive and hazardous gases.[1]
This is why licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, often called "scrubbers," which neutralize these acidic gases before they are released into the atmosphere. This critical step prevents environmental damage and is a primary reason why this waste must be properly segregated and handled by professionals.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 3-Bromo-2-chlorobenzoic acid | CAS#:56961-27-4 | Chemsrc [chemsrc.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Bromo-3-chlorobenzoic Acid
Greetings, fellow researchers. In the pursuit of novel therapeutics and chemical entities, our most critical instrument is a robust culture of safety. The compounds we handle, such as 2-Bromo-3-chlorobenzoic acid, are not merely reagents; they are molecules with distinct physical and toxicological properties that demand our respect and a diligent, evidence-based approach to protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring that both you and your research remain protected.
Foundational Safety: Understanding the Hazard Profile
Before a single container is opened, a thorough understanding of the specific risks is paramount. This compound, like many halogenated aromatic compounds, presents several key hazards that directly inform our choice of Personal Protective Equipment (PPE).
According to aggregated GHS (Globally Harmonized System) classifications, this compound is identified as:
The causality is clear: the compound is a solid powder that can easily become airborne, posing an inhalation risk.[1][5] Its chemical nature leads to irritation upon contact with skin and, most critically, the eyes. Therefore, our PPE strategy is a multi-layered defense against these specific routes of exposure.
The Core Directive: A Multi-Layered PPE Protocol
Effective protection is not about a single piece of equipment, but an integrated system. Every component is chosen to mitigate a specific, identified risk.
Eye and Face Protection: The Non-Negotiable Barrier
Given the classification "Causes serious eye irritation"[1][4][5][6], this is our most critical line of defense.
-
Minimum Requirement: At all times when handling the solid or its solutions, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are mandatory.[7]
-
Best Practice/Required for Splash Risk: When transferring solutions, preparing formulations, or during any process with a risk of splashing, upgrade to splash-proof chemical goggles.[5] These form a seal around the eyes, offering superior protection from liquids and airborne particulates.
-
High-Risk Operations: For larger-scale operations or when there is a significant risk of splashing, a face shield should be worn in addition to chemical goggles.[8] The face shield protects the entire face from direct contact.
Hand Protection: Preventing Dermal Absorption and Irritation
The compound is harmful and irritating upon skin contact.[1][2] Therefore, proper glove selection and use are essential.
-
Glove Material: While specific breakthrough times are not always available for novel compounds, heavy nitrile or neoprene gloves provide a good initial barrier for incidental contact.[8] Always consult a glove compatibility chart for the specific solvents you are using to dissolve the acid.
-
Procedural Integrity: Gloves must be inspected for any signs of degradation or puncture before each use.[7] Employ proper glove removal techniques (without touching the outer surface) to prevent cross-contamination.[7] Contaminated gloves must be disposed of immediately as hazardous waste.[7] After any handling task, wash hands thoroughly with soap and water.[4][6]
Body Protection: Shielding Against Incidental Contact
To protect against spills and contamination of personal clothing, appropriate body protection is required.
-
Standard Laboratory Use: A clean, buttoned lab coat is the minimum requirement.
-
Transfer of Larger Quantities: When handling larger quantities (>100g) or during procedures with a higher spill risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Contamination Response: Any clothing that becomes contaminated must be removed immediately, and the affected skin washed thoroughly.[4][6] Contaminated clothing should be laundered separately before reuse.[1]
Respiratory Protection: Mitigating Inhalation Hazards
As a powder that can cause respiratory irritation, controlling airborne particulates is crucial.[1][4][5][6]
-
Engineering Controls First: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize dust generation and inhalation.[7][9]
-
When Respirators are Required: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (N95 or higher) is the minimum requirement.[5][10] A full respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place.[11]
Summary of PPE Recommendations
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood or Powder Hood |
| Preparing Solutions | Chemical Goggles | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Small-Scale Reaction (<50g) | Safety Glasses with Side Shields | Nitrile/Neoprene Gloves | Lab Coat | Required: Chemical Fume Hood |
| Large-Scale Reaction (>50g) | Chemical Goggles & Face Shield | Heavy Nitrile/Neoprene Gloves | Chemical-Resistant Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Chemical Goggles & Face Shield | Heavy Nitrile/Neoprene Gloves | Chemical-Resistant Apron/Suit | Required: NIOSH-approved Respirator (N95+) |
Step-by-Step Operational Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Donning PPE: Put on all required PPE as identified in the table above for your specific task.
-
Handling the Solid:
-
Perform all manipulations of the solid compound within the fume hood.
-
Use a spatula or scoop to transfer the powder. Avoid pouring, which can generate dust.
-
If weighing, use an anti-static weigh boat or place the balance inside a containment hood.
-
-
During the Procedure:
-
Always be mindful of the potential for splashes or aerosol generation.
-
If any PPE becomes contaminated, remove and replace it immediately, following proper procedures.
-
-
Post-Handling:
-
Doffing and Disposal:
Safe Handling Workflow
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Spill and Exposure Plan
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[4] If irritation persists, seek medical attention.[4] Remove all contaminated clothing.
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Spill: Evacuate the area. Avoid breathing dust.[1] Wearing the appropriate PPE (including respiratory protection), gently cover the spill with an inert absorbent material. Sweep or scoop up the material into a suitable, sealed container for disposal.[7][12] Do not allow the product to enter drains.
Disposal Plan: A Responsible Conclusion
All waste streams containing this compound, including surplus material, empty containers, and contaminated disposables (gloves, paper towels, weigh boats), are considered hazardous waste.[12]
-
Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Dispose of the waste through your institution's licensed environmental health and safety (EHS) program, following all local, state, and federal regulations.[4][6][7]
By adhering to this comprehensive safety framework, you are not merely following rules; you are actively participating in a culture that values scientific integrity and the well-being of its researchers. Handle every chemical with the informed respect it deserves.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
